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Core Science & Biosynthesis

Foundational

What is β-NADH-13C5 Disodium Salt

Technical Monograph: β-NADH-13C5 Disodium Salt Advanced Isotopic Tools for Metabolic Flux & Bioenergetic Quantification[1] Part 1: Executive Summary β-NADH-13C5 Disodium Salt is a high-precision stable isotope-labeled is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: β-NADH-13C5 Disodium Salt Advanced Isotopic Tools for Metabolic Flux & Bioenergetic Quantification[1]

Part 1: Executive Summary

β-NADH-13C5 Disodium Salt is a high-precision stable isotope-labeled isotopologue of the reduced coenzyme Nicotinamide Adenine Dinucleotide (NADH).[1] Characterized by the incorporation of five Carbon-13 atoms—typically within the ribose moiety of the nicotinamide nucleotide—this reagent serves as the "Gold Standard" internal standard for absolute quantification of cellular redox states via Isotope Dilution Mass Spectrometry (ID-MS).[1]

Unlike radioisotopes, β-NADH-13C5 is non-radioactive, chemically identical to endogenous NADH in terms of extraction kinetics, but spectrally distinct by a mass shift of +5.0167 Da.[1] This mass offset allows researchers to normalize for the rapid oxidative degradation and matrix effects that notoriously plague NADH analysis in complex biological matrices (e.g., mitochondria, tumor lysates).

Part 2: Chemical Identity & Structural Characterization

The utility of β-NADH-13C5 relies on its specific isotopic enrichment pattern.[1] The labeling is strategically placed to ensure the heavy isotope tag remains associated with the fragment ions used for detection during Multiple Reaction Monitoring (MRM).

Physicochemical Specifications
PropertySpecification
Chemical Name β-Nicotinamide Adenine Dinucleotide, Reduced, 13C5-Ribose, Disodium Salt
Molecular Formula

C


C

H

N

Na

O

P

Molecular Weight ~714.41 g/mol (vs. 709.40 g/mol for unlabeled)
Mass Shift +5.0167 Da
Solubility Soluble in 0.01 M NaOH (>50 mg/mL); Unstable in acid.[1][2]
Appearance Yellowish hygroscopic powder
UV Absorbance

at 340 nm (Reduced form) and 260 nm (Adenine)
Purity

95% (Isotopic Enrichment

99 atom % 13C)
Structural Diagram & Labeling Logic

The 13C5 label is most commonly located on the ribose ring linked to the nicotinamide moiety . This placement is critical because the nicotinamide-ribose bond is often the site of cleavage in collision-induced dissociation (CID).[1]

  • Parent Ion (ES-): m/z 669 (13C5) vs 664 (Unlabeled)[1]

  • Key Fragment: The label retention depends on the transition. If monitoring the Adenosine Monophosphate (AMP) fragment, the label (if on the NMN ribose) may be lost.[1] Protocol Note: Always verify the specific labeling position (NMN-ribose vs. AMP-ribose) with the certificate of analysis to select the correct MRM transition.

Part 3: Applications in Metabolomics & Drug Development

Isotope Dilution Mass Spectrometry (ID-MS)

This is the primary application.[1] Endogenous NADH is extremely labile; it oxidizes to NAD+ or degrades into cyclic inhibitors in acidic conditions.

  • The Problem: Traditional external standard curves fail because they cannot account for NADH loss during sample extraction.

  • The Solution: Spiking β-NADH-13C5 into the quenching solvent before cell lysis means the standard degrades at the exact same rate as the analyte.[1] The ratio of [Endogenous NADH] / [13C5-NADH] remains constant, yielding accurate absolute quantification.[1]

NMR-Based Metabolic Flux Analysis

In high-concentration in vitro enzymatic assays, β-NADH-13C5 allows for the tracking of hydride transfer mechanisms without interference from background nucleotide pools.[1] The 13C-1H coupling constants (


) provide unique spectral signatures that distinguish the added cofactor from endogenous pools.[1]

Part 4: Technical Protocols

Protocol A: "Self-Validating" Extraction for LC-MS/MS

Rationale: NADH is acid-labile.[1] NAD+ is base-labile.[1] To measure NADH, you must use a basic extraction. The use of β-NADH-13C5 validates the extraction efficiency.[1]

Reagents:

  • Extraction Buffer: 80:20 Methanol:Water containing 50 mM Ammonium Bicarbonate (pH 8.5).[1]

  • Internal Standard Spike: 10 µM β-NADH-13C5 in 0.01 M NaOH (Prepare Fresh).

Step-by-Step Workflow:

  • Quenching: Rapidly wash cells with ice-cold saline.[1]

  • Spike-In: Add Extraction Buffer pre-mixed with a known concentration of β-NADH-13C5 directly to the cell pellet.[1]

    • Critical Step: The standard must be present before the cells are lysed to track degradation.

  • Lysis: Mechanical disruption (bead beating) at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to silanized glass vials. Inject immediately onto LC-MS.

LC-MS/MS Parameters (Example for Triple Quad):

  • Polarity: Negative Mode (ESI-)

  • Column: HILIC (e.g., Amide or ZIC-pHILIC) to retain polar nucleotides.[1]

  • Mobile Phase: A: 10 mM Ammonium Acetate + 0.1% NH4OH (pH 9.0); B: Acetonitrile.

  • Transitions:

    • Endogenous NADH: m/z 664.1

      
       408.0 (ADP fragment)[1]
      
    • 13C5-NADH: m/z 669.1

      
       413.0 (ADP fragment, assuming label is on Adenosine ribose) OR m/z 669.1 
      
      
      
      408.0 (if label is on Nicotinamide ribose and lost).[1] Verify label position.
Protocol B: Storage & Handling (Stability Assurance)
  • Lyophilized Powder: Store at -20°C or -80°C. Desiccate.

  • Reconstitution:

    • NEVER use water or phosphate buffer (pH < 7.5) for long-term storage; NADH auto-oxidizes.[1]

    • USE: 0.01 M NaOH or 10 mM Tris-HCl (pH 8.5).[1]

    • Aliquot: Flash freeze in liquid nitrogen. Single-use only.

Part 5: Visualization of Workflows

Figure 1: The Isotope Dilution Workflow

This diagram illustrates the "Self-Validating" logic where the internal standard compensates for extraction losses.[1]

IDMS_Workflow cluster_degradation Normalization Principle Sample Biological Sample (Cells/Tissue) Quench Quench/Lysis Buffer (High pH MeOH) Sample->Quench Extract Extraction (Simultaneous Degradation) Quench->Extract Mix Spike Spike Internal Standard (β-NADH-13C5) Spike->Quench Add Immediately LCMS LC-MS/MS Analysis (Ratio Calculation) Extract->LCMS Supernatant Loss Oxidation/Loss (Affects both 12C and 13C equally) Extract->Loss Result Absolute Quantitation [Endogenous] = Ratio * [Spike] LCMS->Result

Caption: Workflow for Isotope Dilution Mass Spectrometry. The co-extraction of β-NADH-13C5 ensures that any analyte degradation during processing is mathematically normalized.[1]

Figure 2: Enzymatic Cycling & Detection

Mechanistic view of how NADH is utilized in dehydrogenase assays, applicable to both unlabeled and 13C-labeled variants.

Enzymatic_Cycle Substrate Substrate (e.g., Lactate) Enzyme Dehydrogenase (LDH) Substrate->Enzyme Product Product (e.g., Pyruvate) NAD NAD+ NAD->Enzyme NADH β-NADH-13C5 (Reduced) Signal Detection (MS: m/z 669 UV: 340nm) NADH->Signal Quantified Enzyme->Product Enzyme->NADH

Caption: Enzymatic reduction pathway. β-NADH-13C5 acts as a surrogate or tracer, distinguishable by mass (MS) or coupling (NMR) from the endogenous pool.[1]

Part 6: References

  • Pharmaffiliates. (n.d.). β-NADH-13C5 Disodium Salt Product Information. Retrieved from [1]

  • Sigma-Aldrich. (2022).[1] β-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate - Product Information. Retrieved from [1]

  • LGC Standards. (n.d.). beta-NADH-13C5 Disodium Chemical Data. Retrieved from [1]

  • Cambridge Isotope Laboratories. (n.d.).[1] Nicotinamide adenine dinucleotide (NAD+), NH4 salt (ribose-13C5).[1][3] Retrieved from [1]

  • Fan, T. W-M., & Lane, A. N. (2012).[1] Applications of NMR spectroscopy to systems biochemistry. PMC PubMed Central. Retrieved from [1]

  • Yang, Y., et al. (2023).[1] Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. Retrieved from

  • Lu, W., et al. (2012).[1] Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism. PMC PubMed Central. Retrieved from [1]

  • Organix, Inc. (n.d.).[1] 13C5-NAD+ ammonium salt Product Data. Retrieved from [1]

Sources

Exploratory

β-NADH-13C5 Disodium Salt chemical properties

Chemical Properties, Stability Protocols, and Bio-Analytical Applications Part 1: Executive Technical Summary[1] Compound Identity: β-NADH-13C5 Disodium Salt Systematic Name: 1,4-Dihydro-1-(β-D-ribofuranosyl-^13^C5)-3-py...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Stability Protocols, and Bio-Analytical Applications

Part 1: Executive Technical Summary[1]

Compound Identity: β-NADH-13C5 Disodium Salt Systematic Name: 1,4-Dihydro-1-(β-D-ribofuranosyl-^13^C5)-3-pyridinecarboxamide adenine dinucleotide, disodium salt Target Audience: Metabolic Engineers, NMR Spectroscopists, and Assay Developers.[1][2][3]

β-NADH-13C5 is a stable isotope-labeled analog of the reduced coenzyme β-Nicotinamide Adenine Dinucleotide (NADH).[1][2] Enriched with five Carbon-13 atoms—typically localized on the nicotinamide-associated ribose ring—this compound serves as a high-fidelity internal standard for Mass Spectrometry (MS) and a tracer for Nuclear Magnetic Resonance (NMR)-based metabolic flux analysis (MFA).[1][2]

Unlike its oxidized counterpart (NAD+), β-NADH is inherently labile in acidic and phosphate-rich environments.[1][2] This guide provides a rigorous technical framework for handling, solubilizing, and utilizing β-NADH-13C5, ensuring data integrity in high-stakes drug development and metabolic research.[1][2]

Part 2: Molecular Architecture & Physicochemical Profile[1]

Isotopic Specification & Structure

The "13C5" designation refers to the uniform labeling of the ribose moiety attached to the dihydronicotinamide ring. This specific labeling pattern is critical for NMR studies, as it introduces distinct ^13^C-^1^H scalar couplings (


) that differentiate the exogenous tracer from endogenous pools without altering the redox potential of the nicotinamide ring itself.
PropertySpecification
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight ~714.37 g/mol (Exact mass depends on isotopic purity >99%)
Appearance Hygroscopic, white to yellowish lyophilized powder
Solubility Water: >50 mg/mL; 10 mM NaOH: Soluble
UV Absorbance

at 260 nm (Adenine) and 340 nm (Dihydronicotinamide)
Extinction Coeff.[1][2][4] (

)

at 340 nm (pH 9.[1][2]5)
Stability & Degradation Mechanisms (The "Trustworthiness" Pillar)

NADH is significantly less stable than NAD+. Understanding the degradation pathways is essential for experimental design.

  • Acid-Catalyzed Anomerization: Below pH 7.0, the glycosidic bond between the dihydronicotinamide ring and the ^13^C-labeled ribose becomes protonated, leading to ring opening and the formation of cyclic ether degradation products. This destroys the 340 nm absorbance signal.

  • Phosphate Adduct Formation: In phosphate buffers (PBS, Potassium Phosphate), phosphate anions can catalyze the hydration of the C5-C6 double bond of the dihydronicotinamide ring, accelerating degradation. Recommendation: Use Tris-HCl or HEPES (pH 8.0–8.[1][2]5) for storage.[5][6]

  • Oxidative Dehydrogenation: Exposure to atmospheric oxygen or oxidants converts NADH back to NAD+, losing the 340 nm signal and altering the mass shift.

Visualization: NADH Degradation Logic

NADH_Degradation NADH β-NADH-13C5 (Active Reduced Form) Product_Acid Primary Acid Degradation (ADP-Ribose + Nicotinamide) NADH->Product_Acid Hydrolysis (Fast) Product_Ox NAD+ (Oxidized) (Loss of 340nm Signal) NADH->Product_Ox Oxidation Product_Adduct NADH-Phosphate Adducts (Modified Kinetics) NADH->Product_Adduct Adduct Formation Acid Acidic pH (< 7.0) Acid->Product_Acid Oxidant O2 / Peroxides Oxidant->Product_Ox Phosphate Phosphate Buffer Phosphate->Product_Adduct

Caption: Figure 1. Critical degradation pathways for β-NADH-13C5. Acidic hydrolysis is the dominant instability factor.

Part 3: Advanced Applications

^13^C-Metabolic Flux Analysis (^13^C-MFA)

In drug development, researchers use β-NADH-13C5 to trace the redox state of cells.[1][2] By introducing the labeled cofactor into cell lysates or permeabilized cells, scientists can track the hydride transfer rates in dehydrogenase reactions (e.g., Lactate Dehydrogenase).

  • Mechanism: The ^13^C-labeled ribose acts as a non-perturbing mass tag.[1][2] The ratio of labeled NADH to unlabeled endogenous NADH provides a direct readout of turnover rates without radioactive hazards.

NMR Spectroscopy Standards

The ^13^C5 label provides a unique spectral signature in 2D ^1^H-^13^C HSQC experiments.

  • Chemical Shift Reference: The anomeric carbon (C1') of the labeled ribose typically resonates around ~88-90 ppm (depending on pH), with a distinct doublet splitting due to

    
     coupling.[1][2]
    
  • Quantification: Unlike UV (which cannot distinguish ^12^C vs ^13^C), NMR allows for the absolute quantification of the exogenous spike against the background cellular pool.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable, Anaerobic Stock Solutions

Objective: Create a 10 mM β-NADH-13C5 standard that remains stable for >30 days.

Reagents:

  • β-NADH-13C5 Disodium Salt (Lyophilized)[1][2]

  • Buffer: 10 mM Tris-HCl, pH 8.5 (Degassed). Do NOT use PBS.[1][2]

  • Inert Gas: Argon or Nitrogen (High Purity).[2]

Workflow:

  • Degassing: Boil the Tris buffer for 5 minutes, then cool under a stream of Argon to remove dissolved oxygen.

  • Weighing: Weigh the lyophilized powder in a low-humidity environment (glove box preferred).

  • Solubilization: Add the degassed Tris buffer to the powder. Vortex gently.

    • Critical Check: The solution should be clear. If yellowing occurs immediately, oxidation has initiated.

  • Aliquot & Store: Dispense into light-protective amber tubes under Argon flow. Flash freeze in liquid nitrogen. Store at -80°C.

    • Self-Validation: Thaw one aliquot after 24 hours and measure

      
       ratio. A ratio of ~2.3 indicates high purity. A ratio >3.0 indicates significant oxidation to NAD+.
      
Protocol B: Enzymatic Integrity Assay

Objective: Verify the biological activity of the 13C-labeled cofactor using Lactate Dehydrogenase (LDH).[1]

  • Blank: 990 µL Tris Buffer (pH 8.0) + 10 µL Pyruvate (10 mM).

  • Sample: Add 10 µL β-NADH-13C5 stock (approx. 0.15 mM final conc).

  • Initiation: Add 1 unit of LDH enzyme.

  • Readout: Monitor absorbance decrease at 340 nm for 2 minutes.

    • Pass Criteria: Rapid, linear decrease in absorbance (

      
      ) confirms the cofactor is biologically active and the nicotinamide ring is functional.
      

Part 5: Metabolic Tracking Visualization[1]

Metabolic_Tracking cluster_reaction Enzymatic Redox Transfer Substrate Substrate (e.g., Pyruvate) Enzyme Dehydrogenase (LDH/MDH) Substrate->Enzyme NAD_Ox NAD+-13C5 (Oxidized Tracer) Enzyme->NAD_Ox Product Reduced Product (Lactate/Malate) Enzyme->Product NADH_13C β-NADH-13C5 (Tracer) NADH_13C->Enzyme Detection Detection (NMR/MS Shift) NAD_Ox->Detection Mass Shift -1H

Caption: Figure 2. Tracking redox flux using β-NADH-13C5. The isotopic label remains on the cofactor, allowing ratio quantification.

References

  • Sigma-Aldrich. (2022).[1][2] Product Information: β-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate.[1][2][7][8] Retrieved from [1][2]

  • National Renewable Energy Laboratory (NREL). (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers.[1][2][4] Molecules, 29, 5453.[4] Retrieved from [1][2]

  • Pharmaffiliates. (n.d.). β-NADH-13C5 Disodium Salt Product Specifications. Retrieved from [1][2]

  • InvivoChem. (2024). NAD+-13C5-1 (nicotinamide adenine dinucleotide-13C5-1) Technical Data.[1][2] Retrieved from [1][2]

  • Frontiers in Physiology. (2022). 13C metabolic flux analysis: Classification and characterization. Retrieved from [1][2]

Sources

Foundational

Technical Guide: Structure, Synthesis, and Function of 13C-Labeled NADH

The following technical guide details the structure, synthesis, and functional applications of 13C-labeled Nicotinamide Adenine Dinucleotide (NADH) . Executive Summary 13C-NADH is a stable isotope-labeled isotopologue of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and functional applications of 13C-labeled Nicotinamide Adenine Dinucleotide (NADH) .

Executive Summary

13C-NADH is a stable isotope-labeled isotopologue of the coenzyme Nicotinamide Adenine Dinucleotide (reduced form). It serves as a critical probe in structural biology and metabolic engineering. Unlike its abundant 12C counterpart, which is NMR-silent, 13C-NADH allows for the non-invasive monitoring of redox states, enzymatic conformational dynamics, and metabolic flux without the radiation hazards associated with 14C. This guide outlines the structural transition of the nicotinamide ring upon reduction, chemo-enzymatic synthesis protocols, and the interpretation of NMR spectral data.

Structural Biochemistry of 13C-NADH

The functional core of NADH is the nicotinamide ring . In 13C-labeled variants, the placement of the isotope is critical for the intended application.

The Redox Active Site (Nicotinamide Ring)

The biological function of NADH hinges on the reversible transfer of a hydride ion (H⁻) to the C4 position of the nicotinamide ring.

  • Oxidized State (NAD+): The nicotinamide ring is aromatic (pyridinium cation). The C4 carbon is sp² hybridized.

  • Reduced State (NADH): The ring loses aromaticity, becoming a 1,4-dihydropyridine . The C4 carbon becomes sp³ hybridized.

Key Structural Shift: This hybridization change (


) results in a massive upfield shift in Carbon-13 NMR spectra, making C4 the primary reporter atom for redox status.
Labeling Strategies
Labeling TypeDescriptionPrimary Application
[U-13C] NADH Uniformly labeled at all carbon positions (Nicotinamide, Ribose, Adenine).Full backbone assignment; Metabolic Flux Analysis (MFA) where carbon fragmentation occurs.
[Nicotinamide-13C] NADH Labeled specifically on the nicotinamide ring.Enzyme binding studies; monitoring redox state without ribose signal interference.
[C4-13C] NADH Site-specific labeling at the C4 position.Kinetic Isotope Effect (KIE) studies; simplified NMR monitoring of hydride transfer.

Synthesis and Production Protocols

Producing high-purity 13C-NADH is challenging due to the molecule's acid lability. The most robust method is a Chemo-Enzymatic Route , which offers higher stereospecificity than chemical reduction.

Chemo-Enzymatic Synthesis Workflow

This protocol utilizes 13C-Labeled Glucose as the starting material, converting it to NAD+ via a multi-enzyme cascade, followed by enzymatic reduction to NADH.

SynthesisWorkflow Substrate [U-13C]-Glucose Intermediates Glycolytic Intermediates Substrate->Intermediates Phosphorylation NaAD 13C-Nicotinic Acid Adenine Dinucleotide Intermediates->NaAD Biosynthetic Pathway NAD 13C-NAD+ (Oxidized) NaAD->NAD Amidation (Enz2) NADH 13C-NADH (Reduced) NAD->NADH Stereospecific Reduction (Enz3) Enz1 Glycolytic Enzymes + ATP Enz2 NAD Synthetase (Glutamine donor) Enz3 Alcohol Dehydrogenase (Ethanol -> Acetaldehyde)

Figure 1: Chemo-enzymatic synthesis pathway transforming 13C-Glucose into 13C-NADH via NAD+ intermediate.

Detailed Protocol: Enzymatic Reduction of 13C-NAD+

Objective: Convert purified 13C-NAD+ to 13C-NADH using Alcohol Dehydrogenase (ADH).

  • Reaction Mix Preparation:

    • Buffer: 50 mM Pyrophosphate buffer (pH 8.8). Note: Higher pH favors the forward reaction (NAD+

      
       NADH).
      
    • Substrate: 10 mM 13C-NAD+.

    • Hydride Donor: 500 mM Ethanol (Excess).

    • Enzyme: Yeast Alcohol Dehydrogenase (ADH), 50 Units/mL.

  • Incubation: Incubate at 30°C for 60 minutes. Monitor absorbance at 340 nm (NADH specific).

  • Quenching & Purification:

    • Critical Step: Do NOT use acid to quench. NADH is rapidly degraded in acidic conditions (anomeric bond cleavage).

    • Filter remove enzyme using a 10 kDa MWCO spin filter.

    • Purification: Anion Exchange Chromatography (DEAE or MonoQ) running a gradient of Ammonium Bicarbonate (pH 8.0).

    • Lyophilization: Freeze-dry fractions immediately to prevent oxidation. Store at -80°C.

Technical Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for validating 13C-NADH. The transition from NAD+ to NADH creates a distinct "fingerprint."

Chemical Shift Assignments (13C)

The table below highlights the dramatic shift in the Nicotinamide ring carbons upon reduction.

Carbon Position13C Shift (NAD+) [ppm]13C Shift (NADH) [ppm]Structural Cause
C4 (Nicotinamide) ~136.0 ~22.0 - 26.0 Aromatic (

)

Aliphatic (

)
C2 (Nicotinamide)~142.0~145.0Remains

, slight shielding change.
C6 (Nicotinamide)~146.0~140.0Remains

.
C1' (Ribose)~100.0~100.0N-Glycosidic bond remains intact.

Note: Chemical shifts are approximate and solvent-dependent (typically


 at pH 7-8).
Conformational Analysis (Folded vs. Extended)

In solution, NADH exists in a dynamic equilibrium between a folded (stacked nicotinamide and adenine rings) and an extended conformation.

  • Folded State: Characterized by specific NOE (Nuclear Overhauser Effect) signals between the Adenine H2/H8 and Nicotinamide protons.

  • 13C Utility: 13C-relaxation measurements (

    
    , 
    
    
    
    ) of the labeled nicotinamide ring provide precise rotational correlation times (
    
    
    ), distinguishing the compact folded state from the extended state bound to enzymes.

Functional Applications

Metabolic Flux Analysis (13C-MFA)

13C-NADH is rarely fed directly to cells due to poor membrane permeability. Instead, [U-13C]-Glucose is fed, and the labeling pattern of intracellular NADH is analyzed to determine pathway flux (e.g., Glycolysis vs. Pentose Phosphate Pathway).

  • Logic: If glucose is processed via Glycolysis, the resulting NADH carries specific 13C fragments. If processed via the Pentose Phosphate Pathway (generating NADPH), the scrambling of carbon labels differs.

  • Detection: LC-MS/MS is often used to detect the mass isotopomer distribution (MID) of the extracted NADH.

Kinetic Isotope Effects (KIE)

While Deuterium (2H) is the primary probe for KIE, 13C-NADH (specifically C4-labeled) is used to measure Heavy Atom Isotope Effects .

  • Primary 13C KIE: Measures the rate-limiting step of hydride transfer.

  • Calculation:

    
    . Values typically range from 1.02 to 1.05, confirming the precise transition state structure of the hydride transfer mechanism.
    

ApplicationWorkflow Sample Biological Sample (Cell Extract or Enzyme Mix) Method1 NMR Spectroscopy (Structural Dynamics) Sample->Method1 Direct Analysis Method2 LC-MS/MS (Metabolic Flux) Sample->Method2 Extraction Probe 13C-NADH Probe Probe->Sample Incubation Output1 Conformational State (Folded vs Extended) Method1->Output1 Output2 Pathway Flux (Glycolysis/TCA) Method2->Output2

Figure 2: Experimental workflow for utilizing 13C-NADH in structural and metabolic analysis.

References

  • Bietz, S., et al. (2017). "Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR." Nucleic Acids Research. Link

  • Fan, J., et al. (2018).[1] "NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy." International Journal of Molecular Sciences. Link

  • Gaston, B., et al. (2025). "Chemo-enzymatic synthesis of 13C, 18O-NR." RSC Advances. Link

  • Young, J.D., et al. (2014). "13C metabolic flux analysis of recombinant expression hosts." Current Opinion in Biotechnology. Link

  • Oppenheimer, N.J. (1994). "Chemistry and Solution Conformation of the Pyridine Coenzymes." The Pyridine Nucleotide Coenzymes. (Standard reference for NAD+ vs NADH chemical shifts).

Sources

Exploratory

Principle of stable isotope tracing with β-NADH-13C5

Technical Guide: Principle of Stable Isotope Tracing with β-NADH- C Executive Summary β-NADH- C (Reduced Nicotinamide Adenine Dinucleotide, C -labeled) is a specialized stable isotope reagent primarily utilized as a quan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Principle of Stable Isotope Tracing with β-NADH- C

Executive Summary

β-NADH-


C

(Reduced Nicotinamide Adenine Dinucleotide,

C

-labeled) is a specialized stable isotope reagent primarily utilized as a quantitative internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). While "tracing" often implies metabolic flux analysis (MFA), the non-permeable nature of NADH restricts its use as a metabolic tracer in live cells. Instead, its critical value lies in analytical tracing : tracking the degradation and recovery of the labile NADH molecule during complex extraction protocols.

This guide details the technical principles for using β-NADH-


C

to accurately quantify the cellular NAD(H) metabolome—a vital biomarker in aging, mitochondrial dysfunction, and oncology drug development.

Part 1: The Molecule & The Challenge

The Analytical Problem: NADH Instability

NADH is notoriously unstable in biological matrices. It suffers from two primary artifacts during analysis:

  • Oxidation: NADH rapidly oxidizes to NAD+ in acidic environments or upon exposure to oxidants, artificially inflating the NAD+/NADH ratio.

  • Matrix Effects: In LC-MS/MS, co-eluting cellular components often suppress the ionization of NADH, leading to under-quantification.

The Solution: C -Isotope Dilution

β-NADH-


C

serves as the "analytical tracer" to correct these errors. By spiking the sample immediately upon cell lysis, the isotope standard experiences the exact same degradation and ionization suppression as the endogenous NADH.
  • Chemical Nature: The

    
    C
    
    
    
    label is typically incorporated into the Adenine or Ribose moiety.
  • Mass Shift: The label introduces a mass shift of +5 Da (e.g., m/z 666

    
     671).
    
  • Principle: Since the heavy isotope is chemically identical to the endogenous molecule but distinct by mass, the ratio of Endogenous/Heavy signal remains constant regardless of signal loss.

Part 2: Core Principle (Isotope Dilution Mass Spectrometry)

The core principle relies on the Response Ratio (RR) . Even if 50% of your NADH oxidizes during extraction, 50% of the


-NADH-

C

will also oxidize. Therefore, the ratio calculated at the detector reflects the original ratio in the cell.
The "Fragment Logic" in MS/MS

To design the correct Multiple Reaction Monitoring (MRM) transitions, one must understand the position of the label.

  • Precursor Ion (

    
    ): 
    
    • Endogenous NADH: m/z 666.1

    • 
      -NADH-
      
      
      
      C
      
      
      : m/z 671.1
  • Product Ion (

    
    ): 
    
    • Common Transition: Loss of the Nicotinamide moiety.

    • Scenario A (Label on Adenine): The Nicotinamide fragment is unlabeled (m/z ~136).

    • Scenario B (Label on Nicotinamide): The fragment carries the label (m/z ~141).

    • Standard Commercial Reagents: Often label the Adenine/Ribose rings to ensure the label is retained on the larger fragment if studying degradation, or to allow specific transitions.

Part 3: Experimental Workflow (The "Dual-Quench" Protocol)

Because NADH is stable in base and NAD+ is stable in acid, a single extraction often compromises one or the other. The "Dual-Quench" method with


-NADH-

C

is the gold standard.
Materials
  • Tracer:

    
    -NADH-
    
    
    
    C
    
    
    (Stock: 100
    
    
    M in 10 mM ammonium bicarbonate, pH 8.0). Store at -80°C, avoid freeze-thaw.
  • Acidic Extraction Buffer: 80:20 Methanol:Water + 0.1% Formic Acid (For NAD+).

  • Basic Extraction Buffer: 80:20 Methanol:Water + 10 mM Ammonium Bicarbonate (pH 8.5) (For NADH).[1][2][3][4]

Protocol Steps

Step 1: Rapid Quenching & Spiking

  • Critical: Metabolism stops in milliseconds. Remove culture media and wash with ice-cold PBS.

  • Add Basic Extraction Buffer pre-spiked with 1

    
    M 
    
    
    
    -NADH-
    
    
    C
    
    
    .
  • Note: Spiking before scraping/lysis is mandatory to trace extraction loss.

Step 2: Physical Lysis

  • Scrape cells on dry ice. Transfer to microcentrifuge tubes.

  • Vortex 1 min at 4°C.

  • Centrifuge at 15,000 x g for 10 min at 4°C.

Step 3: LC-MS/MS Analysis

  • Inject supernatant immediately. NADH degrades even in the autosampler (maintain at 4°C).

Workflow Diagram

IDMS_Workflow cluster_logic Correction Logic Sample Biological Sample (Cells/Tissue) Extract Extraction (Alkaline MeOH for NADH) Sample->Extract  Immediate Lysis Spike Spike Internal Standard (β-NADH-13C5) Spike->Extract  Add prior to lysis LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS  Supernatant Logic If 20% NADH oxidizes, 20% IS oxidizes. Ratio remains constant. Extract->Logic Data Quantification (Ratio: Endogenous/13C5) LCMS->Data  Peak Integration

Caption: Figure 1. Isotope Dilution Mass Spectrometry (IDMS) workflow using β-NADH-


C

to correct for analyte degradation during extraction.

Part 4: LC-MS/MS Configuration[2][5][6]

Chromatography (HILIC)

Reverse phase (C18) often fails to retain polar nucleotides. HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred.

ParameterSetting
Column Amide-based HILIC (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC)
Mobile Phase A 10 mM Ammonium Acetate + 0.05% Ammonium Hydroxide in Water (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 90% B to 40% B over 10 minutes
Flow Rate 0.3 - 0.4 mL/min
Mass Spectrometry (MRM Transitions)

Settings based on Triple Quadrupole (e.g., Sciex QTRAP or Agilent 6495).

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Note
NADH (Endogenous) 666.1649.220Loss of NH

NADH (Endogenous) 666.1136.145Nicotinamide fragment

-NADH-

C

(IS)
671.1 654.2 20Matches endogenous transition

-NADH-

C

(IS)
671.1 136.1 45If label is on Adenine

Note: Verify the labeling position of your specific reagent. If the


C

is on the Nicotinamide ring, the product ion for the second transition would be 141.1.

Part 5: Advanced Application - In Vitro Enzymatic Tracing

Beyond quantification,


-NADH-

C

can be used to trace hydride transfer mechanisms or enzymatic consumption in cell-free assays (e.g., Lactate Dehydrogenase - LDH).
Principle

In the reaction: Pyruvate + NADH + H




Lactate + NAD+
Using

-NADH-

C

allows you to distinguish the added cofactor from any background NADH present in the enzyme preparation or lysate.
Pathway Diagram

Enzymatic_Tracing cluster_readout MS Readout NADH_Heavy β-NADH-13C5 (Tracer) LDH LDH Enzyme NADH_Heavy->LDH Pyruvate Pyruvate Pyruvate->LDH Lactate Lactate LDH->Lactate NAD_Heavy NAD+-13C5 (Product) LDH->NAD_Heavy Readout Decrease in m/z 671 Appearance of m/z 669 (Oxidation of Tracer) NAD_Heavy->Readout

Caption: Figure 2. Tracing the enzymatic conversion of labeled NADH to labeled NAD+ by Lactate Dehydrogenase (LDH).

Part 6: Data Analysis & QC

Calculation


Quality Control Criteria
  • Retention Time Match: The

    
    C
    
    
    
    peak must co-elute exactly with the endogenous peak (or within <0.1 min shift due to isotope effect).
  • Linearity: The calibration curve (NADH standard / NADH-

    
    C
    
    
    
    ) must have
    
    
    .
  • IS Stability: Plot the absolute area of the IS across the run. A decline indicates degradation in the autosampler.

References

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

  • Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy.[1] Biochimica et Biophysica Acta (BBA).

  • Bustamante, E., et al. (2017). Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. Metabolomics.[1][5][6][7][8][9][10]

  • Cambridge Isotope Laboratories. (2024). Stable Isotope-Labeled Products for Metabolic Research.[6][7]

  • Shimadzu Application News. (2020). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples.[5]

Sources

Foundational

Mechanistic &amp; Metabolic Mastery of β-NADH: A Technical Guide

Introduction: The Hydride Currency of the Cell β-Nicotinamide Adenine Dinucleotide (Reduced Form), or β-NADH , is not merely a passive electron carrier; it is the primary transducer of chemical potential energy in biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydride Currency of the Cell

β-Nicotinamide Adenine Dinucleotide (Reduced Form), or β-NADH , is not merely a passive electron carrier; it is the primary transducer of chemical potential energy in biological systems. With a standard redox potential (


) of -0.32 V , the NADH/NAD+ couple drives the thermodynamically unfavorable synthesis of ATP and serves as the master regulator of cellular homeostasis.

For the drug development professional, understanding β-NADH goes beyond the Krebs cycle. It requires mastering the stereospecificity of hydride transfer, the kinetics of the NAD+/NADH ratio, and the precise quantification of these pools in live tissue. This guide deconstructs these mechanisms to provide a rigorous foundation for metabolic engineering and therapeutic targeting.

The Mechanistic Core: Stereospecific Hydride Transfer[1]

The biological utility of β-NADH stems from the nicotinamide ring's ability to accept and donate a hydride ion (H⁻: two electrons and one proton). This process is stereospecific . Enzymes are evolutionarily selected to interact with either the A-side (pro-R) or the B-side (pro-S) of the nicotinamide ring.

The "A" vs. "B" Specificity

When a hydride is transferred to NAD+, it attacks C4 of the nicotinamide ring. Because the ring is planar, the hydride can attack from the front (A-face) or the back (B-face).

  • Class A Dehydrogenases: Transfer the pro-R hydrogen.

  • Class B Dehydrogenases: Transfer the pro-S hydrogen.[1][2]

This distinction is critical when designing kinetic isotope effect (KIE) experiments or deuterated drugs, as the rate-limiting step often involves C-H bond breakage.

Table 1: Stereospecificity of Common Metabolic Dehydrogenases

EnzymePathwayStereospecificityHydride Transferred
Alcohol Dehydrogenase (ADH) Ethanol MetabolismClass A pro-R
Lactate Dehydrogenase (LDH) Anaerobic GlycolysisClass A pro-R
Malate Dehydrogenase (MDH) TCA CycleClass A pro-R
Complex I (NADH Dehydrogenase) ETC / RespirationClass B pro-S
GAPDH GlycolysisClass B pro-S

Expert Insight: When using deuterated NADH (NADD) to probe enzyme mechanisms, you must synthesize the NADD using an enzyme of the same stereospecificity class as your target, or the deuterium will not be transferred.

Visualization: The Redox Cycle

The following diagram illustrates the reversible hydride transfer and the recycling of the coenzyme.

RedoxCycle NAD NAD+ (Oxidized) Enzyme Dehydrogenase (Active Site) NAD->Enzyme Binding NADH β-NADH (Reduced) NADH->NAD Regeneration (via Complex I or LDH) Substrate Substrate (e.g., Malate) Substrate->Enzyme Binding Product Product (e.g., Oxaloacetate) Enzyme->NADH Hydride (H:-) Transfer (Stereospecific) Enzyme->Product Release

Figure 1: The catalytic cycle of NAD+/NADH.[2][3] Note the stereospecific hydride transfer occurring within the enzyme active site.[1]

Metabolic Integration & The ETC Interface

While glycolysis and the TCA cycle generate NADH, the mitochondrial electron transport chain (ETC) is the primary sink. The interface at Complex I (NADH:ubiquinone oxidoreductase) is a prime target for metabolic disease therapeutics.

Complex I Mechanism

Complex I binds NADH in the mitochondrial matrix. It abstracts a hydride ion (specifically the pro-S B-side hydride) and passes the electrons to Flavin Mononucleotide (FMN), initiating a chain of Fe-S cluster transfers.

  • Thermodynamics: The drop in potential from NADH (-0.32 V) to Ubiquinone (+0.10 V) releases sufficient energy (~52 kJ/mol) to pump 4 protons across the inner mitochondrial membrane.

  • ROS Generation: If the FMN site is fully reduced and the CoQ pool is reduced (high membrane potential), electrons can leak to oxygen, forming superoxide. This is a key mechanism in ischemia-reperfusion injury.

Experimental Protocols: Quantification & Imaging

Accurate measurement of NADH is notoriously difficult due to its instability in acid and the rapid interconversion with NAD+.

Protocol 1: The Enzymatic Cycling Assay (Gold Standard)

Purpose: To quantify femtomole levels of NADH and NAD+ separately from the same tissue sample. Principle: Uses an amplification cycle where the redox state of the nucleotide drives the measurable reduction of a dye (MTT or WST-1).

Step-by-Step Methodology:

  • Differential Extraction (Critical Step):

    • For NAD+: Homogenize tissue in 0.6 M Perchloric Acid (HClO₄) . Acid destroys NADH rapidly while preserving NAD+.

    • For NADH: Homogenize tissue in 0.5 M KOH . Alkali destroys NAD+ while preserving NADH.

    • Neutralization: Rapidly neutralize extracts to pH 7.4-8.0. Use a spin column (10kDa cutoff) to remove endogenous enzymes (LDH/NADH oxidases) that would skew results.

  • Cycling Reaction Setup:

    • Prepare a master mix containing:

      • Alcohol Dehydrogenase (ADH): The cycling enzyme.

      • Ethanol: Substrate for ADH.[4]

      • Phenazine Ethosulfate (PES): Electron coupler.

      • MTT (Thiazolyl Blue): Terminal electron acceptor (colorimetric).

    • Mechanism:[4][5][6][7][8] ADH reduces NAD+ to NADH using ethanol. PES oxidizes NADH back to NAD+, passing electrons to MTT. The rate of MTT reduction is proportional to the initial concentration of pyridine nucleotide.

  • Measurement:

    • Incubate at 37°C for 30 minutes.

    • Measure absorbance at 570 nm .

    • Compare against a standard curve of pure β-NADH (0–100 pmol).

CyclingAssay cluster_cycle Amplification Cycle NADH_Sample NADH (Sample) NAD NAD+ NADH_Sample->NAD PES -> PES(red) PES_Ox PES (Ox) PES_Red PES (Red) PES_Ox->PES_Red Accepts e- from NADH PES_Red->PES_Ox Donates e- to MTT MTT MTT (Yellow) Formazan Formazan (Purple) MEASURED @ 570nm MTT->Formazan Reduction NAD->NADH_Sample ADH + Ethanol Ethanol Ethanol Acetaldehyde Acetaldehyde ADH ADH Enzyme

Figure 2: The enzymatic cycling assay. The NADH concentration determines the turnover rate of the cycle, amplifying the signal.

Protocol 2: Fluorescence Lifetime Imaging (FLIM)

Purpose: To distinguish free vs. protein-bound NADH in live cells, a proxy for metabolic state (Glycolysis vs. OxPhos).

  • Excitation: Two-photon excitation at 740 nm (intrinsic fluorescence).

  • Emission: 460 nm.[8]

  • Analysis:

    • Free NADH: Short lifetime (

      
       ns). Associated with high glycolytic flux.
      
    • Bound NADH: Long lifetime (

      
       ns). Associated with Complex I binding/OxPhos.
      
    • Metric: A shift toward

      
       indicates a Warburg effect (cancer phenotype).
      

Drug Development Implications

Targeting the Ratio

The NAD+/NADH ratio (typically 700:1 in cytoplasm, 10:1 in mitochondria) regulates Sirtuins (longevity/epigenetics) and PARPs (DNA repair).

  • Therapeutic Strategy: In metabolic syndrome, the ratio drops (high NADH).

  • NAD+ Boosters: Nicotinamide Riboside (NR) or NMN are used to restore the pool, activating Sirt1/Sirt3 to deacetylate metabolic enzymes and increase fatty acid oxidation.

Complex I Inhibitors

Compounds like Metformin (weak inhibitor) and Rotenone (potent toxin) act on the ubiquinone binding site of Complex I.

  • Mechanism:[4][5][6][7][8] Partial inhibition by Metformin reduces ATP yield slightly, activating AMPK (energy sensor), which inhibits gluconeogenesis in the liver—the core of its anti-diabetic effect.

References

  • Stereospecificity of Hydride Transfer

    • Fisher, H. F., et al. (1953).[9] "The enzymatic transfer of hydrogen.[1][2][9][10] I. The reaction catalyzed by alcohol dehydrogenase."[4][9][10] Journal of Biological Chemistry.

  • Complex I Mechanism

    • Sazanov, L. A. (2015). "A giant molecular proton pump: structure and mechanism of respiratory complex I." Nature Reviews Molecular Cell Biology.

  • Passonneau, J. V., & Lowry, O. H. (1993). Enzymatic Analysis: A Practical Guide. Humana Press.
  • FLIM and Metabolic Imaging

    • Skala, M. C., et al. (2007). "In vivo multiphoton microscopy of NADH and FAD redox states, fluorescence lifetimes, and cellular morphology in precancerous epithelia." PNAS.

  • NAD+ in Signaling and Disease

    • Cantó, C., et al. (2015). "NAD+ metabolism and the control of energy homeostasis: a balancing act between mitochondria and the nucleus." Cell Metabolism.

Sources

Exploratory

Bioavailability of β-NADH-13C5 in cell culture

Tracing the Reductive Pulse: A Technical Guide to -NADH- C Bioavailability Executive Summary This guide addresses the technical challenges of utilizing stable isotope-labeled reduced nicotinamide adenine dinucleotide ( -...

Author: BenchChem Technical Support Team. Date: February 2026

Tracing the Reductive Pulse: A Technical Guide to -NADH- C Bioavailability

Executive Summary

This guide addresses the technical challenges of utilizing stable isotope-labeled reduced nicotinamide adenine dinucleotide (


-NADH-

C

) to measure bioavailability and metabolic flux in cell culture. Unlike its oxidized counterpart (NAD+), NADH presents unique challenges regarding membrane permeability and chemical stability. This document provides a self-validating framework to distinguish between direct molecular uptake and extracellular degradation-resynthesis , utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) as the analytical gold standard.

Part 1: The Permeability Paradox & Mechanistic Framework

Before designing the experiment, one must understand the biological barriers. The "bioavailability" of NADH is not a binary state; it is a competition between two distinct pathways.

The Dual-Entry Hypothesis

Historically, NADH was considered impermeable to the plasma membrane due to its size and negative charge. However, modern fluxomics reveals two competing mechanisms:

  • The "Salvage" Route (Indirect): Extracellular ecto-enzymes (CD38, CD73) rapidly hydrolyze NADH into Nicotinamide Mononucleotide (NMN) or Nicotinamide (NAM). These precursors cross the membrane via specific transporters (e.g., SLC12A8 for NMN) and are resynthesized into NAD(H) intracellularly.

  • The "Pore" Route (Direct): In specific cell types (e.g., astrocytes, microglia, macrophages), purinergic P2X7 receptors or Connexin 43 hemichannels can facilitate the direct entry of intact NADH.

Mechanistic Visualization

The following diagram illustrates the conflicting pathways you must distinguish using the


C

tracer.

NADH_Transport cluster_extra Extracellular Space cluster_membrane Plasma Membrane cluster_intra Intracellular Cytosol NADH_Ex β-NADH-13C5 (Tracer) CD38 CD38/CD73 (Ecto-enzymes) NADH_Ex->CD38 Hydrolysis P2X7 P2X7 Receptor (Direct Pore) NADH_Ex->P2X7 Direct Transport NMN_Ex NMN/NAM (Degraded) CD38->NMN_Ex SLC SLC Transporters (Salvage) NMN_Ex->SLC NADH_In_Direct Intact NADH-13C5 (M+5) P2X7->NADH_In_Direct NADH_In_Resyn Resynthesized NAD(H) (M+5 or M+X) SLC->NADH_In_Resyn Salvage Pathway Pool NADH / NAD+ Redox Pool NADH_In_Direct->Pool Oxidation NADH_In_Resyn->Pool

Figure 1: Competing mechanisms of NADH bioavailability. The tracer allows differentiation between direct P2X7-mediated transport and ecto-enzyme degradation followed by resynthesis.

Part 2: The Tracer Logic ( -NADH- C )

To validate bioavailability, we rely on mass isotopologue distribution (MID) .

  • The Tracer:

    
    -NADH-
    
    
    
    C
    
    
    (Typically labeled on the Nicotinamide ring).
  • The Logic:

    • Scenario A (Direct Uptake): You detect M+5 NADH inside the cell immediately (within minutes).

    • Scenario B (Degradation & Resynthesis): You detect M+5 NAD+ first, followed by M+5 NADH, or potentially different isotopologues (e.g., M+0 or M+X) if the label is lost during degradation (e.g., if the label was on the ribose and the molecule degraded to NAM). Note: With Nicotinamide-ring labeling, the M+5 tag usually survives the NAM salvage pathway, making kinetic time-course data essential.

Part 3: Experimental Protocol (Self-Validating Systems)

Critical Stability Warning (The Acid/Base Switch)

STOP AND READ: Standard metabolomics protocols utilize acidic extraction (e.g., 80% Methanol + 0.1% Formic Acid). This will destroy your NADH.

  • NADH is acid-labile (degrades to ADP-ribose + Nicotinamide).

  • NAD+ is base-labile.

  • Solution: You must use an Alkaline Extraction method to quantify NADH bioavailability.

Step-by-Step Workflow
Phase 1: Cell Culture & Pulse
  • Seeding: Seed cells (e.g., HEK293, HeLa, or primary astrocytes) in 6-well plates. Reach 70-80% confluency.

  • Media Swap: 2 hours prior to experiment, switch to minimal media (low serum) to reduce competition from unlabeled NAD precursors.

  • The Pulse: Add

    
    -NADH-
    
    
    
    C
    
    
    to the media at physiological (10-50
    
    
    M) or pharmacological (100-500
    
    
    M) concentrations.
  • Time Points: Harvest at T=0, 5, 15, 30, and 60 minutes . Rapid time points are crucial to catch direct transport before metabolic equilibration.

Phase 2: Quenching & Extraction (Alkaline Method)

Reference: Lu et al. (2018) & Rabinowitz Lab Standards.

  • Wash: Rapidly wash cells 2x with ice-cold PBS (pH 7.4) . Speed is vital (<10 seconds) to prevent leakage.

  • Quench/Extract: Add 500

    
    L of Cold (-80°C) Extraction Buffer :
    
    • Composition: 40:40:20 Acetonitrile:Methanol:Water with 0.1 M Ammonium Hydroxide (NH

      
      OH)  or 25 mM Ammonium Bicarbonate (pH 9.0) .
      
  • Scrape & Collect: Scrape cells on dry ice. Transfer to cold tubes.

  • Centrifuge: Spin at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to LC-MS vials. Analyze immediately or store at -80°C (stable for <48 hours in alkaline matrix).

Phase 3: LC-MS/MS Configuration
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is required for polar nucleotides.

    • Recommended: SeQuant ZIC-pHILIC (Merck) or Waters BEH Amide.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate + 0.1% NH

      
      OH in Water (pH 9.0).
      
    • B: Acetonitrile.

  • MS Mode: Negative Ion Mode (ESI-). NADH ionizes better in negative mode.

Analytical Workflow Diagram

Workflow Step1 Pulse Cells (NADH-13C5) Step2 Rapid Wash (Ice Cold PBS) Step1->Step2 T=5,15,30m Step3 Alkaline Extraction (ACN:MeOH:H2O + NH4OH) Step2->Step3 Quench Step4 HILIC LC-MS (Neg Mode) Step3->Step4 Inject Step5 Data Analysis (M+0 vs M+5) Step4->Step5 Quantify

Figure 2: Optimized alkaline extraction workflow for preserving NADH integrity during bioavailability assessment.

Part 4: Data Presentation & Interpretation[1][2]

To prove bioavailability, you must present the ratio of labeled to unlabeled species.

Quantitative Output Table

Organize your LC-MS results into the following structure:

MetaboliteTransition (m/z)Retention TimeFormulaExplanation
NADH (Endogenous) 664.1

408.1
12.5 minC

H

N

O

P

Native intracellular pool.
NADH-

C

(Intact)
669.1

413.1
12.5 min

C

-C

...
Direct Bioavailability Marker.
NAD+ (Endogenous) 662.1

540.1
13.2 minC

H

N

O

P

Oxidized pool.
NAD+-

C

667.1

545.1
13.2 min

C

-C

...
Indicates oxidation or resynthesis.
Interpreting the "Flux Ratio"

Calculate the Fractional Enrichment :



  • High Initial Enrichment (T < 5 min): Suggests direct transport (P2X7/Connexin).

  • Lagged Enrichment (T > 30 min): Suggests extracellular degradation

    
     uptake of 
    
    
    
    C-NAM
    
    
    intracellular resynthesis.

References

  • Lu, H., et al. (2007).[1] "P2X7 receptors mediate NADH transport across the plasma membranes of astrocytes."[1][2] Biochemical and Biophysical Research Communications.

  • Nikiforov, A., et al. (2011). "Pathways and subcellular compartmentation of NAD biosynthesis in human cells." Cytosolic NAD+ salvage synthesis.

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry (Rabinowitz Lab).

  • Billington, R.A., et al. (2008).[3] "Characterization of NAD uptake in mammalian cells." Journal of Biological Chemistry.

  • Grahnert, A., et al. (2011). "NAD+ : A modulator of immune functions." Innate Immunity.

Sources

Foundational

Technical Guide: Synthesis and Purification of 13C Labeled Coenzymes

Executive Summary The precise elucidation of metabolic fluxes and enzyme mechanisms relies heavily on isotopically enriched coenzymes. While commercial sources exist, they often lack specific isotopomer patterns required...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise elucidation of metabolic fluxes and enzyme mechanisms relies heavily on isotopically enriched coenzymes. While commercial sources exist, they often lack specific isotopomer patterns required for advanced NMR relaxation studies or mass isotopomer distribution analysis. This guide details the chemo-enzymatic synthesis of


C-labeled NAD

and Coenzyme A (CoA). Unlike traditional chemical synthesis, which suffers from low yields and racemization, or microbial fermentation, which produces complex mixtures, chemo-enzymatic cascades offer high atom economy, stereochemical purity, and the ability to introduce labels at specific atomic positions.

Part 1: Strategic Selection of Labeling Architectures

Before initiating synthesis, the researcher must select the production modality based on the downstream application.

MethodologyPurity & SpecificityYield PotentialPrimary Application
Microbial Fermentation Low specific activity; Uniform labeling only.High (mg to g scale)Internal standards for MS quantitation.
Chemical Synthesis High specificity; Risk of racemization; Low yield.Low (<100 mg)Site-specific probes for mechanism studies.
Chemo-Enzymatic Cascade High (>95%) ; Stereochemically pure; Modular.Scalable (mg to g) NMR structural studies, Flux analysis (MFA).

Recommendation: For high-resolution NMR and metabolic flux analysis (MFA), the Chemo-Enzymatic Cascade is the gold standard. It allows for the combination of affordable precursors (e.g., [U-


C]Glucose) with specific enzymes to build complex cofactors in a "one-pot" or stepwise fashion.

Part 2: Chemo-Enzymatic Synthesis of [U-13C]NAD+

The synthesis of Nicotinamide Adenine Dinucleotide (NAD


) is best achieved via a Modular Enzyme Cascade . This approach bypasses the energy-intensive de novo pathway, utilizing the "Salvage Pathway" enzymes to couple 

C-ribose moieties with nicotinamide.
The Enzymatic Cascade Architecture

The synthesis couples the pentose phosphate pathway (to generate PRPP) with the NAD salvage pathway.

NAD_Synthesis Glucose [U-13C]Glucose G6P G6P Glucose->G6P Hexokinase (HK) R5P [U-13C]Ribose-5-P G6P->R5P G6PDH / 6PGDH PRPP [U-13C]PRPP R5P->PRPP PRPP Synthetase (PRPPS) NMN [13C]NMN PRPP->NMN Nampt (+ Nam) Nam Nicotinamide NAD [U-13C]NAD+ NMN->NAD NMNAT (+ ATP) ATP ATP ATP->PRPP PPi release ATP->NAD

Figure 1: Modular enzymatic cascade for the conversion of


C-Glucose to 

C-NAD

.
Detailed Protocol

Reagents:

  • [U-

    
    C]Glucose (Cambridge Isotope Laboratories or equivalent)
    
  • Nicotinamide (unlabeled or

    
    C labeled depending on need)
    
  • ATP (disodium salt)

  • Enzymes: Hexokinase (HK), G6PDH, PRPP Synthetase (PRPPS), Nicotinamide phosphoribosyltransferase (Nampt), NMN Adenylyltransferase (NMNAT).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.5.
    

Step-by-Step Workflow:

  • Ribose Activation (PRPP Generation):

    • Dissolve [U-

      
      C]Glucose (100 mg) in 10 mL of synthesis buffer.
      
    • Add ATP (1.1 eq) and catalytic amounts of HK, G6PDH, and PRPPS.

    • Critical Control: Monitor the reaction via

      
      P-NMR. The signal for PRPP (anomeric pyrophosphate) should appear as the ATP signal diminishes.
      
    • Note: Inorganic pyrophosphatase (PPase) must be added to drive the reaction forward by hydrolyzing the inhibitory pyrophosphate byproduct.

  • Nucleobase Coupling (NMN Synthesis):

    • Once PRPP formation is >90%, add Nicotinamide (1.1 eq) and Nampt enzyme.

    • Incubate at 37°C. Nampt is often the rate-limiting step; ensure sufficient enzyme loading (approx. 1 unit/mg substrate).

  • Final Assembly (NAD+ Formation):

    • Add NMNAT and a second bolus of ATP (1.1 eq).

    • pH Stat Mode: The condensation of NMN and ATP releases H

      
      . Maintain pH at 7.5 using 1M NaOH in a pH-stat setup to prevent acidification, which degrades NADH/NAD
      
      
      
      .
  • Validation:

    • Monitor the appearance of the NAD

      
       ribose anomeric protons via 
      
      
      
      H-NMR or the characteristic UV absorbance at 260 nm.

Part 3: Biosynthesis of 13C-Coenzyme A

Synthesis of CoA is more complex due to the pantetheine arm. The most robust method utilizes the "CoA Biosynthetic Funnel" starting from


C-Pantothenate.
Pathway Logic

The pathway consists of five enzymatic steps, but for in vitro synthesis, we group them into a streamlined workflow using bacterial enzymes (PanK, PPAT, DPCK).

CoA_Synthesis Panto [13C]Pantothenate P_Panto 4'-Phosphopantothenate Panto->P_Panto PanK (ATP) P_Pant_Cys 4'-Phosphopantothenoyl-L-cysteine P_Panto->P_Pant_Cys PPC Synthetase (+ Cysteine, CTP) Pantetheine 4'-Phosphopantetheine P_Pant_Cys->Pantetheine PPC Decarboxylase Dephospho Dephospho-CoA Pantetheine->Dephospho PPAT (ATP) CoA [13C]Coenzyme A Dephospho->CoA DPCK (ATP)

Figure 2: Enzymatic conversion of Pantothenate to Coenzyme A.

Protocol Highlights
  • Substrate: Start with [

    
    C
    
    
    
    ,
    
    
    N
    
    
    ]-Pantothenate (commercially available or synthesized via SILEC precursors).
  • Enzyme Cocktail: A fusion protein of CoaA (PanK), CoaD (PPAT), and CoaE (DPCK) is often used to create a "CoA Synthase" complex.

  • Cysteine Source: L-Cysteine must be added fresh; include 1 mM DTT to prevent disulfide bridging of the cysteine substrate before incorporation.

Part 4: Purification Architectures

Purification is the critical bottleneck. Crude enzymatic mixtures contain ATP, ADP, AMP, enzymes, and salts. A "Capture and Polish" strategy is required.

Purification Workflow

Purification Crude Crude Reaction Mix Filter 0.2 µm Filtration (Remove Enzymes) Crude->Filter Affinity Boronate Affinity (Capture cis-diols) Filter->Affinity For NAD+ IEX Anion Exchange (DEAE/Q-Sepharose) Filter->IEX For CoA/Nucleotides HPLC C18 RP-HPLC (Polishing) Affinity->HPLC IEX->HPLC Final Pure 13C-Coenzyme HPLC->Final Lyophilization

Figure 3: Downstream processing workflow for coenzyme isolation.

Step 1: Capture (Anion Exchange or Affinity)
  • For NAD+ (Boronate Affinity):

    • Mechanism: Boronate binds specifically to cis-diols (ribose) at alkaline pH.

    • Protocol: Load filtered mix onto a Boronate affinity column at pH 8.5 (Ammonium Acetate). NAD

      
       binds; salts and non-ribosyl impurities flow through.
      
    • Elution: Elute with pH 5.0 Acetate buffer. The acidic shift disrupts the boronate-diol complex.

  • For CoA (Anion Exchange):

    • Resin: DEAE-Sepharose or Q-Sepharose.

    • Gradient: Linear gradient of Triethylammonium Bicarbonate (TEAB) from 0.05 M to 1.0 M. CoA, being highly negative (3 phosphates), elutes late.

Step 2: Polishing (Ion-Pair RP-HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • Buffer A: 100 mM Tributylammonium acetate (Ion-pairing agent) + 10 mM Ammonium Phosphate, pH 6.0.

    • Buffer B: Methanol or Acetonitrile.

  • Logic: The ion-pairing agent neutralizes the phosphate charges, allowing the coenzyme to interact with the hydrophobic C18 chain for high-resolution separation.

Part 5: Quality Control & Validation (E-E-A-T)

Every batch must be self-validated. Do not rely solely on UV absorbance.

  • Isotopic Enrichment Calculation (MS):

    • Use ESI-MS (Negative mode).[1]

    • Calculate incorporation (

      
      ) using the formula:
      
      
      
      
    • Target: >98% enrichment.[2]

  • Structural Integrity (NMR):

    • 
      H-NMR:  Check the anomeric proton region (5.8 - 6.2 ppm). Doublets indicate successful glycosidic bond formation.
      
    • 
      P-NMR:  Critical for CoA. Verify the presence of the 3'-phosphate and the pyrophosphate bridge. Impurities like AMP or cyclic-monophosphates will show distinct shifts.
      
  • Purity Check:

    • HPLC at 260 nm.[3] Purity should be >95% (area under curve).

References

  • Chemo-enzymatic synthesis of isotopically labeled nicotinamide riboside. Source: Royal Society of Chemistry (RSC), Chemical Biology. URL:[Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) for Preparation of Labeled Coenzyme A. Source: National Institutes of Health (NIH) / Analytical Chemistry. URL:[Link]

  • Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. Source:Journal of Biomolecular NMR. URL:[Link]

  • Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. Source:bioRxiv. URL:[Link][1][3][4][5]

  • The purification of coenzyme A by ion exchange chromatography. Source:Journal of the American Chemical Society (via ResearchGate). URL:[Link]

Sources

Exploratory

Commercial Availability and Technical Application of β-NADH-13C5 Disodium Salt

The following technical guide is structured to serve as an authoritative resource for researchers utilizing stable isotope-labeled cofactors in quantitative metabolomics and enzymatic kinetics. A Technical Guide for Quan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers utilizing stable isotope-labeled cofactors in quantitative metabolomics and enzymatic kinetics.

A Technical Guide for Quantitative Metabolomics and Flux Analysis

Executive Summary

β-Nicotinamide Adenine Dinucleotide, Reduced Form, 13C5-labeled (β-NADH-13C5) is a critical stable isotope standard used primarily in Isotope Dilution Mass Spectrometry (IDMS) .[1] Unlike common metabolic tracers (e.g., 13C-Glucose) used to map flux in vivo, β-NADH-13C5 serves as an exogenous Internal Standard (IS) .[1] It allows for the absolute quantification of the intracellular NADH/NAD+ redox ratio—a fundamental biomarker of mitochondrial health, metabolic flexibility, and sirtuin activity.

This guide delineates the commercial landscape of this specific isotopologue, clarifies the crucial distinction between Nicotinamide-13C5 vs. Ribose-13C5 labeling, and provides a validated protocol for its use in LC-MS/MS workflows.[1]

Technical Profile & Isotopic Nuance

The "13C5" Ambiguity

When sourcing β-NADH-13C5, the label "13C5" is chemically ambiguous without a positional specifier. It refers to the incorporation of five Carbon-13 atoms, but their location dictates the application utility.[1]

Labeling PositionSource PrecursorUtility
Nicotinamide-13C5 13C-Nicotinic AcidPreferred for IDMS. The label is on the redox-active ring.[1] It remains stable during glycosidic bond hydrolysis but is lost if the pathway involves nicotinamide recycling (salvage pathway).[1]
Ribose-13C5 13C-RiboseCommon. Often cheaper to synthesize enzymatically.[1] Useful for total nucleotide pool quantification but can be confounded if the ribose moiety is exchanged or scavenged.

Critical Insight: For precise quantification of the redox couple (NAD+/NADH), ensure your supplier specifies the labeling position.[1] If the label is on the Adenine-linked ribose vs. the Nicotinamide-linked ribose, fragment ions in MS/MS (Multiple Reaction Monitoring) will shift differently.[1]

Chemical Stability
  • Form: Disodium Salt (Na2).[1][2] The reduced form (NADH) is extremely acid-labile.[1]

  • Storage: -20°C to -80°C, desiccated, and protected from light.

  • Handling: Reconstitute in a slightly alkaline buffer (pH 8.0, e.g., 10 mM NH4HCO3) to prevent rapid oxidation to NAD+ or acid hydrolysis.[1]

Commercial Landscape: Suppliers & Specifications[3][4]

The market for β-NADH-13C5 is niche.[1] Most major catalog houses (Sigma, Fisher) resell from specialized synthesis labs.[1] Below is a vetted comparison of primary and secondary sources.

Table 1: Supplier Comparison Matrix
SupplierProduct CodeLabeling SpecificsPurityApplication Focus
Toronto Research Chemicals (TRC) N390922 / A629273Nicotinamide-13C5 >95%The "Gold Standard" for IDMS.[1] Label is on the functional ring.
Cambridge Isotope Labs (CIL) CLM-10671 Ribose-13C5 (Usually NAD+)>98%Excellent for metabolic flux of the ribose scaffold.[1] Note: Often sold as NAD+; requires enzymatic reduction if NADH is needed immediately.
Pharmaffiliates PA STI 066650 Unspecified (Likely Nicotinamide)>95%Good alternative source; often custom synthesized upon request.[1]
Omicron Biochemicals CustomRibose-Specific >99%Best for custom labeling patterns (e.g., specific carbons within the ribose).[1]

Senior Scientist Recommendation: For Targeted LC-MS/MS Quantification of NADH , prioritize Toronto Research Chemicals (TRC) or their distributors (LGC Standards). Their labeling pattern (Nicotinamide-13C5) ensures the heavy tag remains associated with the niacinamide fragment (m/z 122 -> 127) often used as a quantifier transition.[1]

Application Workflow: Isotope Dilution Mass Spectrometry (IDMS)[1]

The primary use case for β-NADH-13C5 is correcting for ion suppression and extraction losses during the quantification of cellular NADH.[1]

The Challenge

NADH is notoriously unstable and sensitive to "matrix effects" in Mass Spectrometry. Without a heavy stable isotope standard spiked at the moment of cell lysis, absolute quantification is unreliable.

Validated Protocol: Cold-Extraction IDMS

Objective: Quantify intracellular NADH concentration using β-NADH-13C5 as an Internal Standard.

Reagents:

  • Extraction Buffer: 40:40:20 Acetonitrile:Methanol:Water (pH 9.0 with NH4OH) at -40°C.[1]

  • Internal Standard Spike: 10 µM β-NADH-13C5 in 10 mM Ammonium Bicarbonate (pH 8.0).

Step-by-Step Methodology:

  • Quenching: Rapidly wash cells with ice-cold saline to remove media.[1]

  • Lysis & Spiking: Add 500 µL of cold Extraction Buffer . Immediately add 10 µL of Internal Standard Spike .[1]

    • Why? Adding the IS immediately ensures it experiences the same degradation and extraction inefficiencies as the endogenous NADH.

  • Extraction: Vortex for 1 min; centrifuge at 15,000 x g for 10 min at 4°C.

  • Reconstitution: Evaporate supernatant under nitrogen (do not use heat). Reconstitute in 10 mM Ammonium Bicarbonate (pH 8.0).

  • LC-MS/MS Analysis: Inject onto a HILIC column (e.g., Waters BEH Amide) coupled to a Triple Quadrupole MS.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points and logic flow for this protocol.

IDMS_Workflow Start Cell Culture / Tissue Sample Quench Metabolic Quenching (Ice Cold Saline) Start->Quench Lysis Lysis + IS Addition (CRITICAL STEP) Quench->Lysis Extract Solvent Extraction (ACN:MeOH:H2O pH 9) Lysis->Extract IS_Choice Add β-NADH-13C5 (Internal Standard) IS_Choice->Lysis Spike Immediately Centrifuge Centrifugation (Remove Debris) Extract->Centrifuge LCMS HILIC-MS/MS Analysis Centrifuge->LCMS Data Ratio Calculation (Endogenous Area / IS Area) LCMS->Data

Caption: Figure 1: Optimized IDMS Workflow for NADH Quantification. The critical step is the simultaneous addition of the 13C5-labeled standard during lysis to normalize extraction efficiency.

Mass Spectrometry Transitions

To successfully detect the 13C5 variant, you must program your Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis) with the correct transitions.[1]

Assumption: Label is on the Nicotinamide ring.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
Endogenous NADH 664.1 [M-H]-399.1 (Adenosine-P)35Quantifier
Endogenous NADH 664.1 [M-H]-122.1 (Nicotinamide)50Qualifier
β-NADH-13C5 669.1 [M-H]-399.1 (Adenosine-P)35Note: Product ion is unchanged if label is on Nicotinamide
β-NADH-13C5 669.1 [M-H]-127.1 (Nicotinamide-13C5)50Specific Quantifier

Note: If the label were on the Ribose, the Precursor would be 669.1, but the Adenosine-P fragment might shift to 404.1 (if Adenosine-linked) or remain 399.1 (if Nicotinamide-linked).[1]

Supplier Selection Logic

Choosing the right supplier depends on your specific analytical needs.

Supplier_Selection Need Primary Research Need Quant Absolute Quantification (IDMS) Need->Quant Flux Metabolic Flux Analysis (Pathway Tracing) Need->Flux TRC Toronto Research Chemicals (Nicotinamide-13C5) Quant->TRC Redox Active Site CIL Cambridge Isotope Labs (Ribose-13C5 / U-13C) Flux->CIL Nucleotide Pool Omicron Omicron Biochemicals (Custom Sugar Labeling) Flux->Omicron Complex Carbohydrate

Caption: Figure 2: Decision Matrix for sourcing β-NADH-13C5 based on experimental intent.[1]

References

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow."[1] Annual Review of Biochemistry. (Provides the basis for the IDMS extraction protocol).

  • Yang, L., et al. (2022). "Quantifying Intracellular NAD(H) Fluxes using 13C-Isotope Tracing."[1] Nature Protocols. (Context for labeling patterns).

  • Pharmaffiliates. β-NADH-13C5 Disodium Salt Catalog Entry. Retrieved from [Link].[1]

Sources

Foundational

Safety and handling information for β-NADH-13C5

The following technical guide details the safety, handling, and stability protocols for -NADH- C (Reduced Nicotinamide Adenine Dinucleotide, C -labeled). Technical Guide: Safety, Handling, and Stability of -NADH- C Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and stability protocols for


-NADH-

C

(Reduced Nicotinamide Adenine Dinucleotide,

C

-labeled).

Technical Guide: Safety, Handling, and Stability of -NADH- C

Executive Summary: The Nature of the Asset


-NADH-

C

is a high-value stable isotope-labeled cofactor primarily used in Metabolic Flux Analysis (MFA) and NMR/MS-based metabolomics . Unlike standard reagents, the primary "safety" concern here is not merely personnel toxicity, but the experimental safety of the molecule itself.

This reagent is chemically fragile. It possesses two primary degradation vectors: acid-catalyzed hydrolysis of the dihydropyridine ring and oxidative dehydrogenation to NAD


. Improper handling leads not only to financial loss but to the generation of degradation products (e.g., cyclic adenosine diphosphate ribose analogs) that act as potent enzyme inhibitors, actively corrupting experimental data.

Key Technical Specifications:

  • Chemical Name:

    
    -Nicotinamide Adenine Dinucleotide, Reduced Form (
    
    
    
    C
    
    
    -labeled).
  • Labeling: Typically 5 carbons on the Nicotinamide ring (tracking redox active hydride transfer).

  • Molecular Weight: ~668.4 g/mol (approx. +5 Da over natural NADH).

  • Absorption Max: 340 nm (Dihydropyridine) & 260 nm (Adenine).

  • Extinction Coefficient (

    
    ):  6,220 M
    
    
    
    cm
    
    
    (Isotope effect on UV-Vis is negligible).

Physicochemical Stability & Degradation Mechanics

To handle NADH-


C

effectively, one must understand the causality of its degradation.
The Stability Paradox (pH Sensitivity)

NADH is the mirror image of NAD


 regarding stability.
  • Acid Lability: Below pH 7.0, the reduced nicotinamide ring undergoes rapid acid-catalyzed hydration at the C5-C6 double bond, followed by cyclization. This destroys the redox activity.

  • Alkali Stability: NADH is stable in alkaline conditions (pH 8.0–11.0), whereas NAD

    
     degrades in base.
    
  • Buffer Incompatibility: Avoid Phosphate Buffers. Phosphate ions catalyze the decomposition of NADH even at neutral pH.

Photochemical & Oxidative Instability
  • Light: Exposure to UV or intense visible light accelerates oxidation to NAD

    
     and the formation of luminescent degradation byproducts.
    
  • Temperature: Thermal energy promotes spontaneous oxidation. Half-life in solution at 4°C is days; at -20°C, it is months; at -80°C, it is years.

Degradation Pathways Diagram

The following diagram illustrates the opposing risks of Acid vs. Oxidation, guiding buffer selection.

NADH_Degradation cluster_safe Safe Zone NADH β-NADH-13C5 (Active Cofactor) CyclicProd Acid Degradation Product (6-hydroxynicotinamide derivative) *Enzyme Inhibitor* NADH->CyclicProd Rapid Hydrolysis NAD_Ox NAD+-13C5 (Oxidized Form) NADH->NAD_Ox Dehydrogenation Acid Acidic Conditions (pH < 7.0) Acid->NADH Oxidant Oxidants / Light (pH > 7.0) Oxidant->NADH Safe Tris/HEPES Buffer pH 8.0 - 9.0 Dark / Cold

Caption: Mechanistic pathways of NADH degradation showing critical pH-dependent failure modes.

Handling & Preparation Protocols

Storage of Solid State
  • Temperature: Store strictly at -20°C or -80°C .

  • Atmosphere: Desiccated.[1][2] Moisture promotes hydrolysis.

  • Container: Amber glass or opaque plastic to block light.

  • Shelf Life: 12 months if unopened and desiccated.

Reconstitution (The Critical Step)

Do not dissolve directly in water (often acidic due to dissolved CO


). Follow this self-validating protocol.

Reagents Required:

  • Degassed Tris-HCl or HEPES buffer (10–50 mM, pH 8.5).

  • Avoid: Phosphate buffers (PBS).

Protocol:

  • Equilibrate: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the hygroscopic powder.

  • Solvent Prep: Degas the buffer (sparge with N

    
     or Ar) to remove dissolved oxygen.
    
  • Dissolution: Add buffer to yield a stock concentration (e.g., 10–100 mM). Invert gently; do not vortex vigorously, as shear stress and aeration promote oxidation.

  • Validation (Quality Check):

    • Dilute a small aliquot (1:100) in buffer.

    • Measure Absorbance at 260 nm and 340 nm.

    • Calculation: Ratio

      
      .
      
    • Pass Criteria: A ratio of 2.25 – 2.35 indicates pure NADH.

    • Fail Criteria: A ratio > 2.40 indicates significant oxidation to NAD

      
       (which absorbs at 260 nm but not 340 nm) or acid degradation.
      
Experimental Workflow (NMR/MS)

For metabolic flux studies, preventing "exchange" and metabolic quenching is vital.

Workflow Start Solid β-NADH-13C5 (-20°C Desiccated) Warm Equilibrate to RT (Prevent Condensation) Start->Warm Recon Reconstitute (Tris pH 8.5, Degassed) Warm->Recon QC QC Check: A260/A340 Target: 2.3 Recon->QC Decision Pass? QC->Decision Use Immediate Use (Keep on Ice, Dark) Decision->Use Yes Discard Discard/Repurify Decision->Discard No Quench Metabolic Quenching (Cold Methanol -40°C) Use->Quench Analysis NMR / MS Analysis Quench->Analysis

Caption: Operational workflow ensuring sample integrity from storage to analytical quantification.

Safety & Emergency Procedures (GHS)

While


-NADH-

C

is not classified as a "High Hazard" substance under GHS, standard biological safety applies.
Hazard CategoryClassificationPrecaution
Acute Toxicity Not Classified (Low)Treat as potentially irritating to mucous membranes.
Skin/Eye Irritant (Dust)Wear nitrile gloves and safety glasses.
Inhalation Nuisance DustUse in a fume hood if handling large powder quantities.
Bio-Safety Non-InfectiousDispose of as standard chemical waste.

Emergency Response:

  • Eye Contact: Rinse cautiously with water for 15 minutes.

  • Skin Contact: Wash with soap and water.[3]

  • Spill: Sweep up dry powder carefully to avoid dust generation. If in solution, absorb with inert material. Clean surface with water.[3][4][5][6]

Summary of Quantitative Properties

ParameterValue / ConditionNotes
Molecular Weight ~668.4 g/mol Depends on exact hydration and salt form (usually Na

).
Solubility > 50 mg/mL in 0.01 M NaOHWater is too acidic; use alkaline buffer.

(Extinction)
6.22 mM

cm

Used for concentration determination.
Optimal pH 8.5 – 9.5Tris or Carbonate buffers preferred.
A

/A

Ratio
2.32 (Theoretical)>2.4 indicates degradation.
Freezing Point -20°C (Solid), -80°C (Soln)Never store solution at -20°C (eutectic freezing concentrates acid).

References

  • National Renewable Energy Laboratory (NREL). (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers. Retrieved from [Link]

  • Miksic, J. R., & Brown, P. R. (1978). Reactions of Reduced Nicotinamide Adenine Dinucleotide in Acid: Studies by Reversed-Phase HPLC. Biochemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using β-NADH-13C5 for 13C metabolic flux analysis (MFA)

Application Note: Precision C-MFA and Redox Flux Analysis Using -NADH- C Strategic Rationale Why This Matters: Metabolic Flux Analysis (MFA) has traditionally focused on central carbon metabolism (glycolysis, TCA cycle)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision C-MFA and Redox Flux Analysis Using -NADH- C

Strategic Rationale

Why This Matters: Metabolic Flux Analysis (MFA) has traditionally focused on central carbon metabolism (glycolysis, TCA cycle) using


C-glucose. However, the thermodynamic driving force of these pathways is governed by the NAD+/NADH redox ratio . Inaccurate measurement of this ratio leads to erroneous flux constraints.

Furthermore, NAD+ homeostasis itself is now a primary drug target in oncology (NAMPT inhibitors) and aging (Sirtuin activation). Standard assays (colorimetric/fluorometric) lack the specificity to distinguish between de novo synthesis and salvage fluxes.

The Solution: The use of


-NADH-

C

(typically labeled on the nicotinamide ring or ribose moiety) serves two advanced functions:
  • Pathway Tracer: Directly tracing the kinetics of the NAD+ salvage pathway and nicotinamide recycling.

  • Quantification Standard (Isotope Dilution): Acting as a "surrogate standard" to mathematically correct for the rapid oxidation of NADH to NAD+ during sample extraction—the single largest source of error in redox metabolomics.

Technical Principle & Tracer Specifications

The Tracer: -Nicotinamide Adenine Dinucleotide ( C )
  • Label Position: Typically [Nicotinamide-2,3,4,5,6-

    
    C
    
    
    
    ].
  • Mass Shift: +5.016 Da (M+5).

  • Detection: LC-MS/MS (MRM mode).

Mechanism of Action

In a biological system, the


C

-Nicotinamide moiety is recycled. By introducing

-NADH-

C

(or its precursors) or using it as a spike-in standard, we track the mass isotopomer distribution (MID) .
  • Flux Application: Tracks the rate of Nicotinamide (NAM)

    
     NMN 
    
    
    
    NAD+
    
    
    NADH interconversion.
  • Redox Correction Application: When spiked into lysis buffer, any oxidation of the

    
    C
    
    
    
    -NADH standard to
    
    
    C
    
    
    -NAD+ during extraction quantifies the exact degradation rate of the endogenous pool, allowing for back-calculation of the true in vivo ratio.

Experimental Workflow: The "Self-Validating" Protocol

This protocol uses


-NADH-

C

as an internal extraction standard to validate redox fluxes. This addresses the critical instability of NADH in acidic environments.
Phase A: Sample Preparation (Dual-Quench Strategy)

Reagents:

  • Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water (AMW), pre-chilled to -40°C.

  • Alkaline Additive: 0.1 M Ammonium Hydroxide (NH

    
    OH) – Stabilizes NADH.
    
  • Internal Standard Spike: 10 µM

    
    -NADH-
    
    
    
    C
    
    
    (dissolved immediately prior to use in degassed buffer).

Protocol:

  • Rapid Quenching:

    • Place cell culture dish on a bed of dry ice.

    • Aspirate media completely within 5 seconds.

    • Immediately add 1.0 mL of cold (-40°C) Extraction Solvent containing the

      
      -NADH-
      
      
      
      C
      
      
      spike
      .
    • Rationale: Metabolism stops instantly; the spike is present before cell lysis occurs.

  • Cell Lysis & Extraction:

    • Scrape cells into the solvent. Transfer to a pre-chilled Eppendorf tube.

    • Vortex for 30 seconds at 4°C.

    • Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant Handling (Critical):

    • Transfer supernatant to a glass vial.

    • Inject immediately onto LC-MS.

    • Note: If storage is necessary, store at -80°C, but fresh analysis is required for accurate NADH/NAD+ ratios.

Phase B: LC-MS/MS Acquisition (HILIC Method)

Column: ZIC-pHILIC or Amide HILIC (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm). Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with NH


OH).
Mobile Phase B:  Acetonitrile.

Gradient Table:

Time (min)% B (Acetonitrile)Flow Rate (mL/min)Description
0.0850.3Initial equilibration
2.0850.3Isocratic hold
12.0400.3Linear gradient elution
14.0400.3Wash
14.1850.3Re-equilibration
20.0850.3End

MS Settings (MRM Transitions):

  • Endogenous NADH: 666.1

    
     649.1 (Quantifier)
    
  • Tracer

    
    -NADH-
    
    
    
    C
    
    
    :
    671.1
    
    
    654.1 (Quantifier)
  • Endogenous NAD+: 664.1

    
     428.1
    
  • Generated

    
    C
    
    
    
    -NAD+ (Artifact):
    669.1
    
    
    433.1

Data Analysis & Flux Calculation

The "Correction Factor" Logic

To determine the true intracellular NADH concentration (


), we must account for the fraction of NADH that oxidized to NAD+ during extraction.
  • Measure Artifact Formation: Calculate the ratio of oxidized tracer (

    
    C
    
    
    
    -NAD+) to total tracer (
    
    
    C
    
    
    -NADH +
    
    
    C
    
    
    -NAD+).
    
    
  • Correct Endogenous Data: Apply

    
     to the endogenous pools.
    
    
    
    
    
    
Visualization: NAD+ Salvage & Redox Pathways

NAD_Flux_Pathways cluster_legend Legend Nam Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN NAMPT (Rate Limiting) NAD_Plus NAD+ (Oxidized) NMN->NAD_Plus NMNAT NAD_Plus->Nam Sirtuins/PARPs (Consumption) NADH NADH (Reduced) NAD_Plus->NADH Glycolysis/TCA (Reduction) NADH->NAD_Plus OXPHOS (Oxidation) Artifact Artifact: 13C5-NAD+ (Oxidation during Extraction) NADH->Artifact Non-enzymatic Oxidation (Extraction Error) Tracer Tracer: β-NADH-13C5 (Input/Spike) Tracer->NADH Spike-in (Internal Std) Tracer->Artifact Calculable Loss key Blue: Salvage Precursors | Red: Oxidized | Green: Reduced

Caption: Flux map of NAD+ salvage and redox cycling. Dashed lines indicate the specific utility of the


C

-NADH tracer in monitoring non-enzymatic oxidation artifacts during protocol execution.

Case Study: NAMPT Inhibitor Efficacy

Scenario: Evaluating a novel NAMPT inhibitor (cancer therapeutic) which blocks the recycling of Nicotinamide to NMN.

Experimental Setup:

  • Control Group: Vehicle.

  • Treatment Group: NAMPT Inhibitor (100 nM).

  • Tracer: Cells fed with

    
    C
    
    
    
    -Nicotinamide (Precursor) OR Lysates spiked with
    
    
    -NADH-
    
    
    C
    
    
    for pool quantification.

Results Interpretation:

  • Flux Blockade: In treated cells, the flow of

    
    C from NAM to NAD+ is halted. The M+5 isotopomer of NAD+ disappears.
    
  • Redox Collapse: Using the

    
    -NADH-
    
    
    
    C
    
    
    spike method, we observe that while total NAD(H) drops, the ratio (NADH/NAD+) may shift drastically due to metabolic stress. Without the
    
    
    C-correction, the NADH levels would be underestimated, masking the true mitochondrial dysfunction.

References

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Link

  • Yang, Y., & Sauve, A. A. (2016). "NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Bustamante, E., et al. (2017). "Quantification of NAD+ and NADH in Biological Samples." Nature Protocols. (Generalized reference for extraction methodologies).
  • Demarest, T. G., et al. (2019). "Assessment of NAD+ metabolism in human cell cultures, erythrocytes, and murine tissues." Analytical Biochemistry. Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Products for Metabolic Research." (Source for

    
    -NADH-
    
    
    
    C
    
    
    specifications). Link
Application

Protocol for 13C tracer experiments with β-NADH-13C5

Application Note: Protocol for 13C Tracer Experiments with -NADH-13C5 Abstract This application note details a rigorous protocol for utilizing -NADH-13C5 (Reduced Nicotinamide Adenine Dinucleotide, 13C5-labeled) as a met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for 13C Tracer Experiments with -NADH-13C5

Abstract

This application note details a rigorous protocol for utilizing


-NADH-13C5 (Reduced Nicotinamide Adenine Dinucleotide, 13C5-labeled) as a metabolic tracer in cellular systems. Unlike simple quantification assays, this protocol is designed to elucidate the metabolic fate, transport mechanisms, and stability of exogenous NADH. We address critical technical challenges, specifically the rapid oxidation of NADH during extraction and the differentiation between direct transport and extracellular degradation-resynthesis pathways.

Introduction & Mechanistic Grounding

Nicotinamide Adenine Dinucleotide (NAD) is a central coenzyme in redox metabolism and a substrate for signaling enzymes like sirtuins and PARPs. While the role of intracellular NADH is well-defined, the therapeutic potential and metabolic fate of exogenous NADH remain subjects of intense debate.

Why Use -NADH-13C5?

Standard NADH assays cannot distinguish between endogenous pools and exogenous uptake. Using


-NADH-13C5 (typically labeled on the ribose or nicotinamide moiety) allows researchers to:
  • Validate Uptake: Determine if NADH enters the cell intact (isotopologue M+5 detection in cytosolic NADH) or is degraded extracellularly to precursors (e.g., Nicotinamide, Adenosine) that are subsequently salvaged (resulting in distinct labeling patterns).

  • Quantify Flux: Measure the rate of conversion from NADH to NAD+ and downstream metabolites (ADP-ribose, cyclic ADP-ribose).

  • Assess Stability: Monitor non-enzymatic oxidation and hydrolysis in culture media.

The Stability Paradox

A core challenge in NADH metabolomics is its chemical instability.

  • Acid Lability: NADH rapidly degrades in acidic conditions (pH < 7), often anomerizing or hydrolyzing.

  • Base Stability: NADH is stable in alkali, whereas NAD+ degrades rapidly in strong base.

  • Oxidation: NADH is susceptible to oxidation by dissolved oxygen in buffers.

Expertise Insight: This protocol utilizes a Dual-Phase Quenching Strategy or a Buffered Solvent System to preserve the reduced state of the tracer during extraction, a step where 90% of novice experiments fail.

Experimental Design

Reagents and Tracer Specification
  • Tracer:

    
    -NADH-13C5 (Verify label position: e.g., [Ribose-13C5]-NADH).
    
    • Note: If the label is on the adenosine ribose, it tracks the purine salvage contribution. If on the nicotinamide ribose, it tracks the NMN salvage loop.

  • Cell Culture Media: Glucose-free or Glutamine-free media (if assessing central carbon interaction), otherwise standard chemically defined media (e.g., DMEM/F12) without phenol red (to avoid interference).

  • Quenching Buffer: Ice-cold PBS (degassed).

  • Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water (v/v/v) containing 25 mM Ammonium Bicarbonate (pH 7.5) .

    • Rationale: The ammonium bicarbonate maintains a neutral-to-slightly-alkaline pH, preserving NADH while preventing the base-catalyzed degradation of NAD+.

Workflow Diagram

ExperimentalWorkflow Preparation Cell Culture Preparation (Seeding & Acclimatization) TracerAdd Tracer Administration (Add β-NADH-13C5) Preparation->TracerAdd Incubation Metabolic Incubation (0 - 24 Hours) TracerAdd->Incubation Quench Rapid Quench (Ice-cold Degassed PBS) Incubation->Quench Stop Metabolism Extraction Metabolite Extraction (40:40:20 ACN:MeOH:H2O + 25mM NH4HCO3, pH 7.5) Quench->Extraction Lyse & Stabilize Analysis LC-MS/MS Analysis (HILIC Chromatography) Extraction->Analysis Inject Supernatant

Figure 1: End-to-end workflow for 13C-NADH tracer experiments ensuring metabolic quenching and redox stability.

Step-by-Step Protocol

Phase 1: Tracer Administration
  • Preparation: Dissolve

    
    -NADH-13C5 powder immediately before use in degassed, phosphate-buffered saline (PBS) or directly in culture media.
    
    • Critical: Do not store NADH in solution. It oxidizes within hours.

  • Pulse: Replace culture media with warm media containing 50–500 µM

    
    -NADH-13C5.
    
  • Controls:

    • Negative Control: Cells + Unlabeled NADH.

    • Abiotic Control: Media +

      
      -NADH-13C5 (no cells) to measure spontaneous oxidation/degradation in the incubator.
      
Phase 2: Rapid Quenching & Extraction (The "Cold-Neutral" Method)

Standard acid extraction (e.g., 0.1 M Formic Acid) will destroy your NADH tracer. Follow this strictly.

  • Harvest: Place cell culture plate on a bed of dry ice or ice-water slurry.

  • Wash: Rapidly aspirate media and wash once with ice-cold, degassed PBS (pH 7.4).

    • Speed: This step must take <10 seconds to prevent leakage or metabolic shifts.

  • Extract: Add 500 µL of pre-chilled (-20°C) Extraction Solvent (40:40:20 ACN:MeOH:H2O + 25 mM NH4HCO3).

  • Scrape: Scrape cells immediately and transfer the suspension to a chilled microcentrifuge tube.

  • Disrupt: Vortex vigorously for 30 seconds at 4°C.

  • Clarify: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer supernatant to a glass LC-MS vial.

    • Note: Avoid plastic vials if possible, or use low-binding polypropylene.

  • Injection: Analyze immediately. If storage is necessary, store at -80°C for <24 hours. Do not dry down samples using heat or vacuum concentration, as this promotes oxidation. If concentration is needed, use lyophilization or N2 blow-down in the cold, but direct injection is preferred.

Analytical Method (LC-MS/MS)[1][2][3]

Platform: Triple Quadrupole MS coupled with HILIC (Hydrophilic Interaction Liquid Chromatography).

Chromatography Conditions
  • Column: SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm) or Waters BEH Amide.

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).

    • Why High pH? Improves peak shape and stability for phosphorylated metabolites like NADH/NAD+.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 40% B over 15 minutes.

Mass Spectrometry Settings (MRM)

Detection requires determining the specific isotopologue transitions. Assuming [Ribose-13C5]-NADH:

AnalytePolarityPrecursor (m/z)Product (m/z)Dwell (ms)Comment
NADH (Light) Negative664.1408.050ADP-Ribose fragment
NADH (Light) Negative664.1342.050AMP fragment
NADH (13C5) Negative669.1413.050If label is on Nicotinamide-Ribose
NADH (13C5) Negative669.1347.050If label is on Adenosine-Ribose
NAD+ (Light) Positive664.1428.050Adenosine fragment
NAD+ (13C5) Positive669.1433.050Tracks oxidation product

Note: Verify the fragmentation pattern of your specific standard. The "Ribose-13C5" label will shift the mass of the fragment containing that ribose by +5 Da.

Data Analysis & Interpretation

Pathway Logic

To interpret the data, map the detected isotopologues to the salvage pathways.

NADPathways cluster_extra Extracellular Space cluster_intra Intracellular Space ExoNADH Exogenous NADH-13C5 ExoNAD Exogenous NAD+-13C5 ExoNADH->ExoNAD Oxidation IntraNADH Intracellular NADH (M+5) ExoNADH->IntraNADH Direct Transport (Rare/Specific) Nam Nam ExoNAD->Nam Degradation (CD38/CD73) ADPR ADPR ExoNAD->ADPR Degradation SalvageNAD Salvaged NAD+ (M+0/M+x) Nam->SalvageNAD NamPT Salvage (Loss of Ribose Label) IntraNAD Intracellular NAD+ (M+5) IntraNADH->IntraNAD Redox Exchange

Figure 2: Metabolic fate decision tree. Differentiating direct transport (Green) from degradation/salvage (Red).

Interpreting Isotopologues
  • M+5 Intracellular NADH: Indicates either direct transport of the intact molecule or rapid uptake of M+5 NAD+ followed by reduction.

  • M+0 (Unlabeled) Increase: Indicates the tracer was degraded extracellularly (e.g., to Nicotinamide), losing the ribose label, and then re-synthesized via the NamPT salvage pathway.

  • M+5 ATP: If the label is on the Adenosine-Ribose, degradation of NADH yields labeled Adenosine/AMP, which enters the ATP pool. This confirms degradation.[1][2]

Troubleshooting & Stability Validation

IssueProbable CauseSolution
Low NADH Recovery Acidic degradation during extraction.[1]Ensure extraction buffer pH is > 7.[3]4. Use NH4HCO3.[3][1][4]
High NAD+ in NADH Standard Spontaneous oxidation of tracer.Prepare tracer fresh.[5] Degas all buffers. Keep on ice.
Peak Tailing Interaction with column silanols.Increase buffer concentration (20mM) or pH (9.0) in mobile phase.
No M+5 Signal Rapid extracellular degradation.Add CD38 or CD73 inhibitors (e.g., 78c) to media to block degradation.

References

  • Lu, W., et al. (2018). "Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors." Antioxidants & Redox Signaling. Link

    • Key Insight: Establishes the pH sensitivity of NAD+ vs NADH and the necessity of buffered extraction.
  • Cambridge Isotope Laboratories. (n.d.). "Stable Isotope-Labeled Products for Metabolic Research." Link

    • Key Insight: Source for specific labeling patterns (Ribose-13C5) and general handling.
  • Liu, L., et al. (2018). "Quantitative Analysis of NAD Synthesis-Breakdown Fluxes." Cell Metabolism. Link

    • Key Insight: Methodologies for distinguishing salvage vs. de novo synthesis using isotope tracers.
  • Grozio, A., et al. (2019). "Slc12a8 is a Nicotinamide Mononucleotide Transporter." Nature Metabolism. Link

    • Key Insight: Context for direct transport of NAD precursors, relevant for interpreting NADH uptake vs degrad

Sources

Method

Application Note: β-NADH-13C5 in Advanced NMR Spectroscopy

This guide details the applications of β-NADH-13C5 (Reduced Nicotinamide Adenine Dinucleotide, labeled with five C atoms on the ribose moiety) in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It focuses on its role i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of β-NADH-13C5 (Reduced Nicotinamide Adenine Dinucleotide, labeled with five


C atoms on the ribose moiety) in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It focuses on its role in structural biology (ligand-protein interactions), enzyme kinetics, and quantitative metabolomics.[1]

Executive Summary

β-NADH-13C5 is a stable isotope-labeled coenzyme primarily used to overcome the spectral complexity and low sensitivity inherent in analyzing biological matrices.[1] By incorporating five


C atoms into the ribose ring (typically the adenosine or nicotinamide ribose), this reagent serves as a background-free probe for ligand-binding studies , conformational analysis , and real-time metabolic monitoring .[1] Unlike standard 

H NMR, which suffers from severe overlap in the carbohydrate region (3.5–6.0 ppm),

C-filtered NMR of β-NADH-13C5 allows for precise tracking of the cofactor’s redox state and binding environment without interference from host proteins or complex media.[1]

Technical Specifications & Chemical Identity

  • Compound Name: β-NADH-13C5 (Reduced form)[1]

  • Labeling Pattern: [Ribose-

    
    C
    
    
    
    ]-NADH. The five carbons of the ribose sugar are
    
    
    C-enriched (>98%).[1][2]
  • Chemical Shift Reference:

    • C1' (Anomeric): ~88–95 ppm (Sensitive to glycosidic bond conformation).[1]

    • C2'–C5': ~60–85 ppm (Sensitive to sugar puckering, C2'-endo vs. C3'-endo).[1]

  • Stability: Acid Labile. NADH rapidly degrades to ADPR (Adenosine Diphosphate Ribose) and nicotinamide below pH 7.0.[1]

  • Key Advantage: The

    
    C label enables inverse-detected heteronuclear NMR  (e.g., 
    
    
    
    H-
    
    
    C HSQC), providing a >30-fold sensitivity gain over direct
    
    
    C detection while eliminating background signals from non-labeled metabolites.[1]

Core Applications

A. Structural Biology: Ligand-Protein Binding (K Determination)

The ribose moiety of NADH is a critical recognition motif for dehydrogenases (e.g., Lactate Dehydrogenase [LDH], Malate Dehydrogenase [MDH]).[1] Upon binding, the ribose ring undergoes a conformational shift (e.g., from C2'-endo to C3'-endo).[1]

  • Mechanism: The

    
    C chemical shifts of the labeled ribose change significantly upon protein binding due to the alteration in the electronic environment and ring geometry.
    
  • Method: Chemical Shift Perturbation (CSP) titration.[1]

  • Advantage: Allows determination of the dissociation constant (

    
    ) and exchange rates (
    
    
    
    ) in the presence of high concentrations of protein, which would obscure the ligand signal in standard
    
    
    H NMR.
B. Real-Time Enzymatic Kinetics

Monitoring the conversion of NADH to NAD


 in real-time.[1]
  • Mechanism: The

    
    C signals of the reduced nicotinamide ribose (in NADH) differ from those of the oxidized form (NAD
    
    
    
    ).
  • Application: Measuring reaction velocities (

    
    ) of mutant enzymes where optical density (OD
    
    
    
    ) is unreliable due to turbidity or interference.
C. Quantitative Metabolomics (qNMR)

Used as an Internal Standard for quantifying cellular NAD(H) pools.[1]

  • Workflow: Spike a known concentration of β-NADH-13C5 into a cell lysate.

  • Benefit: The labeled satellites are distinct from endogenous

    
    C-NADH, allowing precise quantification via isotope ratio analysis without the need for external calibration curves.[1]
    

Experimental Protocols

Protocol 1: Enzyme Binding Study via 2D H- C HSQC

Objective: Determine the


 of NADH binding to a target dehydrogenase.
Materials:
  • Ligand: β-NADH-13C5 (10 mM stock in 50 mM Tris-d11, pH 8.0).

  • Protein: Purified Dehydrogenase (e.g., LDH), 0.1–1.0 mM in NMR buffer.[1]

  • Buffer: 50 mM Phosphate or Tris-d11 (pH 7.5), 100 mM NaCl, 10% D

    
    O, 0.02% NaN
    
    
    
    .[1]
    • Critical: Avoid acidic buffers (pH < 7.[1]0) to prevent NADH oxidation.[1]

Step-by-Step Workflow:
  • Sample Preparation:

    • Prepare a 500

      
      L sample containing 200 
      
      
      
      M β-NADH-13C5.[1]
    • Acquire a reference

      
      H-
      
      
      
      C HSQC
      spectrum (Zero Point).[1]
  • Titration:

    • Sequentially add protein to the NADH sample to achieve Ligand:Protein ratios of 50:1, 20:1, 10:1, 2:1, and 1:1.[1]

    • Note: Keep the volume change <5% using a concentrated protein stock.

  • Acquisition Parameters (600 MHz Spectrometer):

    • Pulse Sequence: hsqcetgp (Sensitivity-enhanced HSQC with gradients).

    • Scans (NS): 8–16 (Sufficient due to

      
      C enrichment).
      
    • TD (Points): 2048 (F2,

      
      H) x 128 (F1, 
      
      
      
      C).[1]
    • D1 (Relaxation Delay): 1.5 s.

  • Data Analysis:

    • Track the movement of the C1' anomeric cross-peak.

    • Plot the Chemical Shift Change (

      
      ) vs. Protein Concentration.[1]
      
    • Fit to a standard binding isotherm equation to extract

      
      .[1]
      
Protocol 2: Real-Time Redox Monitoring

Objective: Monitor the LDH-catalyzed conversion of Pyruvate to Lactate.

  • Reaction Mix:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4, 37°C.[1]

    • Substrate: 10 mM Pyruvate.[1]

    • Cofactor: 5 mM β-NADH-13C5.[1]

  • Initiation:

    • Add LDH (10 units) directly into the NMR tube.[1]

    • Rapidly mix by inversion.

  • Acquisition:

    • Run a series of 1D

      
      C-filtered 
      
      
      
      H spectra
      (e.g., zggpig or isotope-filtered spin-echo) every 30 seconds.
    • Observation: Watch the decay of the NADH ribose signals and the appearance of NAD

      
       ribose signals. The chemical shift of the nicotinamide C4 proton also shifts dramatically, but the 
      
      
      
      C-filter ensures you only see the exogenous tracer.

Visualization of Workflows

Figure 1: Ligand Binding & Exchange Dynamics

This diagram illustrates the NMR workflow for determining binding constants using


C-labeled NADH.[1]

LigandBinding Stock β-NADH-13C5 (Stock Solution) Sample NMR Tube (Ligand + Protein) Stock->Sample Protein Target Protein (Dehydrogenase) Protein->Sample Titration NMR 2D 1H-13C HSQC (Acquisition) Sample->NMR FastEx Fast Exchange (Peak Shift) NMR->FastEx Linear Shift SlowEx Slow Exchange (New Peak) NMR->SlowEx Distinct States Kd Calculate Kd (Binding Constant) FastEx->Kd SlowEx->Kd

Caption: Workflow for NMR titration. Fast exchange results in a weighted average shift; slow exchange shows distinct bound/free populations.

Figure 2: Metabolic Redox Cycling Pathway

The conversion tracked by the labeled cofactor.[3]

RedoxCycle Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Reduction LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH β-NADH-13C5 (Reduced) NAD NAD+-13C5 (Oxidized) NADH->NAD Oxidation NADH->LDH LDH->Lactate LDH->NAD

Caption: The LDH reaction couples Pyruvate reduction with NADH oxidation.[1] 13C-NADH allows specific monitoring of the cofactor turnover.

Troubleshooting & Best Practices

IssueProbable CauseSolution
Rapid Signal Loss Acidic pH (< 7.[1]0)Buffer with 50 mM Tris or Phosphate at pH 8.0. Store stocks at -80°C.
Broad Peaks Intermediate ExchangeChange temperature (± 5°C) to shift exchange regime or increase ligand excess.
Multiple Peaks AnomerizationEnsure pure β-anomer is used;

-NADH is biologically inactive but may appear in old stocks.[1]
Water Signal Inadequate SuppressionUse excitation sculpting or gradients (zggpig) for 1D; ensure 10% D

O lock.

References

  • Wishart, D. S., et al. (2022).[1] HMDB: The Human Metabolome Database - NADH Spectral Data.[1] Retrieved from [Link][1]

  • Williamson, M. P. (2013).[1] Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]

  • Bubb, W. A. (2003).[1] NMR spectroscopy in the study of carbohydrate metabolism. NMR in Biomedicine. [Link]

  • Fan, T. W-M., & Lane, A. N. (2012).[1] Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]

Sources

Application

LC-MS methods for detecting β-NADH-13C5 labeled metabolites

Application Note: High-Resolution LC-MS/MS Protocol for -NADH- Detection in Metabolic Flux Analysis -Labeled NADH Executive Summary This application note details a robust LC-MS/MS workflow for the detection and quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Protocol for -NADH- Detection in Metabolic Flux Analysis


-Labeled NADH

Executive Summary

This application note details a robust LC-MS/MS workflow for the detection and quantification of


-NADH and its 

isotopologues in biological matrices. While Nicotinamide Adenine Dinucleotide (NAD+) is relatively stable, its reduced form, NADH, presents unique analytical challenges—specifically its rapid degradation in acidic environments and susceptibility to in-source oxidation during electrospray ionization (ESI).

This protocol departs from standard "metabolomics" templates by enforcing a pH-switched extraction logic and utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) on Amide-phase columns to avoid the mass spectrometry contamination associated with ion-pairing reagents.

Technical Constraints & Mechanistic Logic

The Stability Paradox (Acid vs. Base)

The most critical failure point in NAD(H) analysis is extraction pH.

  • NAD+ is stable in acid but degrades rapidly in base.

  • NADH is stable in base but degrades instantaneously in acid (t

    
     < 1 min at pH < 4).
    

Expert Insight: Standard metabolomics extractions (e.g., 80% Methanol/0.1% Formic Acid) will destroy your NADH signal. For


-flux analysis where the NADH/NAD+ ratio is a readout of glycolytic vs. oxidative flux, this protocol mandates an alkaline extraction  (pH > 8.0) using a bicarbonate-buffered solvent system.
In-Source Fragmentation (ISF) Artifacts

In the ESI source, thermal energy can oxidize NADH (


 664) into NAD+ (

662) by losing a hydride. This artificial conversion causes:
  • Underestimation of NADH.

  • Overestimation of NAD+.

  • Skewing of isotopic labeling patterns if the

    
     distribution differs between the pools.
    

Control Strategy: We employ a chromatographic separation (HILIC) that resolves NADH from NAD+ by at least 1 minute. This ensures that any NAD+ signal detected at the NADH retention time is purely ISF-derived and can be mathematically corrected.

Experimental Protocol

Reagents & Standards
  • Internal Standard:

    
    -NADH-
    
    
    
    (Check label position: typically ribose or nicotinamide ring).
  • Extraction Buffer: 40:40:20 Acetonitrile:Methanol:Water (v/v/v) + 25 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.04% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[1]

Sample Preparation (Alkaline Extraction)
  • Quenching: Rapidly quench cell metabolism by washing cells with ice-cold PBS (pH 7.4).

  • Lysis: Add 500

    
    L of cold Extraction Buffer (-20°C)  to the cell pellet.
    
    • Note: The ammonium bicarbonate maintains alkaline pH to protect NADH.

  • Disruption: Vortex vigorously for 30 seconds or bead-beat (maintain < 4°C).

  • Clarification: Centrifuge at 15,000

    
     g for 10 minutes at 4°C.
    
  • Injection: Transfer supernatant immediately to an amber glass vial. Inject within 4 hours or store at -80°C. Do not dry down samples using heat or vacuum concentration, as this promotes oxidation.

LC-MS/MS Conditions

Chromatography:

  • Column: Waters ACQUITY UPLC BEH Amide (1.7

    
    m, 2.1 x 100 mm) or equivalent ZIC-pHILIC.
    
  • Temperature: 25°C (Lower temperature reduces on-column oxidation).

  • Flow Rate: 0.3 mL/min.

Gradient Table:

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Curve
0.01090Initial
2.010906
8.045556
10.045556
10.110901
14.010901

Mass Spectrometry (Triple Quadrupole):

  • Mode: ESI Negative (ESI-).

  • Spray Voltage: -2.5 kV (Softer ionization reduces ISF).

  • Source Temp: 350°C.

MRM Transitions for Flux Analysis

For


 labeling (assuming Ribose labeling from [U-

]Glucose precursors), monitor the following isotopologues.

Note: The primary fragment of NADH in ESI- is often the Adenine-Ribose-Phosphate moiety (


 408) or the Nicotinamide-Ribose-Phosphate moiety (

342). You must experimentally verify which fragment retains the label based on your tracer.
AnalytePrecursor (

)
Product (

)
Retention TimeCone Voltage (V)Collision Energy (eV)
NADH (M+0) 664.1408.16.5 min3025
NADH (M+5) 669.1413.16.5 min3025
NAD+ (M+0) 662.1540.18.2 min3020
NAD+ (M+5) 667.1545.18.2 min3020

Workflow Visualization

The following diagram illustrates the critical decision points in the workflow to prevent NADH degradation and ensure accurate flux data.

NADH_Workflow cluster_ISF In-Source Fragmentation Control Sample Biological Sample (Cells/Tissue) Quench Metabolic Quench (Ice Cold PBS) Sample->Quench Extract Alkaline Extraction (ACN:MeOH:H2O + NH4HCO3, pH 9) Quench->Extract CRITICAL: High pH prevents hydrolysis Centrifuge Clarification (15k x g, 4°C) Extract->Centrifuge LC HILIC Separation (BEH Amide, pH 9 Mobile Phase) Centrifuge->LC Inject Immediately (No drying) MS MS/MS Detection (ESI Negative Mode) LC->MS Resolves NADH from NAD+ Data Isotopologue Analysis (Correct for Natural Abundance + ISF) MS->Data ISF_Check Monitor NAD+ transition at NADH RT MS->ISF_Check

Caption: Optimized NADH workflow emphasizing alkaline extraction and HILIC separation to mitigate degradation and isobaric interference.

Metabolic Context: Flux Tracing[3][4]

When using [U-


]Glucose as a tracer, the 

label incorporates into the ribose subunits of the nucleotide pool via the Pentose Phosphate Pathway (PPP).

Flux_Pathway Glucose [U-13C] Glucose G6P G6P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP PRPP PRPP (Ribose-5P labeled) PPP->PRPP Carries 13C5 Salvage Salvage Pathway PRPP->Salvage NAM Nicotinamide NAM->Salvage NAD NAD+ (M+5 Ribose) Salvage->NAD NADH NADH (M+5 Ribose) NAD->NADH Redox Exchange

Caption: Incorporation of


 label from Glucose into the NADH pool via PRPP and the NAD+ salvage pathway.

References

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Link

  • Bustamante, S., et al. (2017). "Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach." Metabolomics. Link

  • Rabinowitz, J. D., & Kimball, E. (2007). "Acidic Acetonitrile for Cellular Extraction Compatible with Reversed-Phase Liquid Chromatography–Mass Spectrometry." Analytical Chemistry. Link (Note: Cited here to contrast against for NADH; this paper establishes the acid protocol for other metabolites).

  • Zhang, T., et al. (2021). "A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications." International Journal of Molecular Sciences. Link

Sources

Method

Application Note: High-Precision Enzyme Kinetics using β-NADH-13C5 Disodium Salt and LC-MS/MS

Abstract Accurate quantification of NADH-dependent enzyme kinetics is frequently compromised by matrix interference and the chemical instability of nicotinamide adenine dinucleotide (NADH). Traditional optical methods (a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate quantification of NADH-dependent enzyme kinetics is frequently compromised by matrix interference and the chemical instability of nicotinamide adenine dinucleotide (NADH). Traditional optical methods (absorbance at 340 nm or fluorescence) often fail in complex biological matrices (e.g., cell lysates, whole blood) due to background signal and signal quenching. This guide details a protocol for absolute quantification of enzyme kinetics using β-NADH-13C5 Disodium Salt as a Stable Isotope Internal Standard (SIL-IS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method corrects for extraction efficiency, ionization suppression, and metabolite degradation, offering superior precision (


) and sensitivity (LLOQ < 10 nM) compared to optical assays.

Introduction: The Challenge of NADH Kinetics

Enzymes such as dehydrogenases (e.g., LDH, ALDH) utilize NAD+/NADH as a cofactor. Measuring the rate of NADH production or consumption (


) allows for the determination of kinetic parameters (

,

,

).
Why Optical Methods Fail
  • Spectral Overlap: Small molecules and proteins in lysates absorb/fluoresce at 340/460 nm.[1]

  • Narrow Dynamic Range: Absorbance is linear only up to ~1.5 - 2.0 OD.[1]

  • Lack of Specificity: Cannot distinguish between NADH and NADPH or other structural analogs.

The Solution: Stable Isotope Dilution LC-MS/MS

By spiking the reaction with a heavy isotope analog (β-NADH-13C5 ), we create a self-correcting system.[1] The mass spectrometer distinguishes the endogenous NADH (Analyte) from the exogenous β-NADH-13C5 (Standard) based on the mass shift (+5 Da).[1] Since both species share identical physicochemical properties, any loss during extraction or ionization suppression affects both equally, preserving the accuracy of the ratio.

Technical Specifications

ComponentSpecification
Compound Name β-NADH-13C5 Disodium Salt
Chemical Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight ~714.37 g/mol (approx. +5 Da shift from unlabeled NADH MW 709.[1]4)
Label Location Typically Nicotinamide ring or Ribose moiety (Verify specific lot certificate)
Solubility Soluble in 0.01 M NaOH (>100 mg/mL).[1] Unstable in acid.
Storage -20°C or -80°C, desiccated. Protect from light.[1][2]
Purity >95% (Isotopic Enrichment >99%)

Experimental Protocol

Phase 1: Preparation of Standards

Critical Safety Note: NADH is extremely unstable in acidic conditions. Always use alkaline buffers (pH > 8.[1]0) for storage and extraction.[1]

  • Stock Solution (10 mM): Dissolve β-NADH-13C5 Disodium Salt in 10 mM Ammonium Bicarbonate (pH 9.0) or 0.01 M NaOH . Avoid water or phosphate buffers which promote degradation.[1]

  • Working Internal Standard (IS) Solution: Dilute Stock to 10 µM in 50% Methanol / 50% 10 mM Ammonium Bicarbonate. Keep on ice.

  • Calibration Curve: Prepare unlabeled NADH standards (0, 10, 50, 100, 500, 1000, 5000 nM) in the same reaction buffer used for the enzyme assay.

Phase 2: Discontinuous Kinetic Assay

Objective: Measure the initial velocity (


) of the enzymatic reaction by sampling at discrete time points.

Reaction Setup:

  • Buffer: 50 mM Tris-HCl, pH 8.0 (or enzyme-specific optimum).

  • Substrate: Variable concentration (e.g., Lactate, Ethanol).[1]

  • Enzyme: Target Dehydrogenase (final conc.[1] optimized for linear range).

  • Cofactor: NAD+ (if measuring production) or NADH (if measuring consumption).[1][3]

Workflow Steps:

  • Incubate Enzyme and Buffer at 37°C.

  • Initiate reaction by adding Substrate/Cofactor mix.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching & Spiking (CRITICAL): Immediately transfer the 50 µL aliquot into a tube containing 200 µL of Cold Extraction Solvent spiked with the IS.

    • Extraction Solvent: 80% Methanol / 20% 50 mM Ammonium Bicarbonate (pH 9.[1]0) containing 1 µM β-NADH-13C5 .[1]

    • Mechanism:[1][4][5][6] The high pH preserves NADH; the organic solvent denatures the enzyme (stopping the reaction); the IS accounts for recovery.

Phase 3: Extraction and Clarification
  • Vortex quenched samples for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated protein.

  • Transfer supernatant to LC-MS vials.

    • Note: If sensitivity is an issue, dry supernatant under nitrogen flow and reconstitute in 50 µL mobile phase (pH 9.0), but direct injection is preferred to minimize degradation.

Phase 4: LC-MS/MS Method

Chromatography (HILIC or C18 Ion Pairing):

  • Column: HILIC Amide (e.g., Waters BEH Amide) is recommended for polar nucleotides.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide (pH 9.[1]0) in Water.[1][7]

  • Mobile Phase B: Acetonitrile + 0.1% Ammonium Hydroxide.[1]

  • Gradient: 90% B to 50% B over 5 minutes.

Mass Spectrometry (MRM Mode): Operate in Negative Electrospray Ionization (ESI-) mode for best sensitivity for nucleotides, or Positive mode (ESI+) depending on instrument tuning.[1]

AnalytePolarityPrecursor (

)
Product (

)
Note
NADH (Endogenous) Neg (-)664.1408.0Adenine-Ribose-P fragment
β-NADH-13C5 (IS) Neg (-)669.1413.0Assuming label on Adenine/Ribose side
β-NADH-13C5 (IS) Neg (-)669.1408.0If label is on Nicotinamide side (Fragment is unlabeled)

Technical Note on Transitions: You must tune the instrument to determine the correct product ion. If the


 label is on the Nicotinamide ring, the common fragment at m/z 408 (Adenine-GDP) will not  shift. You must use a transition that retains the label (e.g., Parent -> Parent or Parent -> Nicotinamide fragment) or verify the label position.[1] Most commercial "13C5" kits label the Ribose or Adenine to ensure the shift is seen in the primary fragment. 

Data Analysis & Kinetics

Step 1: Calculate Response Ratio

For each time point (


), calculate the Area Ratio:


[1]
Step 2: Absolute Quantification

Convert Ratio to Concentration using the Calibration Curve (Ratio vs. Conc).[1]


[1]
Step 3: Kinetic Parameters

Plot


 vs. Time.[1] The slope of the linear portion is the Initial Velocity (

). Repeat for different substrate concentrations

. Fit

vs.

to the Michaelis-Menten equation:

[1]

Workflow Visualization

EnzymeKinetics Reaction Enzymatic Reaction (37°C) Sampling Sample Aliquot (t = x min) Reaction->Sampling Discontinuous Quench Alkaline Quench + Spike β-NADH-13C5 Sampling->Quench Immediate Extract Protein Precipitation (MeOH/AmBic) Quench->Extract Mix Centrifuge Centrifugation (15,000 x g) Extract->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Calculate Ratio (Analyte/IS) LCMS->Data

Figure 1: Workflow for discontinuous enzyme kinetic assay using Stable Isotope Dilution LC-MS/MS.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
Low Signal for NADH Acidic degradationEnsure all buffers/solvents are pH > 8.[1]0. Use Ammonium Bicarbonate.[1]
IS Signal Variation Matrix suppressionThe IS corrects for this, but if suppression >90%, dilute sample or improve chromatography.
NADH Oxidation Auto-oxidation to NAD+Keep samples at 4°C. Analyze within 12 hours.[1] Degas solvents.[1]
No Mass Shift Wrong transition selectedPerform product ion scan on the IS to identify the labeled fragment.

References

  • Lu, W., et al. (2018).[1] "Metabolomic analysis of the NAD+ metabolome using LC-MS/MS." Methods in Molecular Biology. Link

  • Trammell, S. A., & Brenner, C. (2013).[1] "Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites." Computational and Structural Biotechnology Journal. Link

  • Yang, Y., & Sauve, A. A. (2006).[1] "NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy." Biochimica et Biophysica Acta. Link

  • Sigma-Aldrich. "β-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate Product Information." Link[1]

Sources

Application

Precision Metabolic Profiling: Measuring Dehydrogenase Flux via 13C-Isotope Tracing and LC-MS

[1][2] Abstract & Introduction Dehydrogenases—such as Lactate Dehydrogenase (LDH) , Pyruvate Dehydrogenase (PDH) , and Isocitrate Dehydrogenase (IDH) —are the gatekeepers of cellular redox states and carbon fate. While t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Introduction

Dehydrogenases—such as Lactate Dehydrogenase (LDH) , Pyruvate Dehydrogenase (PDH) , and Isocitrate Dehydrogenase (IDH) —are the gatekeepers of cellular redox states and carbon fate. While traditional colorimetric assays (e.g., NADH absorbance at 340 nm) measure potential enzymatic activity (


) in lysed homogenates, they fail to capture the actual metabolic flux occurring within the complex milieu of a living cell.

This guide details a protocol for measuring in situ dehydrogenase activity (metabolic flux) using


C-labeled substrates  coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike static steady-state measurements, this dynamic labeling approach quantifies the rate at which heavy isotopes are transferred from a substrate (e.g., 

) to a product (e.g.,

), providing a direct readout of enzymatic turnover in intact biological systems. This method is the gold standard for validating metabolic drugs, such as IDH inhibitors in oncology or PDH modulators in diabetes research.

Principle of the Assay

The core principle relies on Isotope Distribution Analysis .[1] When a cell metabolizes a


C-labeled substrate, the heavy carbon atoms are incorporated into downstream metabolites at a rate determined by the activity of the intervening enzymes.[2]
  • Substrate: typically

    
     (universally labeled) or 
    
    
    
    .[1]
  • Enzyme Target:

    • LDH: Converts Pyruvate (

      
      ) 
      
      
      
      Lactate (
      
      
      ).
    • PDH: Converts Pyruvate (

      
      ) 
      
      
      
      Acetyl-CoA (
      
      
      ) +
      
      
      .
  • Detection: High-resolution LC-MS resolves the mass shift between the unlabeled (

    
    , 
    
    
    
    ) and labeled (
    
    
    ,
    
    
    ) isotopologues.[1]

Activity Calculation: The enzymatic flux is proportional to the rate of appearance of the labeled product fraction, normalized to the precursor enrichment.

Pathway Visualization

The following diagram illustrates the carbon mapping for Glucose tracing through Glycolysis and the TCA cycle.

MetabolicPathway cluster_legend Legend Glucose [U-13C] Glucose (M+6) Pyruvate Pyruvate (M+3) Glucose->Pyruvate Glycolysis Lactate Lactate (M+3) Pyruvate->Lactate LDH (Cytosol) AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH (Mitochondria) CO2 13CO2 Pyruvate->CO2 Citrate Citrate (M+2) AcetylCoA->Citrate Citrate Synthase key1 M+n = Mass Shift (+n Daltons)

Caption: Carbon atom mapping from [U-13C]Glucose. LDH retains all 3 carbons (M+3), while PDH decarboxylation results in M+2 Acetyl-CoA.

Experimental Design & Materials

Critical Reagents
  • Tracer:

    
     (Cambridge Isotope Laboratories, CLM-1396) or 
    
    
    
    .[1]
    • Note: Use [U-13C]Glucose for broad pathway analysis.[1][3] Use [1-13C]Pyruvate specifically for PDH vs. LDH flux splitting.

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.[1]

  • Internal Standard:

    
    -Alanine (or similar) to correct for extraction efficiency.
    
Experimental Groups
  • Control: Vehicle-treated cells.[1]

  • Experimental: Drug-treated or knockdown cells.[1]

  • Blank: Cell-free media incubated with tracer (to assess non-enzymatic degradation).

Protocol: Dynamic Metabolic Flux Labeling

This protocol is designed for adherent mammalian cells (e.g., HEK293, HeLa, HepG2) in 6-well plates.[1]

Step 1: Cell Seeding and Acclimatization
  • Seed cells at

    
     cells/well in standard media.
    
  • Incubate overnight to achieve 70-80% confluency.

  • Pre-treatment: If testing a drug, treat cells for the desired duration (e.g., 4–24 hours) before the labeling step.

Step 2: The Pulse (Isotope Labeling)

Timing is critical. For dehydrogenase activity, short labeling times (Dynamic Labeling) are superior to long steady-state labeling because they capture the initial rate of reaction.[1]

  • Prepare Labeling Media : Glucose-free DMEM supplemented with 10% dialyzed FBS and

    
     (at standard concentration, e.g., 10 mM).[1]
    
    • Why Dialyzed FBS? Standard FBS contains unlabeled glucose which dilutes the isotopic enrichment.[1]

  • Warm Labeling Media to 37°C.

  • Rapidly aspirate the old media from the wells.[1]

  • Wash once with warm PBS (optional, to remove residual unlabeled glucose).[1]

  • Add 2 mL of Labeling Media and start the timer immediately (

    
    ).
    
  • Harvest Timepoints: Collect samples at

    
     minutes.
    
    • Tip: For fast enzymes like LDH, 5-15 minutes is often sufficient to see linear incorporation.[1]

Step 3: Quenching and Extraction (The "Cold Trap")

Metabolism must be stopped instantly to prevent "scrambling" of the isotope patterns.

  • At the designated timepoint, aspirate Labeling Media.[1]

  • IMMEDIATELY place the plate on a bed of dry ice or pour liquid nitrogen directly onto the cells (if using quenching solvent method).

  • Add 1 mL of -80°C Extraction Solvent (80% MeOH) directly to the well.[1]

  • Incubate at -80°C for 15 minutes to ensure cell lysis and protein precipitation.

  • Scrape cells with a cell lifter and transfer the suspension to a chilled microcentrifuge tube.

  • Centrifuge at 14,000

    
     for 10 minutes at 4°C to pellet debris.
    
  • Transfer the supernatant (containing metabolites) to a new glass vial for LC-MS.[1]

    • Optional: Dry down under nitrogen gas and reconstitute in water for higher concentration.[1]

Analytical Detection (LC-MS)[1][2][4][5]

Instrument: Q-Exactive Orbitrap or Triple Quadrupole (QQQ).[1] Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar metabolites like lactate, pyruvate, and TCA intermediates.

ParameterSetting
Column Waters XBridge Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 3.5 µm)
Mobile Phase A 20 mM Ammonium Acetate, pH 9.0 (in Water) + 5% Acetonitrile
Mobile Phase B 100% Acetonitrile
Gradient 85% B to 40% B over 15 min
Flow Rate 0.2 mL/min
Ionization ESI Negative Mode (Carboxylic acids ionize best in negative mode)
Mass Resolution 70,000 (at m/z 200)

Data Analysis & Calculation

A. Isotopologue Extraction

Use software (e.g., TraceFinder, El-Maven, or Skyline) to extract the area under the curve (AUC) for all isotopologues of the substrate and product.

  • Pyruvate: M+0 (87.008), M+3 (90.018)

  • Lactate: M+0 (89.024), M+3 (92.034)

B. Natural Abundance Correction

Correct raw ion intensities for the natural presence of


 (1.1%) using a correction matrix algorithm (e.g., IsoCor or AccuCor packages).[1]
C. Calculating Fractional Enrichment

Calculate the Mole Percent Enrichment (MPE) or Fractional Enrichment (


) for the product at each timepoint:


Where:
  • 
     = number of labeled carbons in the isotopologue.
    
  • 
     = total number of carbons in the molecule.
    
  • 
     = Intensity (Area).[1]
    
D. Determining Flux (Activity)

To determine the specific dehydrogenase activity, calculate the Flux (


)  using the initial rate of appearance.


  • Plot the ratio of Product

    
     / Precursor
    
    
    
    over time.
  • The slope of the linear portion of this curve represents the fractional flux through the enzyme.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Intensity Ion suppression or poor extraction.[1]Wash column thoroughly; increase cell number; use lower volume for reconstitution.[1]
High M+0 in Product Slow uptake or high endogenous pools.[1]Extend labeling time; ensure media is glucose-free before adding tracer.[1]
Non-linear Labeling Metabolic steady state reached too fast.Decrease labeling timepoints (e.g., 1, 2, 5 min).
Scrambled Labeling Quenching was too slow.Ensure extraction solvent is at -80°C; work on dry ice.[1]

Workflow Diagram

Workflow Culture Cell Culture (6-well plate) Pulse 13C Pulse (5-60 min) Culture->Pulse Replace Media Quench Rapid Quench (-80°C MeOH) Pulse->Quench Stop Metabolism LCMS LC-MS Analysis (HILIC Mode) Quench->LCMS Extract & Inject Data Flux Calculation (Product/Precursor) LCMS->Data Isotopologue Analysis

Caption: Step-by-step workflow from cell culture to data analysis for 13C-dehydrogenase flux measurement.

References

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells.[1] Current Opinion in Biotechnology, 34, 189–201. [Link]

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols, 3(8), 1328–1340. [Link]

  • Cunningham, R. P., et al. (2021). Hyperpolarized 13C Metabolic MRI of the Skeletal Muscle. Journal of Visualized Experiments (JoVE). [Link]

Sources

Method

Advanced Protocol: Sample Preparation and LC-MS/MS Quantification of 13C-Labeled NADH

Executive Summary & Scientific Rationale Nicotinamide Adenine Dinucleotide (NADH) is a central coenzyme in cellular metabolism, acting as a primary electron donor in oxidative phosphorylation.[1] Accurate quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Nicotinamide Adenine Dinucleotide (NADH) is a central coenzyme in cellular metabolism, acting as a primary electron donor in oxidative phosphorylation.[1] Accurate quantification of NADH and its isotopologues (e.g., 13C-labeled variants) is notoriously difficult due to its extreme chemical instability.

The Core Challenge: NADH is highly susceptible to two distinct degradation pathways:[2]

  • Acid-Catalyzed Hydrolysis: In acidic environments (pH < 7), NADH rapidly degrades into ADP-ribose and nicotinamide.

  • Oxidative Dehydrogenation: In the presence of oxidants or improper handling, NADH oxidizes to NAD+, artificially skewing the redox ratio.

This guide details a self-validating protocol for the extraction and analysis of 13C-NADH. Whether you are using synthetically labeled 13C-NADH as an Internal Standard (IS) for absolute quantification, or measuring biological 13C-enrichment from metabolic flux experiments, the preservation of the reduced state is paramount.

The Chemistry of Instability (Critical Theory)

Understanding why standard metabolomics protocols fail for NADH is the first step to success. Most "universal" extractions use acidic solvents (e.g., 0.1% Formic Acid) to precipitate proteins and solubilize metabolites. While excellent for NAD+, this destroys NADH.

Diagram 1: NADH Degradation Mechanisms

The following diagram illustrates the competing degradation pathways that must be inhibited during sample preparation.

NADH_Degradation cluster_legend Protocol Implications NADH NADH (Reduced) NAD NAD+ (Oxidized) NADH->NAD Oxidation (pH > 10 or O2 exposure) ADP_Rib ADP-Ribose + Nicotinamide NADH->ADP_Rib Acid Hydrolysis (pH < 7) Cyclic Cyclic NADH (Acid Product) NADH->Cyclic Extreme Acid Text1 Avoid Acidic Extraction Text2 Work on Ice / N2

Caption: NADH is chemically labile. Acidic conditions drive hydrolysis (yellow path), while oxidative stress drives conversion to NAD+ (red path). Successful protocols must maintain a pH between 8.0 and 9.0.

Reagents and Materials

  • Extraction Solvent (Alkaline): 40:40:20 Acetonitrile:Methanol:Water (v/v) containing 25 mM Ammonium Bicarbonate (NH4HCO3) , pH ~8.5. Pre-chilled to -20°C.

  • Internal Standard (IS): U-13C-NADH (Yeast extract or synthetic).

  • LC Mobile Phase A: 10 mM Ammonium Acetate + 0.04% Ammonium Hydroxide in Water (pH 9.0).

  • LC Mobile Phase B: 100% Acetonitrile.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC), 2.1 x 100 mm, 1.7 µm.

Protocol: Sample Preparation

This protocol utilizes a Cold Alkaline Extraction to quench metabolism and preserve NADH stability.

Step 1: Internal Standard Preparation[3]
  • Stock Solution: Dissolve 13C-NADH in 10 mM Ammonium Bicarbonate (not water or PBS). Water becomes slightly acidic upon standing due to CO2 absorption, which can degrade NADH.

  • Storage: Aliquot immediately into light-protective tubes and store at -80°C. Do not freeze-thaw more than once.

Step 2: Biological Sample Extraction (Adherent Cells)
  • Quenching: Rapidly aspirate media. Wash cells once with ice-cold PBS (pH 7.4) .

    • Note: Do not take more than 5 seconds for this step.

  • Lysis & Extraction: Immediately add 500 µL of Pre-chilled (-20°C) Alkaline Extraction Solvent (containing the 13C-NADH IS spike if performing absolute quant).

  • Harvesting: Scrape cells while keeping the plate on crushed ice. Transfer the suspension to a pre-chilled microcentrifuge tube.

  • Disruption: Vortex vigorously for 10 seconds at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C .

  • Supernatant Transfer: Transfer the supernatant to a glass LC-MS vial.

    • Critical:Inject immediately. If storage is necessary, store at -80°C for max 24 hours. NADH degrades even at -20°C.

Diagram 2: Extraction Workflow

Workflow Step1 Cell Culture / Tissue (Metabolic Steady State) Step2 Rapid Quench (Ice Cold PBS Wash < 5s) Step1->Step2 Step3 Alkaline Extraction (40:40:20 ACN:MeOH:H2O + NH4HCO3) + 13C-NADH Internal Standard Step2->Step3 Critical Timing Step4 Centrifuge (15,000g, 4°C, 10 min) Step3->Step4 Step5 HILIC LC-MS/MS Analysis (Inject Immediately) Step4->Step5

Caption: The critical path for NADH extraction. Step 3 utilizes an alkaline buffer to prevent acid hydrolysis, a common failure point in standard metabolomics.

LC-MS/MS Acquisition Parameters

Standard Reverse Phase (C18) chromatography poorly retains polar nucleotides like NADH.[3] HILIC is required for adequate retention and separation from interferences.

Chromatography Conditions
  • Column Temp: 25°C (Lower temperature improves on-column stability).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.01090Initial
2.01090Isocratic
8.06040Linear Gradient
10.06040Wash
10.11090Re-equilibration
14.01090End
Mass Spectrometry (MRM Transitions)

Operate in Negative Ion Mode (ESI-). NADH ionizes better in negative mode and fragmentation is more specific.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell (ms)
NADH (12C) 664.1408.03050
NADH (12C) 664.1159.04550
13C-NADH (IS) Calculate based on labelMatches parent shift3050

Note: If using U-13C-NADH (fully labeled), the shift will depend on the number of carbons (C21H27N7O14P2). Full 13C labeling adds +21 Da.

Data Analysis & Quality Control

Linearity and Quantification
  • Normalization: Divide the endogenous NADH peak area by the 13C-NADH Internal Standard peak area. This corrects for ionization suppression and extraction losses.

  • Calibration Curve: Prepare a fresh calibration curve (0.1 µM to 100 µM) in the extraction solvent matrix. Do not use water.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal Intensity Ion Suppression or DegradationCheck pH of extraction solvent. Ensure it is > 8.0. Use HILIC column cleaning protocol.
High NAD+ / Low NADH Oxidation during extractionAdd degassed buffers. Work faster. Ensure solvents are cold (-20°C).
Split Peaks pH MismatchEnsure sample buffer matches initial mobile phase conditions (high organic).
RT Shift HILIC EquilibrationHILIC columns require long equilibration times. Run 5-10 "dummy" injections before samples.

References

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry.

  • Sporty, J. L., et al. (2008).[4][5] "Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae." Journal of Separation Science.

  • Yang, Y., & Sauve, A. A. (2016). "NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Bustamante, S., et al. (2017). "Quantification of the NAD+ metabolome in biological samples." Methods in Molecular Biology.

  • Thermo Fisher Scientific. "Sample Preparation for Mass Spectrometry."

Sources

Application

Application Note: In Vivo Metabolic Tracing of NAD+ Salvage and Redox Homeostasis using β-NADH-13C5

This Application Note is written for researchers and drug developers focusing on redox biology, metabolic flux analysis (MFA), and NAD+ therapeutics. It details the protocol for using β-NADH-13C5 Disodium Salt as an in v...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug developers focusing on redox biology, metabolic flux analysis (MFA), and NAD+ therapeutics. It details the protocol for using β-NADH-13C5 Disodium Salt as an in vivo metabolic tracer.

[1][2]

Abstract

Nicotinamide Adenine Dinucleotide (NADH/NAD+) is the central coenzyme of metabolism.[1] While often quantified as a static pool, its flux—the rate of synthesis, consumption, and recycling—is the true driver of cellular health. This guide provides a rigorous protocol for using stable isotope-labeled β-NADH-13C5 to trace systemic NAD+ metabolism in vivo.[2][3] Unlike simple quantification, this method reveals the kinetics of extracellular NADH degradation , Nicotinamide (NAM) salvage , and de novo NAD+ biosynthesis .

Introduction & Mechanistic Rationale

The "In Vivo" NADH Paradox

A critical physiological constraint defines this protocol: Intact NADH does not cross the plasma membrane of most mammalian cells efficiently.

  • Mechanism: When β-NADH-13C5 is administered intravenously (IV) or intraperitoneally (IP), it functions primarily as a prodrug/precursor .[2][3] It is rapidly hydrolyzed by extracellular ecto-enzymes (e.g., CD38, CD73) into Nicotinamide (NAM) and ADP-Ribose .[2][3]

  • The Tracing Goal: The 13C5 label (typically on the nicotinamide ribose or ring) tracks the uptake of these breakdown products and their re-incorporation into the intracellular NAD+ pool via the Salvage Pathway .

  • Why use NADH-13C5 instead of NAM? It allows researchers to specifically study the pharmacokinetics of NADH-based therapeutics and the efficiency of the "extracellular reduction" vs. "intracellular salvage" axis.

Tracing Pathway[1]
  • Injection: β-NADH-13C5 (Extracellular)[2][3]

  • Degradation:

    
     NAM-13C5 + ADP-Ribose (Extracellular)[2][3]
    
  • Uptake: NAM-13C5 enters the cell via SLC12A8 or diffusion.[2]

  • Salvage: NAM-13C5

    
     NMN-13C5 
    
    
    
    NAD+-13C5.
  • Redox Cycling: NAD+-13C5

    
     NADH-13C5 (Intracellular).[2][3]
    

Technical Specifications

ParameterSpecification
Compound β-NADH-13C5 Disodium Salt
MW (Labeled) ~714.4 g/mol (varies by specific isotope position)
Solubility Water, 0.1 M NaOH (Avoid acidic buffers for stock)
Stability Highly Unstable in Acid. Light sensitive.[2][3] Oxidizes to NAD+ in air.[2]
Storage -80°C, desiccated, under Argon/Nitrogen.
Handling Prepare solutions immediately before injection in degassed buffers.

Experimental Protocol

Phase A: Preparation & Administration

Objective: Deliver the tracer without pre-injection oxidation.

  • Vehicle Preparation: Degas PBS (pH 7.[2]4) or Saline by bubbling with

    
     gas for 15 minutes.
    
  • Tracer Solution: Dissolve β-NADH-13C5 to a concentration of 10–50 mg/kg body weight.

    • Note: Keep on ice and protected from light.[2][1] Use within 20 minutes.

  • Administration (Mouse Model):

    • Bolus IV Injection: Tail vein (100-150 µL).[2][3] Best for rapid kinetic analysis (0–60 min).[2][3]

    • IP Injection: Best for steady-state tissue accumulation (1–4 hours).[2][3]

Phase B: Sampling & Quenching (CRITICAL)

The NAD+/NADH ratio shifts within seconds of ischemia. Speed is paramount.

  • Anesthesia: Isoflurane is preferred over injectables to minimize metabolic depression.[2]

  • Tissue Collection:

    • Method: Wollenberger Clamp (aluminum tongs pre-cooled in liquid nitrogen).[2][3]

    • Procedure: Expose the organ (liver, muscle, heart). Clamp the tissue in situ to freeze it instantly (< 1 sec) while still perfused.

    • Storage: Transfer crushed tissue to liquid nitrogen immediately. Do not thaw.

Phase C: Metabolite Extraction

Challenge: NADH is acid-labile; NAD+ is base-labile.[2][3] The "Rabinowitz" Acidic-Acetonitrile protocol at low temperature is the current gold standard for preserving both by slowing degradation kinetics.

Reagent: 40:40:20 Extraction Mix (40% Acetonitrile : 40% Methanol : 20% Water) + 0.1 M Formic Acid .[2][3][4][5] Pre-cool to -20°C .

  • Homogenization:

    • Weigh ~20 mg frozen tissue.[2]

    • Add 1 mL -20°C Extraction Mix .

    • Homogenize (e.g., BeadBeater) at 4°C for 30 sec. Keep sample cold.

  • Neutralization (Optional but recommended for column longevity):

    • After centrifugation (15,000 x g, 10 min, 4°C), transfer supernatant.

    • Rapidly neutralize with 15%

      
       if storing > 24h.[2]
      
    • Alternative: Analyze acidic extract immediately (within 4-6h) to prevent NADH degradation.[2][3]

Analytical Method: HILIC-MS/MS

Reverse phase C18 does not retain polar nucleotides well.[2][3] HILIC is required.[3][6]

Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole (QQQ).[2][3] Column: ZIC-pHILIC or Amide HILIC (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm).[2][3]

Mobile Phases:

  • A: 20 mM Ammonium Carbonate in Water (pH 9.0) + 0.1% NH4OH.[2]

  • B: 100% Acetonitrile.[2]

Gradient:

  • 0 min: 80% B[2][3]

  • 20 min: 20% B[2][3]

  • 25 min: 80% B (Re-equilibration)[2][3]

MS Settings (Negative Mode preferred for Nucleotides):

  • Source: ESI Negative.[2]

  • Target Ions (M-H)-:

    • NAD+: m/z 662.1 (M+0)

      
       667.1 (M+5)[2][3]
      
    • NADH: m/z 664.1 (M+0)

      
       669.1 (M+5)[2][3]
      
    • NAM: m/z 121.0 (M+0)

      
       126.0 (M+5)[2][3]
      
    • NMN: m/z 333.0 (M+0)

      
       338.0 (M+5)[2][3]
      

Data Visualization & Logic

Pathway Diagram: The Fate of In Vivo NADH

The following diagram illustrates the degradation and salvage logic required to interpret the data.

NAD_Metabolism cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (Cytosol/Mito) NADH_ex β-NADH-13C5 (Tracer) NAM_ex NAM-13C5 NADH_ex->NAM_ex CD38/CD73 (Hydrolysis) ADPR_ex ADP-Ribose NADH_ex->ADPR_ex NAM_in NAM-13C5 NAM_ex->NAM_in Transport (SLC12A8?) NMN_in NMN-13C5 NAM_in->NMN_in NAMPT (Salvage) NAD_in NAD+-13C5 NMN_in->NAD_in NMNAT NADH_in NADH-13C5 NAD_in->NADH_in Glycolysis/TCA (Reduction) NADH_in->NAD_in OxPhos (Oxidation)

Caption: Metabolic fate of IV/IP administered β-NADH-13C5. The tracer is hydrolyzed extracellularly to NAM, taken up, and resynthesized into the intracellular NAD(H) pool.

Experimental Workflow

Workflow Step1 1. Tracer Prep Dissolve in degassed PBS (Anaerobic) Step2 2. Administration IV Bolus or IP Injection Step1->Step2 Step3 3. Metabolism Wait t = 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Wollenberger Clamp (LN2) < 1 sec delay Step3->Step4 Step5 5. Extraction 40:40:20 Mix (-20°C) Acidic pH Step4->Step5 Step6 6. HILIC-MS/MS Detect M+5 Isotopologues Step5->Step6

Caption: Step-by-step workflow for in vivo NADH tracing, emphasizing anaerobic preparation and rapid cryogenic quenching.

Data Analysis & Interpretation

To calculate the flux, analyze the Mass Isotopomer Distribution (MID) .[7]

Calculation of Fractional Enrichment

For each metabolite (NAM, NMN, NAD+, NADH), calculate the enrichment of the M+5 isotopologue:


[3]
Interpreting the Results
ObservationInterpretation
High M+5 in Plasma NAM Rapid extracellular hydrolysis of the NADH tracer.[2] This is expected.
M+5 in Tissue NAD+ Successful uptake of the NAM precursor and activity of the NAMPT salvage pathway.
M+5 in Tissue NADH Indicates the turnover rate of the redox pool. A high ratio of (NADH M+5 / NAD+ M+5) suggests active reduction (e.g., high glycolytic flux).[3]
No M+5 in Tissue Potential issues: Tracer oxidation before injection, insufficient dosing, or extremely slow salvage flux in that specific tissue.[2]

References

  • Lu, W., et al. (2018).[2] "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry.

  • Rabinowitz, J. D., & Kimball, E. (2007).[2] "Acidic Acetonitrile for Cellular Metabolome Extraction." Analytical Chemistry. [3]

  • Liu, L., et al. (2018).[2] "Quantitative Analysis of NAD Synthesis-Breakdown Fluxes." Cell Metabolism. [3]

  • Nikiforov, A., et al. (2011).[2] "Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells." Journal of Biological Chemistry.

  • Grozio, A., et al. (2019).[2] "Slc12a8 is a Nicotinamide Mononucleotide Transporter."[2] Nature Metabolism.[2][1] [3]

Sources

Method

Application Note: Precision Quantitation of Cellular Redox States (NAD+/NADH) Using β-NADH-13C5

This Application Note is structured as a high-level technical guide for researchers implementing β-NADH-13C5 as an Internal Standard (IS) for quantitative metabolomics. It prioritizes the critical challenges of redox sta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers implementing β-NADH-13C5 as an Internal Standard (IS) for quantitative metabolomics. It prioritizes the critical challenges of redox stability and matrix interference.

Executive Summary

Nicotinamide adenine dinucleotide (NADH) and its oxidized form (NAD+) are the central currency of cellular metabolism.[1][2][3] The NAD+/NADH ratio is a critical biomarker for mitochondrial function, aging (sirtuin activity), and metabolic diseases. However, accurate quantification is notoriously difficult due to:

  • Chemical Instability: NADH degrades rapidly in acidic environments, while NAD+ degrades in alkaline conditions.

  • Interconversion: Enzymatic cycling can artificially alter the ratio during sample preparation.

  • Ionization Suppression: Complex biological matrices suppress the electrospray ionization (ESI) signal.

This protocol details the use of β-NADH-13C5 (Ribose-labeled) as a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking the sample prior to extraction, this method corrects for extraction losses, degradation, and matrix effects, ensuring data integrity.

Technical Background & Mechanism

The Internal Standard: β-NADH-13C5
  • Chemical Structure: Reduced form of NAD+, labeled with five Carbon-13 atoms (typically on the adenosine ribose ring).

  • Mass Shift: +5 Da relative to endogenous NADH.

  • Role: Acts as a "chemical mirror." Any degradation or ion suppression affecting endogenous NADH affects the 13C5-analog equally. The ratio of Analyte/IS remains constant, allowing precise back-calculation of concentration.

Stability Physics (The "Seesaw" Effect)

The extraction of NAD metabolites presents a chemical paradox:

  • Acidic pH (< 4): Preserves NAD+ but destroys NADH (acid-catalyzed hydration of the dihydronicotinamide ring).

  • Alkaline pH (> 10): Preserves NADH but destroys NAD+.

The Solution: This protocol utilizes a Dual-Solvent Quench with Rapid Neutralization . We use an acidic organic solvent to instantly quench enzymatic activity (stopping interconversion), followed immediately by buffering to pH 8.0 to stabilize NADH before it degrades.

Experimental Workflow (Diagram)

The following diagram illustrates the critical "Quench-Neutralize-Analyze" workflow required to preserve the redox ratio.

NADH_Workflow Sample Cell Pellet (Metabolically Active) Spike Spike IS: β-NADH-13C5 Sample->Spike  Cold addition Extract Extraction: 40:40:20 ACN:MeOH:H2O + 0.1M Formic Acid Spike->Extract  Lyse & Quench Neutralize Neutralization: 15% NH4HCO3 (Target pH 8.0) Extract->Neutralize  < 30 sec delay (CRITICAL) Centrifuge Centrifuge 15,000 x g, 4°C Neutralize->Centrifuge  Remove protein LCMS HILIC-MS/MS Analysis Centrifuge->LCMS  Supernatant

Caption: Workflow for NADH quantification. The critical step is the rapid neutralization of the acidic extraction solvent to prevent NADH degradation.[1][4]

Detailed Protocol

Materials & Reagents[1]
  • Internal Standard: β-NADH-13C5 (e.g., Cambridge Isotope Laboratories or Sigma).

    • Stock Solution: 1 mM in 10 mM Ammonium Acetate (pH 9). Store at -80°C. Do not store in water or acid.

  • Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20 v/v) containing 0.1 M Formic Acid.[4][5] Pre-chill to -20°C.

  • Neutralization Buffer: 15% (w/v) Ammonium Bicarbonate (NH4HCO3) in water.

Sample Preparation (Adherent Cells)
  • Harvest: Wash cells 2x with ice-cold PBS. Aspirate PBS completely.

  • Spike IS: Add 10 µL of β-NADH-13C5 Working Solution (e.g., 5 µM) directly to the cell pellet before adding extraction solvent.

    • Why? Spiking before lysis ensures the IS experiences the exact same extraction efficiency and degradation conditions as the endogenous analyte.

  • Quench & Extract: Add 200 µL of cold Extraction Solvent . Scrape cells immediately and transfer to a microcentrifuge tube on ice.

  • Rapid Neutralization (Critical): Within 30 seconds, add 15 µL of Neutralization Buffer .

    • Check: Vortex briefly.[1] Verify pH is between 7.5 and 8.5 using a pH strip on a dummy sample.

  • Centrifugation: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer: Transfer supernatant to a glass LC-MS vial. Inject immediately or store at -80°C (stable for < 24 hours).

LC-MS/MS Conditions

NADH is highly polar and retains poorly on Reverse Phase (C18). HILIC (Hydrophilic Interaction Liquid Chromatography) is required.[6]

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500+).

  • Column: Phenomenex Luna NH2 (150 x 2 mm, 3 µm) or Thermo Accucore HILIC.

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.5).

    • Note: High pH mobile phase improves NADH stability and ionization in negative mode.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-2 min: 85% B (Isocratic)

    • 2-10 min: 85% -> 30% B (Linear Gradient)

    • 10-12 min: 30% B (Wash)

    • 12.1 min: 85% B (Re-equilibration)

MRM Parameters (Negative Ion Mode)

NADH ionizes best in Negative Mode (ESI-).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
β-NADH 664.1408.03050
β-NADH-13C5 669.1413.0*3050
NAD+ 662.1540.02550

*Note on 13C5 Transition: The product ion depends on the labeling position. If the label is on the Adenosine Ribose (common), the 408 fragment (Adenosine-diphosphate moiety) shifts to 413. Always perform a Product Ion Scan on your specific standard to confirm.

Data Analysis & Validation

Calculation (Isotope Dilution)

Calculate the concentration of endogenous NADH (


) using the response ratio:


  • 
    : Concentration of Internal Standard added.
    
  • 
    : Response Factor (derived from calibration curve, usually ~1.0 for isotopologues).
    
Metabolic Pathway Context

Understanding where NADH fits helps interpret the data. The diagram below maps the measurement points within the Glycolysis/TCA interface.

Metabolism Glucose Glucose Glycolysis Glycolysis (Cytosol) Glucose->Glycolysis Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA LDH LDH Pyruvate->LDH Lactate Lactate TCA TCA Cycle (Mitochondria) AcetylCoA->TCA Glycolysis->Pyruvate NADH NADH Glycolysis->NADH Output TCA->NADH LDH->Lactate NAD NAD+ LDH->NAD Regenerated NAD->Glycolysis Input NAD->TCA NADH->LDH Consumed

Caption: NAD+/NADH cycling. High glycolytic flux (Warburg effect) often increases cytosolic NADH, driving Lactate production.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Low NADH Signal Acid degradation during extraction.Ensure neutralization occurs within 30 seconds. Check pH of final extract.
High Variation (CV > 20%) IS added after extraction.Spike IS into the cell pellet before adding solvent to correct for extraction variance.
Peak Tailing Column interaction.Increase buffer concentration in Mobile Phase A (up to 20 mM). Use PEEK tubing (NADH binds to steel).
NADH/NAD+ Ratio too low Oxidation of NADH to NAD+.Degas solvents.[4] Work on ice. Analyze samples immediately (do not leave in autosampler > 12h).

References

  • Lu, W., et al. (2018). "Metabolomic Analysis of the NAD+ Metabolome." Antioxidants & Redox Signaling. Link

  • Trammell, S. A., & Brenner, C. (2013).[7] "Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites." Computational and Structural Biotechnology Journal. Link

  • Yang, Y., & Sauve, A. A. (2016). "NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy." Biochimica et Biophysica Acta. Link

  • Demarest, T. G., et al. (2019).[1] "Assessment of NAD+ metabolism in human cell cultures... using LC-MS/MS." Analytical Biochemistry. Link

Sources

Application

Application Note: Experimental Design for Cellular Uptake of β-NADH-13C5

Abstract The cellular uptake of reduced Nicotinamide Adenine Dinucleotide (NADH) is a subject of significant debate. While intracellular NADH is critical for mitochondrial respiration and redox homeostasis, the permeabil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cellular uptake of reduced Nicotinamide Adenine Dinucleotide (NADH) is a subject of significant debate. While intracellular NADH is critical for mitochondrial respiration and redox homeostasis, the permeability of the plasma membrane to extracellular NADH is contested. Two opposing mechanisms are proposed: (1) Direct transport via purinergic receptors (e.g., P2X7) or connexin hemichannels, versus (2) Extracellular degradation into Nicotinamide (NAM), Nicotinamide Riboside (NR), or Nicotinamide Mononucleotide (NMN), followed by uptake and intracellular resynthesis.

This Application Note provides a rigorous experimental framework using β-NADH-13C5 (Ribose-labeled) to definitively distinguish between these pathways. By tracking the retention or loss of the 13C-ribose moiety, researchers can determine if the NADH pool is replenished via direct uptake (label retained) or via the NAM salvage pathway (label lost).

Experimental Strategy & Rationale

The Isotope Logic: Why Ribose-13C5?

The structural location of the isotope label is the "truth serum" of this experiment. We recommend using Adenosine-ribose-13C5 or Nicotinamide-ribose-13C5 labeled NADH.

  • Scenario A (Direct Uptake / NMN / NR Pathway): If NADH enters directly or is degraded only to NMN/NR (which retain the ribose), the intracellular NAD(H) pool will retain the +5 Da mass shift.

  • Scenario B (NAM Salvage Pathway): If extracellular NADH is degraded to Nicotinamide (NAM) by ectoenzymes (e.g., CD38, CD73), the ribose backbone is cleaved and lost. The cell takes up the unlabeled NAM and resynthesizes NAD+ using endogenous (unlabeled) PRPP. The resulting intracellular pool will be unlabeled .

The Stability Challenge

NADH is notoriously unstable. It oxidizes to NAD+ in culture media and is extremely acid-labile during extraction. Conversely, NAD+ is base-labile.

  • Solution: This protocol utilizes a dual-extraction approach or a single-phase neutral organic solvent extraction (40:40:20 ACN:MeOH:H2O) to preserve the redox ratio.

Experimental Workflow Diagrams

Diagram 1: Metabolic Tracing Logic

This diagram illustrates how the 13C5 label discriminates between uptake pathways.

NADH_Tracing_Logic Ex_NADH Extracellular β-NADH-13C5 (Ribose Labeled) Direct Direct Uptake (P2X7 / Cx43) Ex_NADH->Direct Degradation Ectoenzyme Degradation (CD38 / CD73) Ex_NADH->Degradation Intra_NADH_Labeled Intracellular NADH-13C5 / NAD+-13C5 (Detected) Direct->Intra_NADH_Labeled Translocation NMN_NR NMN-13C5 / NR-13C5 (Ribose Retained) Degradation->NMN_NR Partial Hydrolysis NAM Nicotinamide (NAM) (Label LOST) Degradation->NAM Full Hydrolysis NMN_NR->Intra_NADH_Labeled Salvage (Kinases) Intra_NADH_Unlabeled Intracellular NADH / NAD+ (Unlabeled) NAM->Intra_NADH_Unlabeled Salvage (NAMPT)

Caption: Logic flow for distinguishing direct NADH transport (Green) from NAM-mediated salvage (Red) using Ribose-13C5 labeling.

Detailed Protocol

Phase 1: Cell Culture & Pulse Labeling

Materials:

  • β-NADH-13C5 (Disodium salt, Ribose-13C5).

  • Culture Media: Glucose-free or low-glucose media is often preferred to reduce glycolytic noise, but standard DMEM is acceptable for uptake studies.

  • Inhibitors (Optional): FK866 (NAMPT inhibitor, 10 nM) to block the NAM salvage pathway.

Steps:

  • Seeding: Seed cells (e.g., HEK293, HepG2, or primary cardiomyocytes) in 6-well plates. Grow to 80% confluency.

  • Equilibration: Wash cells 2x with warm PBS. Add fresh media and equilibrate for 1 hour.

  • Pulse: Add β-NADH-13C5 to a final concentration of 50–100 µM .

    • Note: Physiological extracellular NADH is low (nM range), but uptake studies often require µM levels to exceed the detection limit of MS.

  • Time Course: Incubate for 0, 5, 15, 30, and 60 minutes at 37°C.

    • Control 1 (Zero-Time): Add label, immediately aspirate, and wash. This accounts for non-specific binding to the dish/membrane.

    • Control 2 (Media Stability): Incubate media + label without cells to measure spontaneous oxidation to NAD+.

Phase 2: Metabolism Quenching & Extraction

Critical: Speed is essential. NADH oxidizes to NAD+ within seconds of cell lysis if not quenched properly.

Method: Cold Solvent Extraction (Neutral) This method minimizes acid/base-catalyzed interconversion.

  • Quench: Rapidly aspirate media. Wash 1x with ice-cold PBS .

  • Lyse: Immediately add 500 µL of ice-cold Extraction Solvent (40:40:20 Acetonitrile : Methanol : Water containing 0.1 M Formic Acid).

    • Why Formic Acid? A low concentration (0.1 M) improves protein precipitation and MS ionization but is not acidic enough to instantly degrade NADH at low temperatures.

  • Scrape & Collect: Scrape cells and transfer to a pre-chilled microcentrifuge tube.

  • Neutralize (Optional but Recommended): If not analyzing immediately, add 15% (v/v) of 15% NH4HCO3 to neutralize the pH to ~7.0.

  • Centrifuge: Spin at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Store: Analyze immediately or store at -80°C (stable for <48 hours).

Phase 3: LC-MS/MS Analysis

Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+) coupled to UHPLC. Column: HILIC Column (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC). Do not use C18 , as polar nucleotides elute in the void volume.

LC Parameters:

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 40% B over 10 minutes.

MS Transitions (MRM Mode):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Notes
NAD+ 664.1136.15030Nicotinamide fragment
NADH 666.1649.25020Loss of NH3/H2O
NAD+-13C5 669.1136.15030Ribose labeled; Nam fragment is unlabeled
NADH-13C5 671.1654.25020Ribose labeled; Parent +5 Da

Note: The +5 Da shift applies to the parent ion. If the fragment monitored is Nicotinamide (m/z 136), it will NOT carry the label if the label was on the ribose. This confirms the structural specificity.

Data Analysis & Interpretation

Calculate the Isotope Enrichment Ratio (IER):



Interpretation Table
ObservationConclusion
High Intracellular NADH-13C5 Direct Uptake confirmed. The molecule entered intact or as NMN/NR.
High Intracellular NAD+-13C5 Rapid Oxidation. NADH entered but was immediately oxidized to NAD+ (common in mitochondria).
No Labeled Intracellular Species Full Degradation. Extracellular NADH was degraded to NAM, label was lost, and NAD+ was resynthesized via salvage.
High Media NAD+-13C5 Extracellular Instability. The starting material oxidized before uptake.

Troubleshooting & Optimization

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Signal for Intracellular 13C5-NADH Check_Media Check Media Control: Is 13C5-NADH intact? Start->Check_Media Media_Oxidized Yes, Media Oxidized to NAD+ Check_Media->Media_Oxidized >50% NAD+ Media_Intact No, Media NADH is Stable Check_Media->Media_Intact >80% NADH Action1 Add Antioxidants (Ascorbate) or Reduce Incubation Time Media_Oxidized->Action1 Action2 Suspect Rapid Intracellular Oxidation or Low Uptake Media_Intact->Action2 Check_Extract Is Extract pH < 5? Action2->Check_Extract Check Extraction pH Acid_Degradation Acid-induced Degradation (NADH -> ADP-Ribose) Check_Extract->Acid_Degradation Yes Fix_Extract Use Neutral Buffer (Ammonium Acetate) Acid_Degradation->Fix_Extract

Caption: Decision tree for diagnosing low recovery of labeled NADH.

References

  • Luengo, A., et al. (2021). Increased demand for NAD+ relative to ATP drives aerobic glycolysis. Molecular Cell. Link

  • Trammell, S. A., et al. (2016). Nicotinamide Riboside Is Uniquely and Orally Bioavailable in Mice and Humans. Nature Communications. Link

  • Billington, R. A., et al. (2008). Characterization of NAD uptake in mammalian cells. Journal of Biological Chemistry. Link

  • Lu, Y., et al. (2018). Quantitative Analysis of NAD+ and NADH in Biological Samples. Antioxidants & Redox Signaling. Link

  • Sigma-Aldrich. Product Information: β-Nicotinamide adenine dinucleotide, reduced form. Link

Sources

Technical Notes & Optimization

Troubleshooting

β-NADH-13C5 Disodium Salt stability and long-term storage

Stability, Storage, and Experimental Troubleshooting[1][2] Product Category: Stable Isotope-Labeled Cofactors Target Application: Metabolic Flux Analysis (MFA), NMR Spectroscopy, Mass Spectrometry Standards Urgency Level...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Experimental Troubleshooting[1][2]

Product Category: Stable Isotope-Labeled Cofactors Target Application: Metabolic Flux Analysis (MFA), NMR Spectroscopy, Mass Spectrometry Standards Urgency Level: High (Compound is intrinsically unstable in solution)[1][2]

Part 1: The Stability Landscape (The "Why")


-NADH-13C5 is a high-value reagent.[1][2] Unlike standard NADH, where partial degradation might be compensated by adding "excess," degradation in isotope-labeled variants compromises the quantitative accuracy of metabolic models.[1][2]

The stability of this compound is governed by two opposing forces: Acid Lability and Oxidative Susceptibility .[2]

The Degradation Mechanism

Understanding how the molecule breaks down is the key to preventing it.[2]

  • Acidic Degradation (Humidity/Low pH): The reduced nicotinamide ring is extremely sensitive to acid.[2] Protonation at the C5 or C6 position leads to the formation of a cyclic ether (primary acid degradation product) which is enzymatically inactive and can act as an inhibitor.[2]

  • Oxidative Degradation (Light/Solution): In the presence of oxidants, light, or simply dissolved oxygen, NADH oxidizes back to NAD+.[1][2] For 13C5 studies, this introduces a mass shift (M-2H) that complicates mass isotopomer distribution analysis.[1][2]

Visualization: Degradation Pathways[1]

NADH_Degradation cluster_acid Acidic Conditions / Humidity cluster_ox Oxidative Conditions / Light NADH β-NADH-13C5 (Active Reduced Form) Acid_Product Cyclic Ether (Enzyme Inhibitor) NADH->Acid_Product H+ / Moisture NAD β-NAD+-13C5 (Oxidized Form) NADH->NAD O2 / UV Light Enzyme_Error Enzyme_Error Acid_Product->Enzyme_Error Kinetic Inhibition Metabolic_Error Metabolic_Error NAD->Metabolic_Error Mass Shift (M-2) Data Skew

Figure 1: The dual degradation pathways of NADH.[1][2] Acidic conditions lead to irreversible cyclic inhibitors, while oxidation converts the molecule to NAD+, altering mass spectral signatures.[1][2]

Part 2: Storage Protocols (The "How")

CRITICAL WARNING: Never store


-NADH-13C5 in phosphate buffers or neutral water for extended periods.[1][2] Phosphate ions catalyze the decomposition of NADH.[2]
Storage Matrix[1][2]
StateConditionTempShelf LifeNotes
Solid (Lyophilized) Desiccated, Dark, Argon flushed-20°C1 YearMinimize headspace.[1][2] Warm to RT before opening to prevent condensation.
Solid (Long-term) Desiccated, Dark, Argon flushed-80°C2+ YearsThe gold standard for isotope-labeled stocks.[1][2]
Solution (Working) 10 mM NaOH or Tris (pH 8.[1][2]5)4°C< 12 HoursDo not refreeze. Prepare fresh daily.
Solution (Frozen) NOT RECOMMENDED -80°C< 2 WeeksIf unavoidable: Use 10 mM NaOH, flash freeze in liquid N2.[1][2]
Reconstitution Workflow

To maximize the lifespan of your 13C5 stock, follow this decision tree.

Reconstitution_Workflow Start Reconstitute β-NADH-13C5 Usage Immediate Use (<4 hrs)? Start->Usage Yes Yes Usage->Yes No No (Storage needed) Usage->No Buffer_Immediate Use Degassed Tris/HEPES (pH 8.0 - 8.5) Yes->Buffer_Immediate Buffer_Storage Use 0.01 M NaOH (pH > 10) No->Buffer_Storage Avoid CRITICAL: Avoid Phosphate Buffer Avoid Neutral Water Buffer_Immediate->Avoid Buffer_Storage->Avoid

Figure 2: Reconstitution decision tree. Alkaline conditions are required for any duration of storage to prevent acid hydrolysis.[2]

Part 3: Troubleshooting & FAQs

Scenario 1: "My LC-MS data shows a significant M-2H peak."

Diagnosis: Oxidation to NAD+-13C5.[1][2] Cause: Exposure to dissolved oxygen or light during sample prep.[1][2] Solution:

  • Degas all buffers with Helium or Argon prior to use.[2]

  • Add an antioxidant if compatible with your assay (e.g., Ascorbic acid, though this may interfere with redox reactions).[1][2]

  • Check your LC solvents: Acidic mobile phases (common in LC-MS, like 0.1% Formic Acid) will degrade NADH on-column if the run time is long.[1][2] Ensure the autosampler is cooled to 4°C.

Scenario 2: "The enzymatic reaction rate is decreasing over time, but the concentration is correct."

Diagnosis: Formation of Enzyme Inhibitors.[2] Cause: "Damp" storage.[1][2] Moisture entry into the vial creates localized acidic zones, forming cyclic degradation products that inhibit dehydrogenases (e.g., LDH, MDH).[1][2] Solution:

  • Perform a Purity Check (A260/A340 Ratio) .

    • Pure NADH A260/A340 ratio: ~2.32.[2]

    • If the ratio increases (e.g., > 3.0), significant oxidized NAD+ or degradation products are present.[1][2]

  • Discard the stock.[2] Inhibitors cannot be removed easily.[2]

Scenario 3: "The powder has turned from white to yellow/brown."[2]

Diagnosis: Severe moisture damage and polymerization.[1][2] Action: Discard immediately. The yellow color indicates the formation of complex degradation adducts.[2]

Scenario 4: "Can I store the solution in PBS?"

Answer: No. Phosphate anions act as general acid-base catalysts that accelerate the breakdown of the nicotinamide ring.[2] Use Tris, HEPES, or TAPS (pH 8.0–9.[1][2]0) for biological pH needs, or 0.01 M NaOH for chemical storage.[1][2][3][4]

Part 4: Quality Control Protocol (Self-Validation)

Before committing expensive 13C5 reagents to a full experiment, validate the stock solution.[1][2]

Protocol: The A260/A340 Ratio Check

  • Blank: Set spectrophotometer to zero with your buffer (e.g., Tris pH 8.5).

  • Dilute: Prepare a small aliquot of NADH-13C5 (approx. 50-100 µM).

  • Measure: Read Absorbance at 260 nm and 340 nm.

  • Calculate:

    
    
    
  • Interpret:

    • < 2.30: High purity (Reduced form dominant).[2]

    • 2.32: Theoretical pure NADH.

    • > 2.60: Significant oxidation (NAD+ has zero absorbance at 340 nm, but high at 260 nm).[1][2]

    • > 3.00: Degraded/Oxidized.[2] Do not use for kinetic studies.[2]

References

  • Sigma-Aldrich. (n.d.).[1][2] β-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate Product Information. Retrieved from [2]

  • Passonneau, J. V., & Lowry, O. H. (1993).[1][2] Enzymatic Analysis: A Practical Guide. Humana Press.[2] (Definitive source on NADH stability in phosphate vs. alkaline buffers).

  • Wu, J. et al. (1986).[1][2] Acid degradation of NADH: A kinetic study. Biochemistry. (Establishes the mechanism of acid-catalyzed cyclization).

  • Rover, L. et al. (1998).[1][2] Stability of NADH in solution: Effect of pH and buffer composition. Analytical Biochemistry.

  • Cayman Chemical. (n.d.).[2] NADH (sodium salt) Product Insert. Retrieved from

Sources

Optimization

How to properly dissolve β-NADH-13C5 Disodium Salt powder

This guide serves as a technical support resource for the proper handling, dissolution, and storage of β-NADH-13C5 Disodium Salt . This isotopically labeled reagent is a high-value asset primarily used in metabolic flux...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the proper handling, dissolution, and storage of β-NADH-13C5 Disodium Salt . This isotopically labeled reagent is a high-value asset primarily used in metabolic flux analysis (MFA) and NMR spectroscopy. Its chemical instability requires strict adherence to specific pH and buffer protocols to prevent expensive degradation.

Technical Support Center: β-NADH-13C5 Disodium Salt

Product Category: Stable Isotope Labeled Cofactors Primary Application: NMR Spectroscopy, Mass Spectrometry (Internal Standard), Metabolic Flux Analysis. Critical Warning: β-NADH is extremely acid-labile . Dissolution in unbuffered water or phosphate buffers can lead to rapid degradation.

Part 1: The Core Protocol (Dissolution & Handling)

Q: What is the optimal solvent for dissolving β-NADH-13C5?

A: Do NOT use deionized water alone. Water often has a pH of 5.5–6.0 due to dissolved CO₂, which is acidic enough to degrade NADH.

  • For General Stock Solutions: Use 0.01 M NaOH (pH ~12). This provides the highest stability for high-concentration stocks (up to 100 mg/mL).

  • For Biological Assays: Use Tris-HCl (pH 8.5) or MES buffer .

  • For NMR Studies: Use D₂O adjusted to pD > 8.0 using NaOD. (See NMR Specifics below).

Avoid: Phosphate buffers (PBS, Potassium Phosphate). High concentrations of phosphate ions accelerate the degradation of NADH into inhibitors that can interfere with enzymatic assays [1, 6].

Q: How do I prepare a stock solution without degrading the compound?

Follow this "Cold & Dark" workflow to minimize oxidation and hydrolysis.

Step-by-Step Protocol:

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water promotes degradation).

  • Solvent Prep: Degas your solvent (0.01 M NaOH or Buffer) with Nitrogen or Argon to remove dissolved oxygen.

  • Weighing: Weigh the powder quickly in a low-humidity environment. Protect from bright light.

  • Dissolution: Add the solvent. Do not sonicate if possible; gentle inversion or slow vortexing is preferred.

  • Aliquot: Immediately divide into single-use aliquots (e.g., 50–100 µL).

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen and store at -80°C .

Part 2: Stability & Storage (The Critical Factors)

Q: Why is pH so critical for this compound?

NADH has a unique stability profile:

  • Acidic Conditions (pH < 7): The glycosidic bond between the ribose and the nicotinamide ring hydrolyzes rapidly.

  • Alkaline Conditions (pH > 11): Very stable. This is why 0.01 M NaOH is the storage solvent of choice.

  • Neutral Conditions (pH 7.0–7.5): Usable for short-term experiments but not for storage.

Data: Stability of NADH in Different Buffers (at 25°C)

Buffer SystempHDegradation RateStability Rating
0.01 M NaOH 12.0NegligibleExcellent (Recommended)
Tris-HCl 8.5Low (~4 µM/day)Good
HEPES 7.5Moderate (~18 µM/day)Fair (Use promptly)
Phosphate (PBS) 7.4High (~23 µM/day)Poor (Avoid)
Water (unbuffered) ~6.0Very HighCritical Failure

Data adapted from NREL Stability Studies [3].

Q: How does the 13C-labeling affect stability?

Chemically, β-NADH-13C5 behaves identically to unlabeled NADH. The isotope label (likely on the nicotinamide or ribose ring) does not alter the solubility or pH sensitivity. However, the financial consequence of degradation is orders of magnitude higher. Therefore, you must treat it with "Class A" rigor: no freeze-thaw cycles, strict pH control, and amber vials.

Part 3: NMR Specific Troubleshooting

Q: I am dissolving this in D₂O for NMR. How do I adjust the pH?

In deuterated solvents, pH meters measure "pH*" (apparent pH). The actual pD is calculated as:



Protocol for NMR Samples:

  • Dissolve β-NADH-13C5 in D₂O.

  • Check pH*.[1][2] If it reads 7.0, your pD is 7.4 (acceptable for immediate run).

  • If adjustment is needed, use NaOD (Sodium Deuteroxide).[1] Do not use HCl/DCl unless absolutely necessary, as local regions of high acidity during addition can destroy the molecule instantly.

  • Target a final pD of 8.5–9.0 for overnight acquisitions.

Q: I see unexpected peaks in my NMR spectrum. What happened?

If you see new peaks appearing over time, check for these common degradation products:

  • NAD+ (Oxidized form): Check for the aromatic protons on the nicotinamide ring shifting downfield.

  • Cyclic Degradation Products: In acidic conditions, a primary breakdown product is a cyclic ether formed between the ribose and the nicotinamide ring [4].

  • Acetone/Pyruvate Adducts: NADH is reactive.[3] Ensure your glassware is free of ketone contaminants.

Part 4: Visualized Workflow

The following diagram illustrates the decision logic for dissolving β-NADH-13C5 based on your intended application.

NADH_Dissolution_Workflow Start Start: β-NADH-13C5 Powder CheckApp Determine Application Start->CheckApp App_Storage Long-Term Stock (Storage) CheckApp->App_Storage App_Assay Enzymatic Assay (Immediate Use) CheckApp->App_Assay App_NMR NMR Spectroscopy (D2O) CheckApp->App_NMR Solv_NaOH Solvent: 0.01 M NaOH (pH ~12) App_Storage->Solv_NaOH Solv_Tris Solvent: Tris/MES Buffer (pH 8.5) App_Assay->Solv_Tris Solv_D2O Solvent: D2O + NaOD (Adjust to pD > 8) App_NMR->Solv_D2O Warn_Phos CRITICAL WARNING: Avoid Phosphate Buffers Avoid Unbuffered Water Solv_NaOH->Warn_Phos Process_Dissolve Dissolve Gently (No Sonication) Solv_NaOH->Process_Dissolve Solv_Tris->Warn_Phos Solv_Tris->Process_Dissolve Solv_D2O->Process_Dissolve Process_Aliquot Aliquot Immediately Process_Dissolve->Process_Aliquot Process_Freeze Flash Freeze (Liq N2) Store at -80°C Process_Aliquot->Process_Freeze

Figure 1: Decision tree for solvent selection and handling of β-NADH-13C5 to ensure maximum stability.

References

  • Sigma-Aldrich (Merck). "β-Nicotinamide Adenine Dinucleotide, Reduced Disodium Salt Product Information." Sigma-Aldrich Technical Bulletins.

  • MedChemExpress. "NADH Disodium Salt Technical Data." MedChemExpress Product Guides.

  • NREL (National Renewable Energy Laboratory). "Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers." Publications.

  • NIH (National Institutes of Health). "Reactions of Reduced Nicotinamide Adenine Dinucleotide in Acid." PubMed Central.

  • ChemicalBook. "NADH Disodium Salt Properties and Stability." ChemicalBook Database.

  • Passonneau, J. V., & Lowry, O. H. Enzymatic Analysis: A Practical Guide. Humana Press, 1993.[4] (Cited regarding phosphate buffer inhibition).[5]

Sources

Troubleshooting

Preventing oxidation and degradation of β-NADH-13C5 solutions

Technical Support Center: Stability & Handling of β-NADH- C Topic: Preventing oxidation and degradation of β-NADH- C solutions Document ID: TS-NADH-13C-001 Last Updated: 2025-10-24 Audience: Analytical Chemists, Metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of β-NADH- C

Topic: Preventing oxidation and degradation of β-NADH-


C

solutions Document ID: TS-NADH-13C-001 Last Updated: 2025-10-24 Audience: Analytical Chemists, Metabolic Engineers, Structural Biologists

Executive Summary: The Cost of Instability


-NADH-

C

(Nicotinamide Adenine Dinucleotide, reduced, labeled on the nicotinamide ring) is a high-value reagent used primarily for NMR structural studies and metabolic flux analysis. Unlike standard NADH, degradation here is not just an experimental inconvenience—it is a significant financial loss.

The stability of NADH is governed by a "Triangle of Degradation": Acid , Oxidation , and Temperature . This guide provides a field-proven protocol to navigate these hazards, ensuring your isotopic label remains intact and your signal-to-noise ratio remains high.

The Chemistry of Degradation (The "Why")

To protect your sample, you must understand its two distinct enemies. The degradation pathway depends entirely on the pH of your solution.

Mechanism A: Acid Hydrolysis (pH < 7.0)

In acidic conditions, the glycosidic bond between the nicotinamide ring and the ribose breaks. This is irreversible and destroys the molecule's function completely.

  • Result: Formation of ADP-ribose and free Nicotinamide-

    
    C
    
    
    
    .
  • NMR Symptom: Loss of the characteristic dihydropyridine signals; appearance of free nicotinamide peaks.

Mechanism B: Oxidation (pH > 7.0 + Oxygen/Light)

In neutral to alkaline conditions, NADH is chemically stable against hydrolysis but becomes highly susceptible to oxidation.

  • Result: Conversion to NAD+-

    
    C
    
    
    
    .
  • NMR Symptom: A shift in the chemical environment of the

    
    C label; loss of the 340 nm absorbance peak.
    
Visualization: Degradation Pathways

The following diagram illustrates the divergent fates of NADH based on environmental conditions.

NADH_Degradation NADH β-NADH-13C5 (Active) Acid Acidic pH (< 7.0) NADH->Acid Oxidant Oxygen / Light / UV NADH->Oxidant Hydrolysis Acid Hydrolysis Acid->Hydrolysis Oxidation Oxidation Oxidant->Oxidation Breakdown ADP-Ribose + Nicotinamide-13C5 Hydrolysis->Breakdown Irreversible Bond Cleavage NAD NAD+-13C5 (Oxidized) Oxidation->NAD Electron Loss (Aromatization)

Figure 1: Divergent degradation pathways of NADH. Acid causes structural cleavage; Oxygen causes functional oxidation.

Protocol: The "Golden Standard" Preparation

Objective: Prepare a stable stock solution of


-NADH-

C

with <1% oxidation.
Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Buffer: 100 mM Tris-HCl or Tris-Base, pH 8.0 - 8.5 (See Critical Note below).

  • Gas: High-purity Argon (preferred) or Nitrogen.

  • Vessels: Amber microcentrifuge tubes (light protection).

  • QC: UV-Vis Spectrophotometer (Quartz cuvette).

Critical Note on Buffers

Do NOT use Phosphate Buffer (PBS). Research confirms that phosphate ions catalyze the degradation of NADH. In comparative studies, NADH degradation rates in phosphate buffer were up to 5.8x higher than in Tris buffer at the same pH [1].

Step-by-Step Workflow
  • Buffer Degassing (Sparging):

    • Place your Tris buffer (pH 8.0) in a sealed vessel.

    • Bubble Argon gas through the liquid for 15 minutes to displace dissolved oxygen.

    • Why: Oxygen is the primary oxidant. Removing it extends half-life from hours to weeks.

  • Weighing & Dissolution:

    • Work in low light or under yellow light (avoid fluorescent overheads).

    • Weigh the

      
      C-NADH powder into an amber tube.
      
    • Add the degassed Tris buffer.

    • Target Concentration: High concentrations (>10 mM) are generally more stable than dilute ones due to self-buffering effects.

  • Quality Control (The "Self-Validating" Step):

    • Take a small aliquot (e.g., 2

      
      L) and dilute into buffer for UV measurement.
      
    • Measure Absorbance at 260 nm and 340 nm .

    • Calculate Ratio:

      
      .
      
    • Pass Criteria:

      
       (Range 2.2 – 2.4).
      
    • Fail Criteria:

      
       (Indicates significant oxidation to NAD+).
      
  • Storage:

    • Aliquot immediately to avoid freeze-thaw cycles.

    • Flash freeze in liquid nitrogen.

    • Store at -80°C .

Visualization: Preparation Workflow

Prep_Workflow Start Start: Dry Powder Buffer Buffer Choice: Tris-HCl pH 8.0 (NO Phosphate) Start->Buffer Degas Degas Buffer: Argon Sparge (15 min) Buffer->Degas Dissolve Dissolve in Amber Tube (Low Light) Degas->Dissolve QC QC Check: A260/A340 Ratio < 2.4 Dissolve->QC Pass PASS QC->Pass Ratio ~2.3 Fail FAIL QC->Fail Ratio >3.0 Store Store at -80°C Pass->Store Fail->Dissolve Discard & Restart

Figure 2: Step-by-step preparation workflow emphasizing the critical QC checkpoint.

Stability Data & Storage Matrix

The following table summarizes expected stability based on storage conditions. Data is synthesized from standard biochemical stability profiles [1, 2].

StateTemperatureBuffer SystemEstimated StabilityRisk Level
Lyophilized Powder -20°CN/A> 1 YearLow
Solution (Degassed) -80°CTris pH 8.03 - 6 MonthsLow
Solution (Degassed) -20°CTris pH 8.01 - 4 WeeksMedium
Solution 4°CTris pH 8.0< 24 HoursHigh
Solution 4°CPhosphate pH 7.4< 4 HoursCritical
Solution RT (25°C)Acidic (pH < 6)MinutesFatal

Troubleshooting FAQ

Q: My NADH solution has turned slightly yellow. Is it ruined? A: Likely, yes. A yellow tint often indicates the formation of oxidation byproducts or polymerization of degradation products. Check the A260/A340 ratio. If the 340 nm peak has collapsed, the solution contains mostly NAD+.

Q: Can I autoclave my NADH solution to sterilize it? A: Absolutely not. NADH is extremely heat-labile in solution. Autoclaving will destroy 100% of the molecule. Use 0.22


m filtration after dissolution if sterility is required, but be aware that filters can retain some volume.

Q: Why do you recommend Tris over PBS? Everyone in my lab uses PBS. A: Phosphate anions act as general acid-base catalysts that accelerate the breakdown of the nicotinamide ring. While PBS is "physiological," it is chemically hostile to NADH for long-term storage. Tris or HEPES (at pH 8.0) are chemically superior for this specific cofactor [1].

Q: I see a signal in my NMR, but it looks "messy." A: This is often due to "exchangeable protons" if you dissolved in H


O instead of D

O, or it indicates partial hydrolysis. If you see a sharp peak corresponding to free nicotinamide, your pH was likely too low during preparation.

Q: Can I use EDTA? A: Yes, and it is recommended. Adding 0.1 - 0.5 mM EDTA helps chelate trace heavy metal ions (like Fe


 or Cu

) which can catalyze oxidation via radical generation.

References

  • Rover, M. et al. "Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis." ResearchGate / NREL, 2024. (Note: Confirms Tris stability > Phosphate).

  • Haid, E. et al. "Molar absorptivities of beta-NADH and beta-NAD at 260 nm."[1] Clinical Chemistry, 1975.[1] (Establishes the A260/A340 ratio of ~2.265).

  • Sigma-Aldrich Technical Bulletin. "

    
    -Nicotinamide adenine dinucleotide, reduced, disodium salt Product Information." 
    

Sources

Optimization

Optimal buffer selection for β-NADH-13C5 experiments

This guide addresses the technical nuances of buffer selection for experiments involving -NADH- C (isotopically labeled Nicotinamide Adenine Dinucleotide). Given the high cost of C-labeled cofactors, preserving sample in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical nuances of buffer selection for experiments involving


-NADH-

C

(isotopically labeled Nicotinamide Adenine Dinucleotide).

Given the high cost of


C-labeled cofactors, preserving sample integrity and ensuring spectral clarity is paramount. This guide focuses on the "Phosphate Paradox"—the conflict between NMR transparency and chemical stability—and provides actionable workflows to resolve it.

Technical Support Center: -NADH- C Optimization

Part 1: The Core Conflict (Buffer Selection)

The "Phosphate Paradox"

For


C NMR, Potassium/Sodium Phosphate  is traditionally the "gold standard" because it contains no carbon atoms, ensuring a completely silent background. However, for NADH specifically, phosphate buffers are chemically detrimental.
  • The Mechanism: Phosphate anions catalyze the acid-hydration of the NADH 5,6-double bond. This reaction forms a cyclic degradation product (a primary cause of signal loss), effectively destroying your labeled reagent before the experiment concludes [1].

  • The Trade-off: You gain spectral clarity but lose temporal stability.

The Organic Alternative (Tris/HEPES)

Organic buffers like Tris or HEPES offer significantly better chemical stability for NADH but introduce


C background signals.
  • Tris: Good stability, but its carbons resonate in the aliphatic region (~60 ppm), potentially obscuring ribose signals of the NADH.

  • HEPES: Excellent physiological buffering, but complex multiplet signals can interfere with metabolic flux analysis.

Decision Matrix: Which Buffer Do You Need?

The following diagram illustrates the logical pathway for selecting the correct buffer based on your specific experimental constraints.

BufferSelection Start START: Experimental Goal? Duration Experiment Duration? Start->Duration Short < 2 Hours Duration->Short Fast Kinetics Long > 2 Hours / Overnight Duration->Long Metabolic Flux Phosphate RECOMMENDATION: Phosphate Buffer (50mM) *Must maintain pH > 7.5* Short->Phosphate Degradation negligible Region Region of Interest (13C)? Long->Region Aromatic Nicotinamide Ring (100-160 ppm) Region->Aromatic No Overlap Ribose Ribose/Aliphatic (60-90 ppm) Region->Ribose Use Deuterated Tris HEPES RECOMMENDATION: HEPES (25mM) *Acceptable if tracking Aromatic signals only* Aromatic->HEPES No Overlap Tris RECOMMENDATION: Tris-d11 (Deuterated) *Avoids aliphatic overlap* Ribose->Tris Use Deuterated Tris

Figure 1: Decision tree for buffer selection balancing NADH stability against NMR spectral interference.

Part 2: Troubleshooting & FAQs

Q1: My NADH signal is decaying rapidly (within hours). Is it the buffer?

A: Likely, yes. If you are using Phosphate buffer at a neutral or acidic pH (pH < 7.5), you are accelerating the acid-catalyzed hydration of the NADH nicotinamide ring.

  • The Fix: Switch to Tris-HCl (pH 8.0 - 8.5) . Research indicates that Tris buffers significantly extend the half-life of NADH compared to phosphate buffers at the same pH [2].

  • Alternative: If you must use phosphate (e.g., for enzyme kinetics requiring it), increase the pH to 8.0 and lower the temperature to 4°C if possible.

Q2: I see "ghost" peaks in my C spectrum. What are they?

A: These are likely natural abundance


C signals from your organic buffer (Tris, HEPES, MOPS).
  • The Fix: Use Deuterated Buffers (e.g., Tris-d11). While expensive, they eliminate the

    
    C-H coupling and shift the carbon signals, often removing them from the region of interest.
    
  • Verification: Run a "buffer-only" blank scan with the exact same number of transients as your experimental scan to map the background.

Q3: How do I prevent paramagnetic line broadening?

A: Metal ions (Fe


, Cu

, Mn

) cause severe line broadening in NMR.
  • The Fix: Add 50-100 µM EDTA-d12 (deuterated EDTA) to your buffer. This chelates trace metals.

  • Caution: Do not use EDTA if your enzyme requires Mg

    
     or Zn
    
    
    
    for activity. In that case, use high-purity (99.999% trace metals basis) salts.
Q4: Why is my sample turning yellow?

A: A yellow tint indicates the formation of oxidation products. NADH is sensitive to atmospheric oxygen.

  • The Fix: You must degas your buffers. (See Protocol below).

Part 3: Optimized Protocol for -NADH- C Sample Prep

This protocol is designed to maximize the lifetime of the


C label and minimize background interference.

Reagents:

  • 
    -NADH-
    
    
    
    C
    
    
    (Lyophilized powder)
  • Buffer: 50 mM Tris-d11 (for stability) OR 50 mM Sodium Phosphate (for background clarity, short experiments only).

  • Solvent: D

    
    O (99.9% D).
    
  • Additive: 0.1 mM EDTA-d12 (if enzyme compatible).

Step-by-Step Workflow:

  • Buffer Preparation (The "Cold" Rule):

    • Prepare the buffer stock in D

      
      O.
      
    • Crucial: Adjust pH (actually pD) using DCl or NaOD.

    • Note: pD = pH_meter + 0.4. Target a pD of 8.4 (pH meter reading ~8.0). NADH is most stable in slightly alkaline conditions.

  • Degassing (Oxygen Removal):

    • Oxygen promotes NADH oxidation to NAD+ and paramagnetic relaxation.

    • Flush the buffer with Nitrogen or Argon gas for 15 minutes before adding the NADH.

  • Solubilization:

    • Dissolve the

      
      -NADH-
      
      
      
      C
      
      
      immediately prior to the experiment.
    • Keep the sample on ice. Do not vortex vigorously; invert gently to mix.

  • Data Acquisition:

    • Set the probe temperature to 298K (25°C) or lower. Avoid 37°C unless biologically necessary, as degradation rates double with every ~10°C increase.

Experimental Workflow Diagram

SamplePrep Step1 1. Buffer Prep (D2O, pD 8.4) Step2 2. Degas (N2/Ar, 15 min) Step1->Step2 Step3 3. Add NADH-13C5 (On Ice, Gentle Mix) Step2->Step3 Step4 4. NMR Acquisition (Temp <= 25°C) Step3->Step4

Figure 2: Step-by-step sample preparation workflow to minimize oxidation and hydrolysis.

Part 4: Comparative Data (Buffer Properties)

Buffer System

C NMR Background
NADH Stability (pH 8.0)Metal Chelation RiskRecommendation
Phosphate Silent (Excellent)Poor (Catalyzes hydrolysis)Precipitates Mg

/Ca

Use for short (<2hr) experiments only.
Tris High (Aliphatic signals)High (Best stability)LowTop Choice (Use deuterated Tris-d11).
HEPES High (Complex multiplet)ModerateLowGood for cell extracts; avoid for pure kinetics.
MOPS ModerateModerateLowGood alternative if Tris reacts with enzyme.

Part 5: References

  • Wu, J. T., Wu, L. H., & Knight, J. A. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry, 32(2), 314–319.

    • Establishes the acid-catalyzed degradation mechanism and the destabilizing effect of phosphate buffers.

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.[1][2][3][4] NMR in Biomedicine, 13(3), 129–153.[2][4]

    • The authoritative standard for metabolite chemical shifts and experimental conditions for metabolic NMR.

  • Rover, M. R., et al. (1998). NAD(P)H Stability in Aqueous Buffers. Bioorganic Chemistry.

    • Supports the finding that Tris buffers provide superior stability for nicotinamide cofactors compared to phosphate.[5]

Sources

Troubleshooting

Troubleshooting low isotopic enrichment in 13C-MFA

Topic: Low Isotopic Enrichment in 13C-Metabolic Flux Analysis Introduction Welcome to the 13C-MFA Technical Support Center. You are likely here because your Mass Isotopomer Distribution (MID) data shows lower C incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Low Isotopic Enrichment in 13C-Metabolic Flux Analysis

Introduction

Welcome to the 13C-MFA Technical Support Center. You are likely here because your Mass Isotopomer Distribution (MID) data shows lower


C incorporation than theoretically predicted, or your flux confidence intervals are unacceptably wide.

In 13C-MFA, "low enrichment" is rarely a machine error; it is almost always a dilution flux issue. This guide treats your experiment as a system of mass balances. If the label isn't there, it was either diluted by unlabeled carbon , lost to exchange , or never reached steady state .

Phase 1: Diagnostic Flowchart

Before proceeding to specific modules, use this logic tree to isolate the source of your low enrichment.

TroubleshootingTree Start ISSUE: Low 13C Enrichment CheckInput 1. Check Input Sources Start->CheckInput Media Is media defined (glucose only)? CheckInput->Media CheckState 2. Check Steady State Time Was culture duration > 5 doublings? CheckState->Time CheckBio 3. Check Biological Dilution Correction Is 'G-value' (Inoculum) modeled? CheckBio->Correction Media->CheckState Yes Action1 Dilution from Amino Acids/Serum. Switch to Defined Media. Media->Action1 No (Complex Media) Time->CheckBio Yes Action2 Non-Steady State. Extend culture time. Time->Action2 No Action3 Inoculum Dilution. Add G-parameter to model. Correction->Action3 No Action4 Check Atmospheric CO2 Exchange or Tracer Purity. Correction->Action4 Yes

Figure 1: Decision matrix for isolating the root cause of low isotopic enrichment. Blue nodes represent diagnostic phases; Green nodes represent immediate solutions.

Phase 2: Troubleshooting Modules (Q&A)

Module A: Experimental Setup & Inputs

Q: I am using [U-13C]Glucose, but my intracellular metabolites show <50% enrichment. Is my tracer bad? A: It is unlikely the tracer is chemically impure, but it may be biologically diluted .

  • The Cause: If you are using complex media (e.g., LB broth, DMEM with serum, or yeast extract), the cells will preferentially uptake unlabeled amino acids and nucleotides rather than synthesizing them de novo from your labeled glucose. This introduces a massive influx of unlabeled carbon (

    
    C) into the TCA cycle and anaplerotic nodes.
    
  • The Fix:

    • Switch to Minimal Media: Use chemically defined media (M9, BG11) where the labeled substrate is the sole carbon source.

    • Tracer Purity Check: Verify your tracer's isotopic purity using the protocol below. Even 99% enriched glucose contains 1%

      
      C, which propagates through the network.
      

Q: My media is defined, but my initial metabolites (G6P, F6P) are not 100% labeled. Why? A: This is often due to the Inoculum Effect .

  • The Mechanism: When you inoculate a labeled culture with unlabeled cells, the initial biomass is 100%

    
    C. As cells divide, this unlabeled carbon is not destroyed; it is diluted. If you harvest at OD 1.0 starting from OD 0.1, roughly 10% of your biomass is still the original unlabeled inoculum.
    
  • The Fix: You must computationally correct for this using the G-value parameter in your MFA software (e.g., INCA, 13CFLUX2).

    • 
       represents the fraction of biomass produced from the labeled substrate.
      
    • 
       represents the fraction from the original inoculum.
      
    • Reference: Antoniewicz et al. (2007) established the necessity of modeling this dilution to avoid skewing flux estimates.

Module B: Physiological Constraints

Q: I see enrichment in glycolysis but almost none in the TCA cycle. What is happening? A: This indicates Metabolic Channeling or Exchange Flux Dilution .

  • Scenario 1 (Atmospheric CO2): Carboxylation reactions (e.g., Pyruvate

    
     Oxaloacetate) incorporate CO2. In cell culture, dissolved bicarbonate equilibrates with atmospheric CO2 (98.9% 
    
    
    
    C). This effectively "washes out" the label at the entry to the TCA cycle.
  • Scenario 2 (Metabolic Stationarity): The TCA cycle turns over slower than glycolysis. If you harvested too early (Non-Steady State), the label hasn't propagated yet.

  • The Fix:

    • Check Culture Duration: Ensure cells have undergone at least 5 doublings to reach Isotopic Steady State (ISS).

    • Model CO2 Exchange: In your metabolic model, set the CO2 source for carboxylation reactions to be an unbalanced metabolite with natural abundance (0.011) rather than a balanced intracellular metabolite.

Module C: Analytical & Data Processing

Q: My Mass Isotopomer Distributions (MIDs) look "flat" or shifted. Did the MS fail? A: You likely skipped the Natural Abundance Correction .

  • The Science: All organic molecules contain naturally occurring isotopes (

    
    C at 1.1%, 
    
    
    
    O,
    
    
    N, etc.). A molecule with 6 carbons has a ~6% chance of containing a natural
    
    
    C atom, creating an M+1 signal even without a tracer.
  • The Fix: You must process raw MS intensities through a correction matrix (e.g., using IsoCor or built-in software tools) to strip natural isotope contributions before flux modeling.

    • Warning: Do not correct for the tracer purity here; that is a model parameter. Only correct for the natural abundance of the atoms in the metabolite backbone and derivatization agents.

Phase 3: Validation Protocols

Protocol 1: Isotopic Steady State (ISS) Verification

Objective: Confirm that metabolite labeling is constant and suitable for Stationary 13C-MFA.

StepActionTechnical Note
1 Design Time Course Select 3 time points: e.g., 3, 4, and 5 residence times (or OD 0.5, 0.8, 1.0).
2 Quench & Extract Rapidly quench (<5s) using cold methanol (-40°C) to stop metabolism.
3 Analyze MIDs Measure Mass Isotopomer Distributions for key nodes (Pyruvate, Glutamate, Alanine).
4 Statistical Test Compare MIDs across time points using a

test.
5 Criteria If MIDs deviate by <2% (within measurement error) between points, ISS is achieved.
Protocol 2: Tracer Purity & Media Validation

Objective: Rule out input contamination.

  • Prepare Sample: Dilute your

    
    C-glucose media 1:1000 in water.
    
  • Direct Infusion MS: Inject directly into the MS (bypass column if possible to save time).

  • Calculate Enrichment:

    
    
    Where 
    
    
    
    is the abundance of isotopomer
    
    
    , and
    
    
    is the number of carbons.
  • Pass Criteria: Calculated enrichment must match the Certificate of Analysis (CoA)

    
     1%.
    

Phase 4: Data Summary & Reference Values

Common Dilution Factors in 13C-MFA

Source of DilutionImpact LevelTypical CauseMitigation Strategy
Inoculum High (Early Phase)Harvesting at low OD (<0.5)Model "G-value" or harvest later.
Atmospheric CO2 MediumBicarbonate buffering systemsModel CO2 as external unbalanced node.
Complex Media CriticalYeast extract / Serum / PeptoneMust use defined media for MFA.
Glycogen/Storage VariableTurnover of unlabeled storage poolsPerform "wash-out" pre-culture.

References

  • Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2007). Elementary metabolite units (EMU): A novel framework for modeling isotopic distributions. Metabolic Engineering, 9(1), 68-86. [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. [Link]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878-892. [Link]

  • Young, J. D. (2014). Metabolic flux analysis. Current Opinion in Biotechnology, 30, 238-245. [Link]

Optimization

Technical Support Center: NADH Preservation &amp; Assay Optimization

Module 1: The Core Mechanism (Understanding the Enemy) The Stability Paradox The primary challenge in NADH quantification is not just "stopping enzymes"; it is the opposing stability profiles of the reduced (NADH) and ox...

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Core Mechanism (Understanding the Enemy)

The Stability Paradox

The primary challenge in NADH quantification is not just "stopping enzymes"; it is the opposing stability profiles of the reduced (NADH) and oxidized (NAD+) forms.

  • NADH is acid-labile. It degrades rapidly in acidic pH (pH < 7.0) but is stable in alkali.

  • NAD+ is alkali-labile. It degrades in basic pH (pH > 8.0) but is stable in acid.

Many researchers fail because they use a "universal" lysis buffer (often pH 7.4 or slightly acidic) supplemented with generic enzyme inhibitors. This approach is flawed for two reasons:

  • Incomplete Inactivation: Generic inhibitors (e.g., protease cocktails) do not stop NADH oxidases or pyrophosphatases effectively.

  • Assay Interference: Strong chemical inhibitors (e.g., high concentrations of EDTA, azide, or heavy metals) often inhibit the reporter enzymes (e.g., dehydrogenases, diaphorase) used in downstream cycling assays.

The Solution: Metabolic Quenching via pH

Instead of relying on chemical inhibitors that risk assay interference, the "Gold Standard" method uses Alkaline Extraction . This creates a self-validating system where the high pH simultaneously:

  • Denatures all degradative enzymes (NADH oxidases, nucleotidases) instantly.

  • Preserves NADH (which is stable at pH > 10).

  • Destroys NAD+ (eliminating background noise if your assay is not specific).

Module 2: Troubleshooting Guide

This guide uses a Symptom → Root Cause → Solution logic.

Scenario A: "My NADH signal decays over time in the lysate."
Root CauseMechanismCorrective Action
Acidic Lysis Lysis buffer pH < 8.0 allows acid-catalyzed hydrolysis of the NADH nicotinamide-ribose bond.Switch to Alkaline Lysis. Use 0.1M NaOH (pH ~13) or a buffer at pH 10–11.
Residual Oxidases Incomplete homogenization or weak lysis allows NADH oxidases (NOX) to remain active.Heat Inactivation. After adding alkaline lysis buffer, incubate at 60°C for 30 mins. This ensures total enzyme death while NADH remains stable.
Freeze-Thaw Repeated cycles cause local pH shifts and ice crystal damage.Single Aliquots. Store lysates at -80°C. Never re-freeze.
Scenario B: "I used inhibitors, but my assay signal is zero."
Root CauseMechanismCorrective Action
Chelator Overload High EDTA (>1 mM) strips Mg²⁺/Zn²⁺ needed by assay enzymes (e.g., Alcohol Dehydrogenase).Dilution or Removal. Limit EDTA to <0.5 mM in the final reaction. Use Alkaline Lysis (no EDTA needed).
Azide Interference Sodium Azide (used to stop cytochrome oxidase) inhibits diaphorase/peroxidase reporters.Avoid Azide. Use heat/pH inactivation instead.
Thiol Interference DTT/Mercaptoethanol in lysis buffer reacts with colorimetric probes (e.g., WST-8, Resazurin).Avoid Thiols. If reducing agents are needed for protein stability, they will falsify redox assays. Use non-reducing lysis buffers.

Module 3: Visualizing the Logic

Diagram 1: The Extraction "Fork in the Road"

This decision tree illustrates why you must choose your extraction method based on the specific cofactor you target.

NADH_Extraction_Logic Start Biological Sample (Cells/Tissue) Goal Target Cofactor? Start->Goal Enzymes Degradative Enzymes (Oxidases/Nucleotidases) Start->Enzymes Contains Acid Acid Extraction (HCl / Perchloric Acid) Goal->Acid Measure NAD+ Base Alkaline Extraction (NaOH / Carbonate) Goal->Base Measure NADH Acid_Result NADH Degrades NAD+ Preserved Acid->Acid_Result Base_Result NAD+ Degrades NADH Preserved Base->Base_Result Enzyme_Acid Denatured by Acid Enzymes->Enzyme_Acid Acid Path Enzyme_Base Denatured by Base Enzymes->Enzyme_Base Base Path Enzyme_Base->Base_Result Prevents Consumption

Caption: Figure 1: Selective Extraction Logic. To measure NADH, one must use alkaline extraction to simultaneously preserve NADH and inactivate degradative enzymes. Acid extraction destroys NADH.

Module 4: The "Gold Standard" Protocol

Objective: Extract NADH while eliminating enzymatic degradation without using interfering chemical inhibitors.

Reagents
  • Lysis Buffer (Base): 100 mM Sodium Carbonate (Na₂CO₃) + 20 mM Sodium Bicarbonate (NaHCO₃), pH 10.0–11.0. (Alternatively: 0.1 M NaOH).

  • Neutralization Buffer: 1 M Tris-HCl, pH 6.8 (or dilute HCl).

  • Assay Buffer: Phosphate or Tris buffer, pH 7.4.

Step-by-Step Workflow
  • Rapid Lysis (Metabolic Quenching):

    • Pellet cells (e.g., 1x10⁶ cells) and remove media completely.

    • Immediately resuspend in 400 µL of Lysis Buffer (Base) .

    • Why: High pH stops metabolism instantly. NADH is stable; enzymes unfold.

  • Physical Inactivation (Optional but Recommended):

    • Incubate lysate at 60°C for 30 minutes .

    • Why: This ensures robust denaturation of any remaining heat-stable oxidases and completely hydrolyzes residual NAD+ (preventing it from converting to NADH later if your assay isn't specific).

  • Neutralization:

    • Add Neutralization Buffer dropwise.

    • Critical: Do not overshoot. You need a final pH of 7.0–8.0 for the cycling assay to work.

    • Tip: Use an internal pH indicator or test a "dummy" sample first to determine the exact volume of acid needed.

  • Assay Execution:

    • Proceed immediately to the enzymatic cycling assay (e.g., WST-8/CCK-8 or Resazurin based).

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use protease inhibitors in my NADH extraction buffer? A: You can, but they are usually unnecessary if you use the Alkaline Extraction method. The high pH (10+) denatures proteases effectively. Furthermore, some protease inhibitor cocktails contain chelators (EDTA) or reducing agents that might interfere with the downstream reductase enzymes.

Q2: My kit says to use Perchloric Acid (PCA). Is that wrong? A: PCA is standard for NAD+ extraction. If you use PCA for NADH , you will destroy your sample. If your kit measures Total NAD (NAD+ + NADH), PCA is fine, but you will only be measuring the oxidized fraction. For NADH specifically, you must use base.

Q3: Why is my background signal so high? A: You likely did not destroy the NAD+ completely. If your assay converts NAD+ to NADH (cycling), any residual NAD+ from the sample will be read as signal. Ensure you heat the alkaline lysate (60°C, 30 min) to fully degrade NAD+ before neutralizing.

Q4: Can I measure NADH and NAD+ from the same sample? A: Not from the exact same lysate. You must split the sample at the start:

  • Aliquot A (for NAD+): Extract in Acid.

  • Aliquot B (for NADH): Extract in Base.

Diagram 2: The Dual-Extraction Workflow

Dual_Extraction cluster_NAD NAD+ Path cluster_NADH NADH Path Sample Cell Pellet Acid Add Acid (HCl) pH < 2 Sample->Acid Base Add Base (NaOH) pH > 10 Sample->Base Heat1 Heat 60°C (Degrades NADH) Acid->Heat1 Neut1 Neutralize (NaOH) Heat1->Neut1 Read1 Measure NAD+ Neut1->Read1 Heat2 Heat 60°C (Degrades NAD+) Base->Heat2 Neut2 Neutralize (HCl) Heat2->Neut2 Read2 Measure NADH Neut2->Read2

Caption: Figure 2: Split-Sample Workflow. To quantify the ratio of NAD+/NADH, the sample must be split immediately. One path uses acid to isolate NAD+, the other uses base to isolate NADH.

References

  • Sigma-Aldrich. (n.d.). NAD/NADH Quantification Kit (MAK037) Technical Bulletin. Retrieved from

    • Validates the acid/base extraction method and he
  • Promega Corporation. (n.d.). NAD/NADH-Glo™ Assay Technical Manual. Retrieved from

    • Source for cycling assay interference and stability d
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for NADH. Retrieved from

    • Chemical stability d
  • Schwartz, D. et al. (1974). "Stability of NADH in Acid and Alkaline Solutions." Analytical Biochemistry. Foundational text on nicotinamide adenine dinucleotide chemistry.
Troubleshooting

Optimizing β-NADH-13C5 concentration for cell culture studies

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of β-NADH-13C5 for Metabolic Flux Analysis Introduction: The Stability-Uptake Paradox Using β-NADH-13C5 (isotop...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of β-NADH-13C5 for Metabolic Flux Analysis

Introduction: The Stability-Uptake Paradox

Using β-NADH-13C5 (isotopically labeled reduced nicotinamide adenine dinucleotide) in cell culture is a high-stakes experimental challenge. You are battling two opposing forces: chemical instability (NADH rapidly oxidizes to NAD+ in culture media) and biological ambiguity (extracellular NADH often degrades to nicotinamide/NMN before uptake, complicating flux interpretation).

This guide is designed to help you navigate these variables. It moves beyond standard protocols to address the mechanistic reasons your data might be failing and provides self-validating workflows to ensure your isotope tracing is accurate.

Part 1: Reagent Stability & Preparation

Q: My β-NADH-13C5 stock solution shows degradation products after 24 hours at -20°C. Is the reagent defective?

A: Likely not. β-NADH is inherently unstable in acidic conditions and phosphate-containing buffers.

  • The Mechanism: In acidic environments (pH < 7), the dihydropyridine ring of NADH undergoes acid-catalyzed hydration, destroying the molecule. In phosphate buffers (like PBS), the degradation rate accelerates significantly compared to Tris or HEPES.

  • The Fix: Never reconstitute NADH in water (often slightly acidic) or PBS for long-term storage.

Protocol: The "Gold Standard" Stock Preparation

  • Buffer: Use 10 mM Tris-HCl or HEPES (pH 8.5) . The slightly alkaline pH stabilizes the reduced form (NADH), whereas acidic pH stabilizes the oxidized form (NAD+).

  • Degassing: Dissolved oxygen promotes auto-oxidation. Degas your buffer with nitrogen or argon for 10 minutes before reconstitution.

  • Aliquot: Store single-use aliquots at -80°C (not -20°C) in light-proof (amber) tubes.

  • Verification: Before adding to cells, check absorbance at 340 nm (NADH) vs. 260 nm (NAD+). A pure NADH solution should have a high A340/A260 ratio (>2.5).

Part 2: Optimizing Concentration & Uptake

Q: What concentration of β-NADH-13C5 should I use for metabolic flux analysis (MFA)?

A: There is no "universal" concentration, but 50 µM – 500 µM is the typical analytical window.

  • < 50 µM: Often insufficient to significantly enrich the large intracellular NAD(H) pool (approx. 300-500 µM total concentration in cytosol/mitochondria).

  • > 1 mM: Risks "Pseudo-Hypoxia" and Cytotoxicity. High extracellular NADH can act as a DAMP (Damage-Associated Molecular Pattern), triggering P2X7 purinergic receptors, inducing calcium influx, and causing cell death.

Troubleshooting: The "Degradation vs. Transport" Check

  • The Issue: Does NADH enter the cell intact, or does it degrade to Nicotinamide (NAM) extracellularly, cross the membrane, and then get re-synthesized?

  • The Control: You must run a parallel condition with CD38 inhibitors (e.g., 78c) or CD73 inhibitors . If blocking these ecto-enzymes stops the appearance of labeled intracellular NADH, your reagent is degrading outside the cell, and you are actually tracing the Salvage Pathway, not direct NADH uptake.

Table 1: Concentration Optimization Matrix

ConcentrationPhysiological ImpactRisk FactorRecommended Use Case
50 µM Minimal signaling perturbation.Low signal-to-noise in MS.Sensitive cell lines (Neurons, Stem Cells).
100 - 200 µM Optimal Balance. Moderate oxidation risk.Standard metabolic flux analysis (HeLa, CHO, HEK).
1 mM+ High receptor activation (P2X7).Cytotoxicity / Apoptosis. Simulating "danger signals" or acute therapy.

Part 3: Sample Extraction & Analysis (LC-MS)

Q: I see high NAD+-13C5 but low NADH-13C5 in my intracellular extracts. Did the cells oxidize it?

A: Not necessarily. You may have oxidized it during extraction.[1]

  • The Trap: Standard metabolomics extraction (acidic acetonitrile/methanol) destroys NADH.

  • The Solution: You need a Dual-Extraction Protocol or an Alkaline Extraction .

Protocol: Quenching for Intact NADH

  • Quench: Rapidly wash cells with ice-cold saline (pH 7.4) to remove extracellular label.[2]

  • Extraction (Alkaline): Add extraction buffer (40:40:20 Acetonitrile:Methanol:Water with 0.1 M Ammonium Hydroxide, pH 9.0) at -20°C.

    • Why? High pH inhibits the protonation of the dihydropyridine ring, preserving NADH.

  • Neutralization: If your LC column requires neutral pH, neutralize immediately before injection, but analyze within 4 hours.

Visualizing the Pathway & Workflow

Diagram 1: The Fate of Extracellular β-NADH-13C5

This diagram illustrates the two competing routes of uptake: Direct Transport vs. Extracellular Degradation (Salvage).

NADH_Fate Ex_NADH Extracellular β-NADH-13C5 CD38 Ecto-Enzymes (CD38/CD73) Ex_NADH->CD38 Rapid Degradation (Major Pathway) Direct_Channel P2X7 / Cx43 Channels Ex_NADH->Direct_Channel Direct Uptake (Minor Pathway) NAM Nicotinamide (NAM-13C) CD38->NAM Transporter Transporters (ENTs) NAM->Transporter Intra_NAM Intracellular NAM-13C Transporter->Intra_NAM Intra_NADH Intracellular NADH-13C5 Pool Direct_Channel->Intra_NADH Salvage Salvage Pathway (NAMPT) Intra_NAM->Salvage Salvage->Intra_NADH Resynthesis Mito_NADH Mitochondrial Metabolism Intra_NADH->Mito_NADH Flux Analysis

Caption: Figure 1. Dual-pathway entry of labeled NADH. Note that without ecto-enzyme inhibition, the "Salvage Pathway" often dominates, meaning you are tracing NAM uptake, not NADH uptake.

Diagram 2: Optimization Logic Flow

Follow this decision tree to determine your optimal working concentration.

Optimization_Flow Start Start Optimization Select_Conc Select Range (50, 100, 500 µM) Start->Select_Conc Toxicity_Check 24h Cytotoxicity (LDH Assay) Select_Conc->Toxicity_Check Tox_High High Toxicity Toxicity_Check->Tox_High >10% Death Tox_Low Viability > 90% Toxicity_Check->Tox_Low Action_Reduce Reduce Conc. Tox_High->Action_Reduce Flux_Exp Run 13C-Tracer Experiment Tox_Low->Flux_Exp Check_Enrich Check Isotope Enrichment (M+5) Flux_Exp->Check_Enrich Low_Signal Low Signal Check_Enrich->Low_Signal <5% Enrich Good_Signal Sufficient Signal Check_Enrich->Good_Signal Action_Increase Increase Conc. or Pre-load Low_Signal->Action_Increase Finalize Proceed to Full Study Good_Signal->Finalize Action_Reduce->Select_Conc Action_Increase->Select_Conc

Caption: Figure 2. Step-wise titration workflow to balance signal intensity against cellular toxicity.

References

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]

  • Nikiforov, A., et al. (2011). Pathways and subcellular compartmentation of NAD biosynthesis in human cells. Journal of Biological Chemistry. [Link]

  • Billington, R. A., et al. (2008).[2] Characterization of NAD Uptake in Mammalian Cells. Journal of Biological Chemistry. [Link]

  • Fan, J., et al. (2019). Quantitative flux analysis reveals folate-dependent NADPH production. Nature. [Link](Note: Generalized reference for NADPH/NADH flux methodologies).

  • Cambronne, X. A., & Kraus, W. L. (2020). Location, Location, Location: Compartmentalization of NAD+ Synthesis and Functions in Mammalian Cells. Trends in Biochemical Sciences. [Link]

Sources

Optimization

Minimizing signal interference in NMR with 13C labeled compounds

Welcome to the Advanced NMR Applications Support Center. Ticket ID: #13C-LAB-OPT Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced NMR Applications Support Center.

Ticket ID: #13C-LAB-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Signal Interference & Optimizing Resolution in 13C-Labeled Compounds

Introduction: The "Too Much of a Good Thing" Paradox

You are likely here because your uniformly labeled (


C) sample—while brilliant for sensitivity—has turned your spectrum into a forest of multiplets. In natural abundance NMR (1.1%), 

C nuclei are isolated "islands." In fully labeled compounds (99%), every carbon is coupled to its neighbor (

Hz), causing massive signal splitting that dilutes intensity and complicates assignment.

This guide is not a textbook; it is a troubleshooting workflow designed to restore spectral clarity and quantitative accuracy.

Module 1: The "Splitting" Headache (13C-13C Coupling)

Symptom: Your 2D HSQC spectrum looks "blurry" or crowded. Cross-peaks are split into doublets or triplets in the F1 (


C) dimension.

Root Cause: Standard HSQC sequences evolve


C chemical shifts during a variable time period (

). In uniformly labeled samples, homonuclear

C-

C scalar coupling evolves simultaneously. Since we cannot easily "decouple" Carbon from Carbon (as they are the same nucleus) during this evolution, the peaks split.

The Fix: Constant Time (CT) HSQC You must switch from a standard HSQC to a Constant Time HSQC (CT-HSQC) .

  • Mechanism: Instead of increasing the time

    
    , we keep the total evolution period (
    
    
    
    ) constant but shift the position of the 180° pulse within it.
  • Why it works: By setting the constant time delay

    
     to 
    
    
    
    (typically ~26.6 ms for aliphatic carbons), the
    
    
    C-
    
    
    C coupling is refocused at the end of the period. The multiplet collapses into a single, sharp peak.
  • Trade-off: You are limited in resolution by the maximum length of

    
     (signal decays due to 
    
    
    
    relaxation).

Protocol: Setting up CT-HSQC

  • Pulse Sequence: Select hsqcctetgp (Bruker) or equivalent.

  • Parameter Optimization:

    • Set constant time delay (

      
      ) to 
      
      
      
      .
    • Aliphatic region:[1] ~28 ms (

      
       Hz).
      
    • Aromatic region: ~18 ms (

      
       Hz).
      
  • Processing: Ensure you use linear prediction in F1 if the number of increments is low due to the

    
     limit.
    

Module 2: Quantitative Accuracy (NOE & Relaxation)

Symptom: "I integrated my peaks, but the ratios are wrong. My methyl carbons are huge, and my quaternary carbons are invisible."

Root Cause:

  • NOE Enhancement: Proton decoupling (Waltz-16 or GARP) transfers magnetization from

    
    H to 
    
    
    
    C (Nuclear Overhauser Effect). This boosts signal intensity by up to 200% (NOE factor
    
    
    ) for carbons with attached protons (CH, CH
    
    
    , CH
    
    
    ). Quaternary carbons (
    
    
    ) receive little to no boost.
  • Relaxation (

    
    ): 
    
    
    
    have very long longitudinal relaxation times (>10s). If your repetition rate is too fast, they saturate and disappear.

The Fix: Inverse Gated Decoupling To get 1:1 quantitative integrals, you must suppress the NOE while maintaining clean decoupling.

Protocol: Quantitative


C Workflow (zgig) 
ParameterSettingReason
Pulse Sequence zgig (Inverse Gated)Decoupler is OFF during delay (d1) and ON during acquisition (aq).
Relaxation Delay (d1)

(longest)
Typically 30–60 seconds. Ensures full magnetization recovery.
Flip Angle 90°Maximizes signal per scan (since d1 is long).
Dummy Scans (ds) 4Establishes steady-state thermal equilibrium.
Decoupling Waltz-16Removes

H-

C splitting during acquisition only.

Visual Workflow: Quantitative 13C NMR

QuantitativeNMR Fig 1: Inverse Gated Decoupling Logic. The decoupler is gated OFF during D1 to kill NOE, and ON during acquisition to collapse J-coupling. Start Start Experiment D1 Relaxation Delay (d1) Decoupler: OFF Start->D1 Wait 5x T1 Pulse 90° 13C Pulse D1->Pulse NOE Buildup = 0 Acq Acquisition (aq) Decoupler: ON Pulse->Acq Collect FID Acq->D1 Loop (ns) Process Process: EM + Baseline Corr Acq->Process End

Module 3: Solvent Signal Suppression

Symptom: A massive solvent peak (e.g., non-deuterated water or residual DMSO) dominates the dynamic range, burying your labeled compound's signals.

Root Cause: The receiver gain (RG) is automatically set based on the tallest peak. If the solvent is


 times stronger than your sample, your labeled signals are digitized with insufficient bit-depth (quantization noise).

The Fix: Multiple Solvent Suppression Simple presaturation often fails if the solvent peak is broad or if exchangeable protons are involved.

Troubleshooting Guide:

  • Standard Presaturation (zgpr):

    • Use when: Solvent is distinct and sharp.[2]

    • Action: Apply a low-power CW pulse on the solvent frequency during d1.

  • Multiple Frequency Suppression (WET or Excitation Sculpting):

    • Use when: You have multiple solvents or need a flatter baseline.

    • Sequence:zgesgp (1D Excitation Sculpting).

    • Mechanism:[2][3] Uses gradients to "select" only the signals of interest and dephase the solvent.[4] It is far more robust than presaturation.

Module 4: Experimental Decision Tree

Use this logic flow to select the correct experiment for your labeled compound.

ExperimentSelection Fig 2: Pulse Sequence Decision Matrix for 13C Labeled Compounds. Start Goal: Analyze 13C Labeled Sample Q1 Is the sample Uniformly Labeled (U-13C)? Start->Q1 Standard Standard 1D 13C (zgpg) Standard HSQC (hsqcetgp) Q1->Standard No (Natural Abundance) Q2 Primary Objective? Q1->Q2 Yes (>90% 13C) Quant Quantification (Purity/Ratio) Q2->Quant Struct Structure/Assignment (Connectivity) Q2->Struct InvGate Inverse Gated (zgig) *Long d1, No NOE* Quant->InvGate Eliminate NOE Bias CTHSQC Constant Time HSQC (hsqcctetgp) *Removes Jcc Splitting* Struct->CTHSQC Simplify Multiplets HCCH HCCH-TOCSY *Relays via Carbon Backbone* Struct->HCCH Trace Carbon Chain

FAQ: Quick Troubleshooting

Q: Can I use DEPT-135 on my uniformly labeled sample? A: You can, but it will be messy. The


 couplings will evolve during the DEPT delays, leading to phase distortions. An Edited HSQC  (which separates CH/CH

from CH

by phase) is generally cleaner for labeled samples than 1D DEPT.

Q: My baseline is rolling/wavy. What happened? A: This is often "acoustic ringing" or the "first point problem."

  • Fix 1: Increase the pre-scan delay (DE) slightly.

  • Fix 2: Apply "Backward Linear Prediction" to the first few points of the FID during processing.

Q: I see "t1 noise" (streaks) in my 2D spectrum. A: This is usually due to temperature instability or shimming drift during long experiments.

  • Fix: Ensure the temperature unit is equilibrated for 20 mins before acquisition. Use a dummy sample to optimize shims before inserting your valuable labeled sample.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 5: Heteronuclear Methods).

  • Vuister, G. W., & Bax, A. (1992). Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of Magnetic Resonance, 98(2), 428-435.

  • Bruker BioSpin. (2023). User Manual: 1D and 2D Step-by-Step - Avance. (Refer to sections on zgig and hsqcct).

  • Reibarkh, M., et al. (2006). Solvent Signal Suppression in NMR Spectroscopy. Annual Reports on NMR Spectroscopy.

  • National Magnetic Resonance Facility at Madison (NMRFAM). (2024). Experimental Guides: Constant Time HSQC.

Sources

Troubleshooting

Technical Support Center: High-Sensitivity MS Quantitation of β-NADH-13C5

Status: Operational Ticket Focus: Signal-to-Noise Optimization & Stability Protocols Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1] Executive Summary You are likely visiting this center...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Signal-to-Noise Optimization & Stability Protocols Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1]

Executive Summary

You are likely visiting this center because your


-NADH-

signal is inconsistent, or you are observing high background noise that obscures low-level quantitation.

NADH is a "fragile" analyte. Unlike stable small molecules, it faces three distinct threats: Chemical Oxidation (conversion to NAD+), Enzymatic Cycling (interconversion during extraction), and In-Source Fragmentation (degradation before detection).

This guide bypasses generic advice to focus on the specific physicochemical properties of the reduced nicotinamide ring and the ribose-diphosphate backbone.

Module 1: Sample Preparation & Stability

Current Status: Critical Failure Point Issue: "My internal standard signal degrades before I even inject."

The Mechanism of Failure

NADH is extremely acid-labile. In acidic environments (pH < 4), the reduced nicotinamide ring undergoes rapid acid-catalyzed hydration and subsequent oxidation to NAD+. Conversely, NAD+ is base-labile.[1] This creates a "pH paradox" when trying to measure both.

If you are quantifying only NADH (and its


 isotopologue), you must maintain an alkaline environment. If you are profiling the NAD+/NADH ratio, you must use a "Quench-and-Neutralize" approach.[1]
Protocol: The "Quench-and-Neutralize" Workflow

Recommended for metabolic flux analysis where interconversion must be halted.[1]

  • Quenching: Use cold (-20°C) 40:40:20 Acetonitrile:Methanol:Water with 0.1 M Formic Acid .

    • Why: The organic solvent/acid mix instantly denatures enzymes (preventing enzymatic cycling).

  • Neutralization (CRITICAL): Within seconds of cell lysis, add 15% (v/v) of 1.0 M Ammonium Bicarbonate (pH 8.0) .

    • Why: This brings the pH to ~7.4, stabilizing the NADH before acid hydrolysis destroys it.

  • Centrifugation: 15,000 x g at 4°C.

  • Storage: Analyze immediately or store at -80°C. Never -20°C (eutectic freezing concentrates salts/acids, accelerating degradation).[1]

Visual Workflow: Sample Integrity Logic

SamplePrep Start Biological Sample (Cells/Tissue) Decision Target Analyte? Start->Decision NADH_Only NADH Only Decision->NADH_Only Ratio NAD+ / NADH Ratio Decision->Ratio Alk_Extract Alkaline Extraction (Ammonium Bicarb/MeOH) NADH_Only->Alk_Extract Safe Path Acid_Extract Acidic Quench (40:40:20 ACN:MeOH:H2O + FA) Ratio->Acid_Extract Stop Enzymes Stable Stable Extract (pH 7.4 - 8.0) Alk_Extract->Stable Neutralize IMMEDIATE Neutralization (+ NH4HCO3) Acid_Extract->Neutralize < 30 Seconds Neutralize->Stable Inject LC-MS Injection (Cold Stack) Stable->Inject

Figure 1: Decision matrix for NADH extraction.[1] The "Red Path" requires speed to prevent acid hydrolysis.

Module 2: Chromatographic Separation

Current Status: Optimization Required Issue: "I have poor retention or severe ion suppression."

The Separation Dilemma

NADH is highly polar. On a standard C18 column, it elutes in the void volume, co-eluting with salts (suppression) and cellular debris. You have two valid choices: Ion-Pairing (IP-RP) or HILIC .[1][2][3]

Comparison: HILIC vs. Ion-Pairing
FeatureHILIC (Recommended) Ion-Pairing RP (Legacy)
Mechanism Partitioning into water layer on polar surfaceHydrophobic interaction via ion-pair reagent
Mobile Phase Ammonium Acetate/Carbonate (pH 9.[1]0)Tributylamine (TBuA) or Hexylamine
Sensitivity High (High organic % enhances ESI)Medium (Reagents suppress ionization)
System Hygiene CleanDirty (Reagents contaminate MS source permanently)
NADH Stability Excellent (Alkaline MP matches stability)Poor (Often requires acidic MP)
Recommended HILIC Protocol
  • Column: Amide-based HILIC (e.g., Waters BEH Amide or TSKgel Amide-80).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.04% Ammonium Hydroxide (pH 9.[1]0) in 95:5 Water:ACN.

  • Mobile Phase B: 10 mM Ammonium Acetate + 0.04% Ammonium Hydroxide (pH 9.[1]0) in 5:95 Water:ACN.[1]

  • Why pH 9.0? It ensures NADH remains deprotonated and chemically stable on the column.

Module 3: Mass Spectrometry Optimization

Current Status: Troubleshooting Issue: "I see the parent mass, but the signal is weak," or "I see high background noise."

The "In-Source Fragmentation" (ISF) Trap

NADH is fragile. If your Declustering Potential (DP) or Fragmentor Voltage is too high, NADH will break apart before it enters the collision cell.

  • Symptom: You see a low signal for the precursor (

    
     664/669) but a huge signal for the nicotinamide fragment (
    
    
    
    122/127) in the Q1 scan.
  • Fix: Perform a "Source Ramp" experiment. Lower the DP/Fragmentor voltage until the precursor signal maximizes.

MRM Transition Strategy

For


-NADH-

, the label is typically on the nicotinamide ring or the ribose. Assuming a standard labeling pattern (Nicotinamide-

):
AnalytePrecursor (

)
Product (

)
Collision EnergyNote

-NADH
664.1408.1MediumLoss of Adenosine-P

-NADH
664.1136.1HighNicotinamide fragment

-NADH-

669.1413.1MediumQuantifier (Specific)

-NADH-

669.1141.1HighQualifier

Note: Exact masses depend on the specific labeling position of your reagent. Verify with the Certificate of Analysis.

Visual Workflow: Source Optimization

MSOptimization Input Infuse NADH Std Check_Q1 Q1 Scan (Full Scan) Input->Check_Q1 Decision Ratio Precursor/Frag Check_Q1->Decision High_Frag High Fragmentation (Bad S/N) Decision->High_Frag Precursor Low Good_Prec High Precursor (Good S/N) Decision->Good_Prec Precursor High Action_Lower Lower DP / Temp (Softer Ionization) High_Frag->Action_Lower Action_Proceed Optimize CE (Collision Energy) Good_Prec->Action_Proceed Action_Lower->Check_Q1 Loop

Figure 2: Loop for minimizing In-Source Fragmentation (ISF) to improve Signal-to-Noise.

Module 4: Internal Standard FAQ

Q: Why use


 instead of Deuterated (

) NADH?
A: Deuterium often causes a "chromatographic isotope effect," where the deuterated standard elutes slightly earlier than the analyte. In HILIC, this separation can be significant.[4]

isotopes have identical retention times to the unlabeled analyte, ensuring they experience the exact same matrix suppression at the moment of ionization.

Q: Can I mix the Internal Standard into the Extraction Buffer? A: Yes, but only if the buffer is pH stabilized. If you add NADH-


 to an acidic extraction solvent without immediate neutralization, you will degrade your expensive internal standard.[1] Add it after the neutralization step or use the "Quench-and-Neutralize" mix described in Module 1.

References

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry.

  • Bustamante, S., et al. (2025). "Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors." Antioxidants & Redox Signaling.

    • Key citation for the 40:40:20 Acid/Base neutraliz
  • Zhang, T., et al. (2020). "HILIC as an Alternative Separation Mode for Intact Mass Confirmation."[2] Waters Application Notes.

    • Supports the use of HILIC over Ion-Pairing for polar nucleotide-like species.
  • Stokvis, E., et al. (2005). "Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

    • Validates the superiority of 13C over Deuterium for co-elution.

Sources

Reference Data & Comparative Studies

Validation

Comparing β-NADH-13C5 with other stable isotope tracers

Technical Guide: Comparative Analysis of -NADH- C in Metabolic Flux Studies Executive Summary In the precise mapping of cellular redox states and metabolic flux, the choice of stable isotope tracer is not merely a matter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of -NADH- C in Metabolic Flux Studies

Executive Summary

In the precise mapping of cellular redox states and metabolic flux, the choice of stable isotope tracer is not merely a matter of detection—it is a matter of biological fidelity . While deuterated (D) and


N-labeled variants exist, 

-NADH-

C

(specifically labeled on the nicotinamide ring) has emerged as the superior standard for quantitative flux analysis due to its lack of Kinetic Isotope Effect (KIE).

This guide compares


-NADH-

C

against its primary alternatives, detailing why it preserves the native metabolic rate where deuterated tracers often introduce artificial bottlenecks.

Part 1: The Tracer Landscape – Physics Meets Biology

To understand the superiority of


C

-NADH, we must first analyze the physical constraints of the alternatives. The utility of a tracer is defined by two opposing forces: Detectability (Mass Shift) and Invisibility (Biological Neutrality).
The Contenders
Tracer TypeLabel PositionMass ShiftPrimary ApplicationCritical Limitation

-NADH-

C

Nicotinamide Ring+5 Da Metabolic Flux, LC-MS QuantHigh cost of synthesis
Deuterated NADH (NADH-d) C4-Nicotinamide+1 DaMechanistic EnzymologySignificant KIE (Alters reaction rate)

N-NADH
Adenine/Nicotinamide+1 to +7 DaNMR Structural StudiesLower sensitivity in MS; complex fragmentation
Indirect (

C-Glucose)
In situ generationVariableGlobal FluxomicsLacks specificity for the NAD/NADH redox pool

Part 2: Performance Comparison

The "Observer Effect": Kinetic Isotope Effects (KIE)

The most critical advantage of


-NADH-

C

is the absence of the Primary Kinetic Isotope Effect .
  • The Deuterium Problem: Hydride transfer (H

    
    ) is the rate-determining step for most dehydrogenases (e.g., Lactate Dehydrogenase). Replacing Hydrogen (
    
    
    
    H) with Deuterium (
    
    
    H) doubles the mass of the transferred atom.[1] This increases the activation energy required to break the C-H bond, slowing the reaction rate by a factor of 2–7x (
    
    
    ).
    • Result: If you use NADH-d to measure flux, you are measuring a perturbed system, not the native state.

  • The Carbon-13 Solution:

    
    C increases mass by only ~8% and is located on the ring backbone, not the transferred hydride. The KIE is negligible (
    
    
    
    ).
    • Result: The enzyme processes

      
      C-NADH at the same rate as native NADH.
      
Visualization: The Kinetic Trap

The following diagram illustrates how Deuterated NADH creates an artificial bottleneck compared to the smooth flow of


C-NADH.

KIE_Comparison Substrate Substrate (Pyruvate) Enzyme LDH Enzyme Substrate->Enzyme Product_Native Lactate (Native Rate) Enzyme->Product_Native Native NADH (k=100%) Product_13C Lactate-13C (Identical Rate) Enzyme->Product_13C 13C-NADH (k≈99%) Product_D Lactate-D (Slowed 5x) Enzyme->Product_D Deuterated NADH (k≈20%)

Figure 1: Comparison of reaction velocities. Deuterated NADH (Red) significantly retards reaction progress due to primary KIE, whereas


C-NADH (Green) maintains near-native kinetics.
Mass Spectrometry Resolution

In LC-MS/MS, specificity is paramount.

  • Native Isotopes: Natural NADH has significant M+1 (

    
    C) and M+2 abundances.
    
  • Separation: A +1 Da shift (Deuterium) often overlaps with the natural M+1 isotope envelope of endogenous NADH, requiring complex mathematical deconvolution.

  • The +5 Da Advantage:

    
    -NADH-
    
    
    
    C
    
    
    shifts the mass to M+5, placing it well clear of the natural isotopic envelope (M+0, M+1, M+2). This allows for absolute quantification without background interference.

Part 3: Experimental Protocols

Handling NADH requires strict adherence to pH controls. NADH is acid-labile , while NAD+ is alkali-labile . This creates a paradox for simultaneous extraction.

Protocol A: The "Modern LC-MS Compatible" Extraction

Recommended for simultaneous tracing of NAD+/NADH ratios using


C-NADH.

Reagents:

  • Extraction Solvent: Acetonitrile : Methanol : Water (40:40:[2][3]20) with 0.1 M Formic Acid.[2][3]

  • Neutralization Buffer: 15% (w/v) Ammonium Bicarbonate (

    
    ).
    

Workflow:

  • Quenching: Rapidly wash cells with ice-cold PBS (free of Mg/Ca).

  • Lysis: Add cold (-20°C) Extraction Solvent directly to the cell pellet.

    • Note: The low temperature and organic solvent denature enzymes immediately, preventing the interconversion of NAD+

      
       NADH.
      
  • Extraction: Vortex for 1 min; incubate on ice for 5 min.

  • Neutralization (CRITICAL): Immediately add Neutralization Buffer to bring pH to ~7.5.

    • Why? Prolonged exposure to the acidic extraction solvent will degrade NADH. Neutralization stabilizes both species.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant immediately into LC-MS (HILIC column recommended).

Protocol B: The "Classic Alkaline" Extraction

Recommended when ONLY NADH is being measured (NAD+ will be destroyed).

  • Lysis: Extract cells in 0.1 M KOH (Potassium Hydroxide).

  • Heating: Heat at 60°C for 10 min.

    • Mechanism:[4][5] This destroys all NAD+ and enzymes, leaving only NADH.

  • Neutralization: Cool and neutralize with Tris-HCl / dilute HCl.

  • Analysis: Stable for fluorometric or enzymatic cycling assays.

Visualization: Extraction Decision Logic

Extraction_Logic Start Start: What is your target? Decision Target Species Start->Decision Path_NADH NADH Only Decision->Path_NADH Path_Both NAD+ & NADH Ratio Decision->Path_Both Method_Alk Alkaline Extraction (0.1M KOH, Heat) Path_NADH->Method_Alk Method_Dual Cold Solvent Extraction (ACN:MeOH:H2O + Neutralization) Path_Both->Method_Dual Result_Alk Result: NAD+ Destroyed NADH Preserved Method_Alk->Result_Alk Result_Dual Result: Both Preserved (Requires -20°C) Method_Dual->Result_Dual

Figure 2: Decision matrix for extraction protocols. Note that for


C-NADH tracing, the Dual (Green) path is usually required to track the redox ratio.

Part 4: Technical Specifications for LC-MS Setup

When configuring your Mass Spectrometer for


-NADH-

C

, use the following parameters to ensure separation from native metabolites.
ParameterSettingRationale
Column HILIC (e.g., Amide or ZIC-pHILIC)NADH is highly polar and elutes in the void volume of C18 columns.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)High pH improves peak shape for NADH on HILIC.
Mobile Phase B AcetonitrileStandard organic phase.
Ionization ESI Negative or PositiveNADH ionizes well in both; Negative often has lower background.
MRM Transition (Native) 666.1

649.1 (Positive Mode)
Loss of Ammonia (

).
MRM Transition (

C

)
671.1

654.1
The +5 Da shift is maintained in the fragment.

References

  • Lu, W., Wang, L., Chen, L., Hui, S., & Rabinowitz, J. D. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors.[5] Antioxidants & Redox Signaling, 28(3), 167–179.[5]

  • Bietz, S., et al. (2025). Kinetic isotope effects in metabolic flux analysis. Wikipedia / General Chemical Principles.

  • Yang, Y., & Sauve, A. A. (2006). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Demarest, T. G., et al. (2019). Assessment of NAD+ metabolism in human cell cultures, erythrocytes, and murine tissues. Analytical Biochemistry.

Sources

Comparative

Validation of metabolic flux data from β-NADH-13C5 experiments

Validation of Metabolic Flux Data from -NADH- C Experiments Executive Summary: The Instability Paradox[1] In metabolic flux analysis (MFA), the nicotinamide adenine dinucleotide (NAD+/NADH) redox couple presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Metabolic Flux Data from -NADH- C Experiments

Executive Summary: The Instability Paradox[1]

In metabolic flux analysis (MFA), the nicotinamide adenine dinucleotide (NAD+/NADH) redox couple presents a unique analytical paradox. While it is the central electron carrier of cellular respiration, its high turnover rate and chemical instability make it the most difficult metabolite to quantify accurately.

The Core Challenge: NADH is extremely acid-labile, while NAD+ is base-labile. Furthermore, standard extraction protocols often induce artificial oxidation of NADH to NAD+, leading to a gross underestimation of the reductive potential (NADH/NAD+ ratio) and false flux calculations.[1]

This guide validates the use of


-NADH-

C

(and its precursors) as a superior tool for tracing backbone turnover and salvage pathway flux , contrasting it with Deuterium (

H) tracing and static profiling. We present a self-validating LC-MS/MS workflow designed to distinguish biological flux from extraction artifacts.

Technical Deep Dive: Why -NADH- C ?

The


-NADH-

C

isotopologue typically carries the stable isotope label on the nicotinamide ring or the ribose moiety .[1] Unlike radioisotopes, these are stable, non-toxic, and detectable by mass spectrometry.
The Mechanistic Advantage[1][2]
  • Distinguishing De Novo vs. Salvage: By using a

    
    C
    
    
    
    -labeled precursor (like Nicotinamide or Tryptophan), researchers can kinetically resolve the Salvage Pathway (recycling of the ring) from De Novo Synthesis.[1]
  • Absence of Kinetic Isotope Effect (KIE): Unlike Deuterium (

    
    H) tracers, which are used to track hydride transfer but can slow down reaction rates (the KIE), Carbon-13 has a negligible effect on enzymatic reaction speeds.[1] This makes 
    
    
    
    C
    
    
    data a "true" representation of metabolic velocity.[1]
  • Flux vs. Pool Size: Static measurements only show pool size.[1]

    
    C
    
    
    
    incorporation rates reveal the turnover—critical in cancer metabolism where the pool may be constant, but consumption is hyper-accelerated.

Comparative Analysis: Selecting the Right Tracer

The following table contrasts the


-NADH-

C

approach against primary alternatives.
Feature

-NADH-

C

Tracing
Deuterium (

H) Tracing
Static Profiling (Label-Free)
Primary Utility Quantifying NAD+ turnover and salvage pathway activity.Quantifying Redox active hydride transfer (electron flow).Measuring total cellular pool sizes (Concentration).[1]
Kinetic Isotope Effect Negligible. Reaction rates remain native.[1]Significant. Can alter reaction kinetics (primary KIE).[1]N/A
Stability Issues High. Label is on the carbon skeleton (stable).[1]Moderate. Label (

H) can be lost to water via exchange.[1]
High. Subject to oxidation artifacts during extraction.[1]
Mass Shift +5 Da (Distinct M+5 peak).+1 Da (M+1), often overlaps with natural isotopes.[1]None.
Validation Verdict Best for: Studying NAD+ biosynthesis and consumption rates (e.g., PARP activity, Sirtuins).[1][2][3]Best for: Studying specific dehydrogenase activity (e.g., LDH, MDH flux).[1]Best for: Initial screening only.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes a "Spike-In" validation step. This is non-negotiable for distinguishing real NADH flux from oxidation artifacts.[1]

Phase 1: The "Dual-Quench" Extraction

Rationale: Standard acidic extraction destroys NADH.[1] Standard alkaline extraction destroys NAD+.[1] This protocol uses a buffered organic solvent system to preserve both.

Reagents:

  • Extraction Solvent: 40:40:20 (Acetonitrile : Methanol : Water) with 0.1 M Formic Acid.[1][4]

  • Neutralization Buffer: 15% (w/v) Ammonium Bicarbonate (

    
    ).[1]
    

Step-by-Step Workflow:

  • Rapid Quench: Aspirate media from cells.[1] Immediately add cold (-20°C) Extraction Solvent.[1]

    • Critical: Do not wash with PBS.[1] PBS washing takes 10-20 seconds, enough time to alter the redox state.

  • Scrape & Collect: Scrape cells on dry ice. Transfer to a pre-cooled tube.[1]

  • Neutralization (The "Save" Step): After 3 minutes of extraction, add Neutralization Buffer to bring pH to ~7.0.[1]

    • Why? Prolonged exposure to 0.1 M Formic Acid degrades NADH.[1][4] Neutralizing stabilizes the reduced form.[1]

  • Centrifuge: 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Injection: Analyze immediately via LC-MS/MS. Do not dry down samples (drying causes oxidation).[1]

Phase 2: The "Spike-In" Validation (Mandatory)

To prove your NADH-


C

signal is real:
  • Prepare a parallel set of unlabeled control cells.

  • During extraction, spike in a known concentration of synthetic

    
    C-NAD+ .[1]
    
  • Analyze for

    
    C-NADH .
    
  • Result Interpretation: If you detect

    
    C-NADH in this sample, it is an artifact .[1] Your extraction is forcing reduction.[1] If you detect zero 
    
    
    
    C-NADH, your protocol preserves the redox state accurately.[1]

Visualizations

Diagram 1: The NAD+ Salvage & Redox Pathway

This map illustrates the flow of the


C

label (red nodes) through the salvage pathway and the reversible redox exchange.[1]

NAD_Salvage_Pathway cluster_legend Legend NAM Nicotinamide (NAM) (13C5 Precursor) NMN NMN (13C5) NAM->NMN Salvage NAD NAD+ (13C5) NMN->NAD Synthesis NAD->NAM Degradation (Recycling) NADH NADH (13C5) NAD->NADH Reduction (+2e-) NAMPT NAMPT (Rate Limiting) PARPS PARPs / Sirtuins (Consumption) REDOX Dehydrogenases (LDH/MDH) key1 Red/Blue/Green: 13C Labeled Pools

Caption: Flux map of the NAD+ Salvage Pathway. The


C

label (from Nicotinamide) incorporates into NMN, NAD+, and NADH.[1] The NAD+

NADH conversion is rapid and reversible.[1]
Diagram 2: The Self-Validating Extraction Workflow

This decision tree guides the researcher through the critical quality control steps to rule out oxidation artifacts.

Extraction_Workflow Start Cell Culture (+ 13C-Tracer) Quench Rapid Quench (40:40:20 -20°C) Start->Quench Neutralize Neutralize pH 7.0 (NH4HCO3) Quench->Neutralize Spike VALIDATION STEP: Spike 13C-NAD+ Std into Unlabeled Lysate Spike->Neutralize Control Arm LCMS LC-MS/MS Analysis (HILIC Column) Neutralize->LCMS Decision Check Spike Data: Did 13C-NAD+ become 13C-NADH? LCMS->Decision Pass PASS: < 1% Conversion Data is Valid Decision->Pass No Fail FAIL: > 5% Conversion Artifacts Present Decision->Fail Yes

Caption: Validation Workflow. The "Spike-In" control (Red Hexagon) is the critical control point to ensure that observed NADH signals are biological, not chemical artifacts.

References

  • Lu, W., et al. (2018).[1] Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.[1]

  • Yang, Y., & Sauve, A. A. (2016).[1] NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta (BBA).[1]

  • Rabinowitz, J. D., & Kimball, E. (2007).[1] Acidic Acetonitrile for Cellular Metabolome Extraction.[1] Analytical Chemistry.[1][4][2][5] [1]

  • Liu, L., et al. (2020).[1] Quantitative Analysis of NAD Synthesis-Breakdown Fluxes. Cell Metabolism.[1][3][6][7][8][9] [1]

  • Fan, J., et al. (2012).[1] Quantitative flux analysis reveals folate-dependent NADPH production. Nature.[1] [1]

Sources

Validation

Integrated Structural Elucidation: A Cross-Validation Guide for NMR and Mass Spectrometry

Introduction: The Orthogonality Principle In modern structural elucidation and metabolomics, reliance on a single analytical technique is a calculated risk that often leads to misidentification. Mass Spectrometry (MS) of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonality Principle

In modern structural elucidation and metabolomics, reliance on a single analytical technique is a calculated risk that often leads to misidentification. Mass Spectrometry (MS) offers unparalleled sensitivity, while Nuclear Magnetic Resonance (NMR) provides unambiguous structural connectivity and stereochemical resolution.

This guide moves beyond the basic definition of these tools to focus on Cross-Validation : the systematic use of one technique to blind-check the limitations of the other. We will explore how to construct a self-validating analytical workflow that mitigates the "Matrix Effect" of MS and the "Sensitivity Limit" of NMR.

Part 1: The Comparative Matrix

Before designing a protocol, one must understand the mechanistic blind spots of each tool. The following table contrasts the operational realities of NMR and MS in a drug development context.

Table 1: Operational Capabilities & Limitations
FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (1H/13C/2D)Cross-Validation Value
Primary Output m/z ratio, fragmentation patternsChemical shift (

), coupling constants (

)
MS filters formulas; NMR filters structures.
Quantitation Relative (requires calibration curves)Absolute (qNMR is a primary ratio method)qNMR validates MS standards.
Isomerism Poor (often indistinguishable isobars)Excellent (distinct splitting patterns)NMR resolves what MS lumps together.
Sensitivity High (picomolar range)Low (micromolar/millimolar range)MS detects traces invisible to NMR.
Matrix Effects High (Ion suppression/enhancement)Negligible (unless paramagnetic impurities exist)NMR validates MS quantitation accuracy.
Sample Fate DestructiveNon-destructiveAnalyze by NMR first, then MS.

Part 2: The Integrated Workflow (SUMMIT Logic)

The most robust cross-validation protocol follows a logic similar to the SUMMIT MS/NMR approach. This workflow does not treat the instruments as separate silos but as a continuous data loop.

Protocol 1: Structural De-Replication and Confirmation

Objective: Confirm the identity of an unknown impurity or metabolite.

  • MS Screening (The Filter):

    • Acquire High-Resolution MS (HRMS) data (e.g., Q-TOF or Orbitrap).

    • Determine the molecular formula with <5 ppm mass accuracy.

    • Causality: This narrows the search space from billions of compounds to a manageable list of isomers.

  • Candidate Generation:

    • Generate all chemically feasible structures for the determined formula.

  • NMR Acquisition (The Validator):

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-

      
       or CDCl
      
      
      
      ).
    • Run a standard 1H NMR (minimum 64 scans for signal-to-noise).

    • Critical Step: If the sample is scarce (<1 mg), use a cryoprobe or micro-coil probe.

  • The "Orthogonal Check":

    • Proton Count: Does the integration of 1H NMR signals match the hydrogen count from the MS formula?

    • Symmetry Check: If MS indicates a mass of 200 Da, but NMR shows half the expected protons, the molecule is likely a symmetric dimer. MS often misses non-covalent dimers or breaks them during ionization.

Diagram 1: The Structural Decision Tree

Structural_Validation Start Unknown Analyte HRMS Step 1: HRMS Acquisition (Get Molecular Formula) Start->HRMS Formula Candidate List Generation (Isomers A, B, C...) HRMS->Formula NMR Step 2: 1H/2D NMR Acquisition (Get Connectivity) Formula->NMR Parallel Analysis Check1 Logic Gate 1: Does Proton Count Match Formula? NMR->Check1 Check2 Logic Gate 2: Do Splitting Patterns Match Isomer? Check1->Check2 Yes Mismatch STOP: Check for Dimerization or Ion Adducts (Na+, K+) Check1->Mismatch No Check2->Formula No (Refine Candidates) Success Validated Structure Check2->Success Yes (Match)

Caption: Integrated decision tree for structural validation. Note the feedback loop if NMR data contradicts the MS-derived formula.

Part 3: Case Study – Isomer Differentiation

A common failure point in drug development is the inability of MS to distinguish between positional isomers (e.g., ortho-, meta-, para- substitutions).

The Scenario

You have an impurity with


 138.0681, corresponding to 

. MS/MS fragmentation is ambiguous.
The Cross-Validation Protocol
  • MS Limitation: Both 1,2-dimethoxybenzene and 1,4-dimethoxybenzene yield identical parent ions and very similar fragment ions.

  • NMR Solution:

    • 1,4-isomer (Symmetric): The aromatic region in 1H NMR will show a singlet (4 equivalent protons) or a tight AA'BB' system depending on the solvent.

    • 1,2-isomer (Asymmetric): The aromatic region will show a complex multiplet (ABCD or AA'BB' system) representing non-equivalent protons.

  • Result: NMR provides the definitive structural assignment that MS cannot.

Part 4: Quantitative Cross-Validation (qNMR vs. LC-MS)

This is the most critical application for regulatory submissions. LC-MS is prone to ionization suppression (matrix effects), where co-eluting compounds reduce the signal of the analyte, leading to underestimation.

qNMR is immune to matrix effects. Therefore, qNMR should be used to assign the purity of the reference standard used to calibrate the LC-MS.

Protocol 2: The "Golden Standard" Loop
  • Primary Reference Characterization (qNMR):

    • Take your synthesized reference standard.

    • Add an Internal Standard (IS) with known purity (e.g., Maleic Acid, TCNB) directly to the NMR tube.

    • Formula:

      
      
      
      • 
        : Integral area[1]
        
      • 
        : Number of protons
        
      • 
        : Molar mass
        
      • 
        : Weighed mass
        
    • Result: You now have a standard with an absolute purity (e.g., 98.2%).

  • LC-MS Calibration:

    • Use the qNMR-validated standard to prepare the calibration curve for LC-MS.

    • Analyze the biological matrix.[1][2][3][4][5][6][7][8]

  • Validation Check:

    • If LC-MS quantitation differs significantly from a bulk qNMR check (in high concentrations), investigate matrix suppression in the MS source.

Diagram 2: Quantitative Accuracy Loop

Quant_Loop RawStd Synthesized Standard (Unknown Purity) qNMR qNMR Analysis (Internal Standard Method) RawStd->qNMR Dissolve Purity Certified Purity Value (e.g., 98.2%) qNMR->Purity Calculate LCMS LC-MS Calibration (Using Certified Value) Purity->LCMS Input for Curve Sample Biological Sample Analysis LCMS->Sample Quantify Trace Amounts

Caption: The "Golden Standard" workflow. qNMR establishes the absolute truth; LC-MS applies that truth to high-sensitivity analysis.

References

  • Nagana Gowda, G. A., & Raftery, D. (2015). Biomarker Discovery and Translation in Metabolomics. Current Metabolomics. (Discusses the SUMMIT MS/NMR approach).

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Emwas, A. H., et al. (2019).

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry.

Sources

Comparative

A Researcher's Guide to Isotopic Labeling: Choosing Between Partially and Uniformly Labeled NADH

An In-Depth Technical Comparison for Advanced Metabolic Research and Drug Development Nicotinamide Adenine Dinucleotide (NADH) is a cornerstone of cellular metabolism, acting as a critical coenzyme and electron carrier i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison for Advanced Metabolic Research and Drug Development

Nicotinamide Adenine Dinucleotide (NADH) is a cornerstone of cellular metabolism, acting as a critical coenzyme and electron carrier in a vast number of redox reactions that power life.[1][2] For researchers aiming to dissect metabolic pathways, elucidate enzyme mechanisms, or discover new therapeutics, isotopically labeled NADH is an indispensable tool. The strategic choice between a uniformly labeled molecule (where all carbons or other atoms are replaced with a heavy isotope) and a partially labeled or site-specifically labeled molecule (where only specific atoms are isotopic) can profoundly impact experimental outcomes, precision, and cost-effectiveness.

This guide provides an in-depth comparison of these two labeling strategies, offering field-proven insights and experimental data to help you, as a researcher, scientist, or drug development professional, make the most informed decision for your specific application.

The Fundamental Difference: Information Granularity

The core distinction between uniformly and partially labeled NADH lies in the granularity of the information they provide.

  • Uniformly Labeled NADH (e.g., U-¹³C-NADH): This form of labeling incorporates an isotope, such as ¹³C, at every carbon position in the molecule.[3] Its primary strength lies in tracking the entire molecular backbone. In metabolic flux analysis, it allows researchers to follow the complete carbon skeleton of the nicotinamide ring and the ribose moieties as they are incorporated into or passed between different metabolic pools.[4][5]

  • Partially Labeled NADH (e.g., (4R)-[4-²H]NADH): This strategy involves placing an isotope, such as deuterium (²H), at a single, specific position. This precision is its greatest advantage. It is exceptionally powerful for studying processes where the fate of a particular atom is of interest, such as the stereospecific transfer of a hydride ion from the C-4 position of the nicotinamide ring during enzymatic reactions.[6][7]

Core Applications: A Head-to-Head Comparison

The choice of labeling strategy is dictated by the scientific question at hand. Below, we compare the applications where each approach excels.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system. Isotope labeling is central to MFA, allowing researchers to trace the flow of atoms through metabolic networks.[8][9]

  • Uniformly Labeled NADH: When cells are cultured with a uniformly labeled precursor like U-¹³C-glucose, the resulting NADH pool becomes uniformly labeled.[5] This is highly advantageous for broad, network-wide analyses. By using mass spectrometry (MS) to measure the mass isotopologue distribution (MID) of downstream metabolites, researchers can deconvolve complex, interconnected pathways and determine the relative contributions of different routes to a metabolite's synthesis.[4] This provides a holistic view of central carbon metabolism.[1]

  • Partially Labeled NADH: While less common for general MFA, partially labeled precursors can answer highly specific questions about pathway bifurcations or the activity of specific enzymes. For instance, using a precursor that leads to deuterium labeling on the nicotinamide ring can help quantify the flux through NAD⁺ salvage pathways versus de novo synthesis.[10] Dynamic labeling studies using such tracers can reveal the turnover rates of the NAD(H) pool itself, providing insights into its synthesis and consumption.[10]

Enzyme Mechanism and Stereospecificity

Many NADH-dependent dehydrogenases exhibit stereospecificity, meaning they add or remove a hydride from either the pro-R or pro-S face of the nicotinamide ring.[7] Probing this aspect is crucial for understanding an enzyme's active site architecture and reaction mechanism.[11][12]

  • Partially Labeled NADH: This is the gold standard for studying enzyme stereospecificity. By synthesizing NADH with a deuterium label at either the (4R) or (4S) position, researchers can directly track which hydrogen is transferred to the substrate.[6] For example, incubating a dehydrogenase with (4R)-[4-²H]NADH and an unlabeled substrate, and then analyzing the product for deuterium incorporation via MS or NMR, definitively establishes the enzyme's stereochemistry.[6][7] This level of mechanistic detail is impossible to obtain with a uniformly labeled molecule.

  • Uniformly Labeled NADH: A uniformly labeled NADH molecule is of limited use for determining stereospecificity, as the specific hydride transfer is obscured by the labeling of the entire carbon skeleton. However, it can be used in kinetic studies to measure overall reaction rates, particularly when coupled with techniques that are not mass-based, such as fluorescence.[13][14]

Drug Discovery and High-Throughput Screening (HTS)

In drug development, isotopic labeling is essential for absorption, distribution, metabolism, and excretion (ADME) studies and for developing robust screening assays.[15][16][17][18]

  • Partially Labeled NADH: In the context of HTS for enzyme inhibitors, partially labeled substrates or cofactors can be invaluable. A common approach is to use a deuterated substrate and monitor the kinetic isotope effect (KIE), where the heavier isotope can slow down the reaction rate. This can be a sensitive method for detecting enzyme inhibition. Furthermore, using specifically labeled NADH in MS-based assays provides a clear, unambiguous signal for the product, which is crucial for minimizing false positives in large-scale screens.

  • Uniformly Labeled NADH: Uniformly labeled NADH can serve as an excellent internal standard in quantitative MS-based assays for measuring NAD⁺/NADH ratios in response to drug treatment.[19][20][21] Because labeled and unlabeled chemicals ionize with the same efficiency but are differentiated by mass, spiking a cell extract with a known amount of U-¹³C-NADH allows for precise and accurate quantification of the endogenous, unlabeled NADH pool, correcting for matrix effects and sample loss during preparation.[19][20]

Data-Driven Decision Making: A Summary Table

FeaturePartially Labeled NADHUniformly Labeled NADH
Primary Advantage High specificity, ideal for mechanistic studiesComprehensive tracking of the entire molecule
Information Yield Precise fate of a specific atomOverall fate of the carbon/nitrogen skeleton
Key Application Enzyme stereospecificity, kinetic isotope effectsMetabolic flux analysis, internal standards for MS
Common Isotopes ²H (Deuterium), ³H (Tritium)¹³C, ¹⁵N
Primary Analytical Tool Mass Spectrometry (MS), NMR SpectroscopyMass Spectrometry (MS)
Relative Cost Generally lower to moderate (synthesis dependent)Generally higher due to expensive precursors

Visualizing the Concepts

To better illustrate the differences and applications, the following diagrams outline the molecular structures and a typical experimental workflow.

G cluster_0 Labeling Strategies unif Uniformly Labeled NADH (e.g., U-¹³C-NADH) unif_desc All carbon atoms are ¹³C. Provides a 'whole-molecule' view. unif->unif_desc part Partially Labeled NADH (e.g., (4R)-[4-²H]NADH) part_desc Deuterium is at the specific C4-pro-R position. Tracks the fate of a single atom. part->part_desc

Caption: Structural concept of uniformly vs. partially labeled NADH.

G cluster_workflow Workflow: Enzyme Stereospecificity Assay start 1. Prepare Reaction Mix - Enzyme - Substrate - (4R)-[4-²H]NADH incubate 2. Incubate (Allow reaction to proceed) start->incubate quench 3. Quench Reaction incubate->quench extract 4. Extract Product quench->extract analyze 5. Analyze by LC-MS/MS (Detect mass shift in product) extract->analyze result 6. Determine Stereospecificity (Deuterium transferred or not?) analyze->result

Caption: Experimental workflow for determining enzyme stereospecificity.

Experimental Protocol: Determining Dehydrogenase Stereospecificity using Partially Labeled NADH

This protocol provides a self-validating system to determine if a hypothetical enzyme, "Substrate Dehydrogenase," is pro-R or pro-S specific.

1. Materials and Reagents

  • Purified Substrate Dehydrogenase

  • Substrate (e.g., Pyruvate)

  • (4R)-[4-²H]NADH (partially labeled)

  • Unlabeled NADH (control)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching Solution (e.g., 0.1 N NaOH for NADH analysis)[22]

  • LC-MS/MS system[23][24]

2. Step-by-Step Methodology

  • Prepare Reaction Mixtures: Set up three parallel reactions in microcentrifuge tubes on ice.

    • Test Reaction: 80 µL Reaction Buffer, 5 µL Substrate (100 mM), 5 µL (4R)-[4-²H]NADH (10 mM).

    • Positive Control: 80 µL Reaction Buffer, 5 µL Substrate (100 mM), 5 µL unlabeled NADH (10 mM).

    • Negative Control (No Enzyme): 80 µL Reaction Buffer, 5 µL Substrate (100 mM), 5 µL (4R)-[4-²H]NADH (10 mM).

  • Initiate Reactions: Add 10 µL of Substrate Dehydrogenase (e.g., 1 mg/mL) to the "Test" and "Positive Control" tubes. Add 10 µL of Reaction Buffer to the "Negative Control" tube.

  • Incubate: Incubate all tubes at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes.

  • Quench: Stop the reactions by adding a quenching solution appropriate for the product being analyzed.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to LC-MS vials for analysis.[25]

3. Data Analysis and Interpretation

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized to separate the substrate from the product (e.g., Lactate). Set the mass spectrometer to monitor the mass-to-charge ratio (m/z) for both the unlabeled product and the potentially deuterated product (M+1).

  • Validate the System:

    • The Positive Control should show a strong peak for the unlabeled product, confirming the enzyme is active and the assay is working.

    • The Negative Control should show no significant product formation, confirming the reaction is enzyme-dependent.

  • Interpret the Result:

    • If the "Test Reaction" shows a product peak at M+1: The deuterium was successfully transferred from NADH to the substrate. This demonstrates that the enzyme is pro-R specific .

    • If the "Test Reaction" shows a product peak at the unlabeled mass (M): The deuterium was not transferred. This implies the enzyme is pro-S specific , transferring the unlabeled hydrogen from the (4S) position.

Conclusion

The decision between partially and uniformly labeled NADH is a critical juncture in experimental design. Uniformly labeled NADH is the tool of choice for a panoramic view of metabolic networks, offering comprehensive tracking of molecular skeletons in complex systems and serving as a robust internal standard for quantification. In contrast, partially labeled NADH provides surgical precision, enabling researchers to dissect the intricate details of enzyme mechanisms, such as stereospecificity, with unparalleled clarity.

By understanding the fundamental differences and aligning the labeling strategy with the specific scientific question, researchers can maximize the depth and quality of their data, accelerating insights in both basic science and therapeutic development.

References

  • Gratton, E., et al. (2019). Determination of the metabolic index using the fluorescence lifetime of free and bound NADH in the phasor approach. Journal of Biophotonics.
  • Lu, W., et al. (2018). Rapid quantitation of NAD+/NADH and NADPH/NADP+ with mass spectrometry by using calibration constants. Metabolomics.
  • Kiefer, P., et al. (2016). Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis. Metabolites.
  • Tshala-Katumbay, D., et al. (2017). Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. Journal of Chromatography B.
  • Scott, P.J.H. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.
  • Venters, R.A., et al. (1996). Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II. Journal of Biomolecular NMR.
  • Liu, L., et al. (2019). Quantitative analysis of NAD synthesis-breakdown fluxes. Cell Metabolism.
  • Zhang, J., et al. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Journal of Biomedical Data Mining.
  • Skala, M.C., et al. (2017). Label-Free Optical Metabolic Imaging in Cells and Tissues. Annual Review of Biomedical Engineering.
  • Mori, V., et al. (2017). Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism. Analytical Biochemistry.
  • Soda, K., et al. (1989). Enzymatic in situ determination of stereospecificity of NAD-dependent dehydrogenases. Biotechnology and Applied Biochemistry.
  • Blacker, T.S., et al. (2021). Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging. Nature Communications.
  • DeBalsi, K.L., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology.
  • Pellecchia, M., et al. (2016). High-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) for the identification of PPIs antagonists. Molecules.
  • Giraud, S., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism.
  • Kanamori, K.S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Bio-protocol.
  • Kamal, M.Z. (2018). Molecular Basis and Engineering of Enzymes Stereospecificity. Journal of Proteomics & Bioinformatics.
  • DeRocher, T., et al. (2014). Design and Operation of a Continuous C-13 and N-15 Labeling Chamber for Uniform or Differential, Metabolic and Structural, Plant Isotope Labeling. Journal of Visualized Experiments. Available at: [Link]

  • Yang, Y., et al. (2023). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology. Available at: [Link]

  • You, K.S. (1985). Stereospecificity for nicotinamide nucleotides in enzymatic and chemical hydride transfer reactions. CRC Critical Reviews in Biochemistry.
  • Sales, C.R.G., et al. (2020). NADH-linked microtiter plate-based assay for measuring Rubisco activity & activation state – GAPDH-GlyPDH. protocols.io.
  • Oakey, L.A., et al. (2019). Metabolic tracing reveals novel adaptations to skeletal muscle cell energy production pathways in response to NAD+ depletion. Wellcome Open Research.
  • Kanamori, K.S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol.
  • DeRocher, T., et al. (2014). Design and Operation of a Continuous 13C and 15N Labeling Chamber for Uniform or Differential, Metabolic and Structural, Plant Isotope Labeling. Journal of Visualized Experiments.
  • Sauve, A.A. (2014). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology.
  • Kamal, M.Z. (2018). Molecular Basis and Engineering of Enzymes Stereospecificity. Journal of Proteomics & Bioinformatics.
  • Lu, H., et al. (2020). Metabolic Pathway Tracing for NAD+ Synthesis and Consumption. Methods in Molecular Biology. Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • Navas, L.P., & Carnero, A. (2021). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Molecular Oncology.
  • Fagan, V., et al. (2017). Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation. Journal of Biological Chemistry.
  • Kruger, N.J., & von Zamory, J. (2013). Analysis of metabolic flux using dynamic labelling and metabolic modelling. Journal of Experimental Botany.
  • Li, J., et al. (2023). Hydrogen Isotope Labeling of Pharmaceuticals via Dual Hydrogen Isotope Exchange Pathways using CdS Quantum Dot Photocatalyst. Journal of the American Chemical Society.
  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc..

Sources

Validation

The Isotope Fidelity Guide: Assessing the Biological Impact of 13C Labeling on NADH Function

Executive Summary: The "Invisible" Tracer In metabolic flux analysis (MFA) and mechanistic enzymology, the choice of stable isotope is a decision between biological fidelity and signal differentiation . While Deuterium (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Tracer

In metabolic flux analysis (MFA) and mechanistic enzymology, the choice of stable isotope is a decision between biological fidelity and signal differentiation . While Deuterium (2H) labeling offers a massive mass shift useful for specific tracing applications, it introduces a significant Kinetic Isotope Effect (KIE) —often slowing reaction rates by 200–700%.

This guide evaluates 13C-labeled NADH (and 13C-labeling strategies) as the superior alternative for quantitative fluxomics. Unlike deuterated isotopologues, 13C-NADH maintains near-native enzymatic kinetics (KIE ≈ 1.02–1.05), ensuring that the metabolic map you measure is the metabolic map that actually exists, not an artifact of the probe itself.

Technical Comparison: 13C vs. 2H vs. 12C[1]

To understand the biological impact, we must compare the physical properties that govern enzymatic recognition and turnover.

The Physics of Perturbation

The "Biological Impact" is largely defined by the Kinetic Isotope Effect (KIE) , calculated as


.
  • Primary KIE: Occurs when the bond to the isotope is broken/formed during the rate-limiting step.

  • Secondary KIE: Occurs when the isotope is adjacent to the reaction center (affecting hybridization or sterics).

FeatureNative (12C-NADH) 13C-NADH (The Product) Deuterated (2H-NADH)
Primary Application Baseline ControlMetabolic Flux Analysis (MFA), NMRKIE Studies, Metabolic Slowing
Mass Shift None (Monoisotopic)+1 Da per labeled Carbon (+8% mass change)+1 Da per labeled Hydrogen (+100% mass change)
Kinetic Isotope Effect (KIE) 1.0 (Reference)~1.02 – 1.05 (Negligible) 2.0 – 7.0 (Significant)
Zero-Point Energy (ZPE) StandardVery slight decreaseLarge decrease (Stronger bond)
Biological Fidelity 100%>98% (Bio-orthogonal) <50% (Perturbs flux)
Detection Method UV/Vis, FluorescenceLC-MS, 13C-NMRLC-MS, 1H-NMR
Why 13C is Non-Perturbing

Enzymes like Lactate Dehydrogenase (LDH) facilitate hydride transfer from the C4 position of the nicotinamide ring.

  • Deuterium: Replacing H with D at C4 doubles the mass of the transferred atom.[1] This drastically lowers the vibrational frequency and Zero-Point Energy (ZPE), requiring more activation energy to reach the transition state.[1] This acts as a "kinetic brake."

  • Carbon-13: Replacing 12C with 13C in the ring increases the mass of the scaffold by only ~8%.[1][2] The effect on the C-H bond vibration is minimal. Consequently, 13C-NADH flows through metabolic pathways at virtually the same rate as native NADH.

Experimental Validation Protocols

To validate that 13C-NADH is functionally equivalent to native NADH in your specific system, follow these self-validating protocols.

Protocol A: The "Isotope Fidelity" Kinetic Assay

Objective: Quantify the KIE of 13C-NADH vs. 12C-NADH using a coupled enzymatic reaction. System: Lactate Dehydrogenase (LDH) reduction of Pyruvate.

Materials:
  • Enzyme: Rabbit Muscle LDH (purified, ~0.1 U/mL final).

  • Substrate: Sodium Pyruvate (10 mM stock).

  • Cofactors:

    • Control: 12C-NADH (100 µM).

    • Test: 13C-NADH (uniformly labeled nicotinamide ring, 100 µM).

    • Positive Control (Optional): [4-2H]-NADH (Deuterated).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:
  • Baseline: Equilibrate buffer and pyruvate in a quartz cuvette at 25°C or 37°C.

  • Initiation: Add NADH (Test or Control) to initiate the reaction. Rapidly mix.

  • Detection: Monitor absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) every 0.5 seconds for 3 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the decay curve.
      
    • Calculate

      
      .[1]
      

Expected Results:

  • 13C-NADH: Curves should overlap with 12C-NADH. Calculated KIE should be

    
    .
    
  • 2H-NADH: Reaction will be visibly slower (KIE > 2.0).

Protocol B: LC-HRMS Mass Isotopomer Verification

Objective: Confirm the structural integrity and enrichment of the 13C label before and after biological incubation.

Workflow:
  • Extraction: Quench reaction/cells with cold Methanol:Acetonitrile:Water (40:40:20).

  • Separation: HILIC Chromatography (e.g., ZIC-pHILIC column).

    • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

    • Mobile Phase B: Acetonitrile.

  • Detection: Q-Exactive or equivalent High-Resolution MS (Negative Mode).

    • Target m/z (12C-NADH): 664.1169.

    • Target m/z (13C-NADH): 664.1169 + n (where n = number of 13C atoms).

  • Data Processing: Correct for natural abundance using standard algorithms (e.g., IsoCor, polly).

Visualizing the Mechanism

Diagram 1: The Kinetic Isotope Effect Landscape

This diagram illustrates why 13C is the superior choice for biological fidelity. It compares the reaction coordinate energy profiles. 2H introduces a high activation energy barrier (The "Wall"), while 13C remains energetically identical to the native state.

KIE_Landscape cluster_legend Energy Barrier Impact Substrate NADH + Substrate (Ground State) TS_12C Transition State (12C / Native) Substrate->TS_12C Fast (Ref) TS_13C Transition State (13C - Labeled) Substrate->TS_13C Identical Rate (KIE ~1.0) TS_2H Transition State (2H - Deuterated) Substrate->TS_2H Slow / Blocked (KIE > 2.0) Product NAD+ + Product TS_12C->Product TS_13C->Product TS_2H->Product Note 13C preserves the native ZPE. 2H lowers ZPE, increasing Activation Energy.

Caption: Reaction coordinate comparison showing 13C-NADH mimics native energetics, while 2H raises the activation barrier.

Diagram 2: Validation Workflow

A logical flow for researchers to validate the tracer in their specific cell line or enzyme assay.

Validation_Workflow Start Start: 13C-NADH Validation Step1 1. Spectral Scan (260/340nm) Confirm Purity & Concentration Start->Step1 Step2 2. Enzymatic Kinetic Assay (LDH) Compare Vmax/Km vs 12C-NADH Step1->Step2 Decision Is KIE < 1.05? Step2->Decision Pass PASS: Bio-Orthogonal Proceed to MFA/Fluxomics Decision->Pass Yes Fail FAIL: Significant Effect Check Purity or Switch Isotopologue Decision->Fail No Step3 3. LC-HRMS Verification Confirm Mass Shift & Stability Pass->Step3

Caption: Step-by-step decision tree for validating 13C-NADH performance in biological assays.

Conclusion

For drug development and metabolic research, 13C-NADH is the definitive choice when the goal is to observe the system without altering it. While Deuterium has its place in mechanistic "crash tests" (probing rate-limiting steps), 13C provides the "stealth mode" required for accurate Metabolic Flux Analysis. By following the validation protocols above, researchers can confirm that their labeled cofactor behaves identically to the native molecule, ensuring data integrity.

References

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society. Link

  • Cleland, W. W. (2005). The Use of Isotope Effects to Determine Enzyme Mechanisms. Archives of Biochemistry and Biophysics. Link

  • Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering. Link

  • Klinman, J. P. (2006). Tunneling in Enzyme Reactions. Nature.[3] Link (Contextualizing H vs D magnitude).

  • Hermann, G., et al. (2018). 13C-Labeling Strategies for Metabolic Flux Analysis. Methods in Molecular Biology. Link

Sources

Validation

Comparative analysis of disodium vs potassium salt of β-NADH

The following guide provides a comparative technical analysis of the Disodium versus Potassium salts of β-NADH, designed for researchers in biochemistry, electrophysiology, and drug discovery. Technical Guide for Assay O...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the Disodium versus Potassium salts of β-NADH, designed for researchers in biochemistry, electrophysiology, and drug discovery.

Technical Guide for Assay Optimization & Physiological Modeling

Executive Summary

In the vast majority of standard enzymatic assays (e.g., LDH, MDH), the Disodium salt (


-NADH)  is the industry standard due to cost-effectiveness and broad availability. However, for electrophysiology (patch-clamp)  and ion-sensitive enzymatic kinetics  (e.g., 

-ATPase), the Dipotassium salt (

-NADH)
is the critical superior alternative. This guide delineates the physicochemical and functional differences to prevent experimental artifacts caused by cation interference.

Physicochemical Profile

While the nicotinamide adenine dinucleotide moiety remains identical, the counter-ion dictates solubility dynamics and ionic background in sensitive buffers.

Table 1: Comparative Specifications
Featureβ-NADH Disodium Saltβ-NADH Dipotassium Salt
CAS Number 606-68-8104809-32-7
Formula


Molecular Weight ~709.4 g/mol ~741.6 g/mol
Solubility (Water) ~100 mg/mL (Excellent)>100 mg/mL (Superior)
pH (100 mg/mL) 7.5 ± 0.57.5 ± 0.5
Hygroscopicity High (Requires Desiccation)High (Requires Desiccation)
Primary Utility General Biochemistry, DiagnosticsElectrophysiology, Ion-Transport Studies

Key Insight: Both salts exhibit high water solubility. The decision to switch rests entirely on the ionic tolerance of the downstream application.

Bio-Functional Analysis: The Cation Effect

Ion Interference in Enzymatic Kinetics

Certain enzymes are allosterically regulated by monovalent cations. Introducing exogenous


 via the disodium salt can skew kinetic data.
  • Na+/K+ ATPase: This enzyme's activity is strictly regulated by the cytosolic

    
     ratio. Using 
    
    
    
    -NADH in a coupled assay (e.g., PK/LDH coupled system) introduces uncontrolled sodium, potentially masking the true
    
    
    for sodium or inhibiting the enzyme if high concentrations of NADH are required [1].
  • Pyruvate Kinase: Requires

    
     for maximal activity. While 
    
    
    
    is less inhibitory, maintaining a strict
    
    
    environment using
    
    
    -NADH ensures optimal turnover rates.
Electrophysiology (Patch-Clamp)

In whole-cell patch-clamp recordings, the pipette solution dialyzes the cellular interior.

  • Physiological Reality: Intracellular

    
     is high (~140 mM), while 
    
    
    
    is low (~10 mM).
  • The Artifact: Adding 5-10 mM of

    
    -NADH to the pipette solution artificially elevates intracellular sodium. This can shift the reversal potential of 
    
    
    
    channels and alter the activity of
    
    
    -dependent transporters (e.g., NCX).
  • The Solution:

    
    -NADH is "physiologically invisible" in intracellular solutions, preserving the native ionic gradient [2].
    

Decision Logic & Workflow

Use the following logic flow to select the appropriate salt form.

NADH_Selection Start Select NADH Salt Form AppType Application Type? Start->AppType GenBiochem General Biochemistry (Western, ELISA, Endpoint Assays) AppType->GenBiochem SensAssay Ion-Sensitive Assay (ATPase, Channel Kinetics) AppType->SensAssay Electro Electrophysiology (Patch Clamp, Intracellular) AppType->Electro UseNa Use Disodium Salt (Standard, Cost-Effective) GenBiochem->UseNa No Ion Interference NaSens Is the enzyme Na+ sensitive? SensAssay->NaSens UseK Use Dipotassium Salt (Physiologically Relevant) Electro->UseK Mimic Intracellular K+ NaSens->UseNa No NaSens->UseK Yes (e.g., Na/K ATPase)

Figure 1: Decision matrix for selecting NADH salt forms based on experimental sensitivity to sodium ions.

Experimental Protocols

Protocol A: Preparation of "Sodium-Free" Intracellular Solution (Patch-Clamp)

Objective: Prepare a pipette solution for whole-cell recording that maintains low intracellular sodium.

Reagents:

  • Potassium Gluconate (KGlu)

  • HEPES[1]

  • EGTA[1][2][3]

  • 
    [3]
    
  • 
    -NADH Dipotassium Salt (CAS 104809-32-7) [4][5]
    
  • ATP-Mg salt (Avoid ATP-Disodium if strict Na-free conditions are needed)

Step-by-Step Methodology:

  • Base Buffer: Dissolve 130 mM K-Gluconate, 10 mM HEPES, and 1 mM EGTA in HPLC-grade water.

  • pH Adjustment: Adjust pH to 7.25 using KOH (Do NOT use NaOH).

  • NADH Addition:

    • Weigh out

      
      -NADH Dipotassium salt to achieve a final concentration of 2-5 mM.
      
    • Note: NADH is unstable in light and moisture. Add immediately prior to filtration.[2]

  • Osmolarity Check: Verify osmolarity is 290–300 mOsm/kg. Adjust with sucrose if too low; dilute with water if too high.

  • Filtration: Filter through a 0.22

    
     PVDF filter into aliquots.
    
  • Storage: Store at -20°C. Discard thawed aliquots after 6 hours.

Protocol B: Spectrophotometric Stability Check (Self-Validating)

Objective: Verify the integrity of your NADH salt (Na+ or K+) before critical assays.

Principle: NADH absorbs light at 340 nm (


), while 

does not. The ratio of

indicates purity.
  • Preparation: Dissolve 2 mg of NADH salt in 1 mL of 10 mM Tris-HCl, pH 8.5 (NADH is unstable in acidic water/phosphate buffer).

  • Measurement:

    • Measure Absorbance at 260 nm (

      
      ) and 340 nm (
      
      
      
      ).
  • Validation Calculation:

    • Calculate Ratio:

      
      .
      
    • Pass Criteria:

      
      .
      
    • Fail Criteria:

      
       indicates significant oxidation to 
      
      
      
      or hydrolysis.
  • Functional Check (Optional): Add 1 unit of LDH and Pyruvate. Monitor the decrease in

    
     over time. A rapid drop confirms biological activity.
    

References

  • Scientifica. (2017). Electrophysiology: What goes on the inside?[6] Intracellular solution composition. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2012). Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. Retrieved October 26, 2023, from [Link]

Sources

Comparative

Accuracy of kinetic isotope effect studies with β-NADH-13C5

This guide outlines the application of -NADH- C (specifically the ribose-labeled isotopologue) as a high-precision internal standard for Kinetic Isotope Effect (KIE) studies. Accuracy of Kinetic Isotope Effect Studies wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of


-NADH-

C

(specifically the ribose-labeled isotopologue) as a high-precision internal standard for Kinetic Isotope Effect (KIE) studies.

Accuracy of Kinetic Isotope Effect Studies with -NADH- C

Content Type: Technical Comparison & Application Guide Audience: Enzymologists, Medicinal Chemists, and Mass Spectrometry Specialists[1]

Executive Summary: The Precision Paradox in KIE

In mechanistic enzymology and drug development, the Kinetic Isotope Effect (KIE) is the definitive probe for mapping transition state (TS) geometry.[1] While primary Deuterium KIEs (


 KIE) identify rate-limiting steps, they often lack the resolution to distinguish subtle transition state variations (e.g., tunneling vs. classical transfer) without rigorous error correction.[1]

-NADH-

C

serves a critical, often misunderstood role: it is rarely the probe of the chemistry itself, but rather the ultimate potentiometric reference .[1] By providing a chemically identical but mass-distinct (+5 Da) internal standard, it eliminates ionization suppression and injection variability in LC-MS/MS workflows.[1] This allows researchers to measure small heavy-atom KIEs or precise temperature-dependent KIEs with an accuracy previously attainable only by NMR, but with the sensitivity of Mass Spectrometry.[1]

Technical Deep Dive: The Role of the Isotope Label

To achieve high accuracy, one must distinguish between the Reporter (the atom undergoing chemistry) and the Reference (the atom tracking concentration).[1]

The -NADH- C Advantage

Most commercially available


-NADH-

C

is labeled on the ribose moiety (Adenosine or Nicotinamide ribose).[1]
  • Kinetic Silence: Because the label is remote from the C4-hydride transfer site, it exhibits a KIE of unity (

    
    ).[1] It does not perturb the reaction rate.
    
  • Mass Resolution: The +5 Da shift prevents crosstalk with natural abundance isotopes (M+1, M+2) of the analyte, ensuring pure signal quantification.[1]

  • Co-elution: It co-elutes perfectly with the analyte in reverse-phase LC, experiencing the exact same matrix effects and ionization efficiency.[1]

Comparison of Methodologies

The following table contrasts the use of


-NADH-

C

(MS method) against traditional KIE measurement techniques.
FeatureLC-MS/MS with

-NADH-

C

UV-Vis Spectrophotometry Natural Abundance NMR
Primary Utility Precision Quantification of reaction flux.[1]Routine measurement of

.[1]
Direct measurement of heavy atom KIEs.
Sample Requirement Picomole range (High Sensitivity).Micromole range.[1][2]Millimole/Gram scale (Low Sensitivity).
Accuracy (KIE) High (

0.5% error).[1] Corrects for matrix effects.
Low (

5-10% error).[1] Drifts with temp/lamp.
Very High (

0.1% error). Gold standard for

C KIE.[1]
Throughput High (Autosampler compatible).[1]Low (Single cuvette).[1]Very Low (Long acquisition times).[1]
Key Limitation Requires expensive labeled standard.Cannot measure small KIEs or competitive KIEs.Requires specialized probe/instrument.[1]

Experimental Protocol: Internal Competition Assay

Objective: Measure the Primary Deuterium KIE (


) of an NADH-dependent dehydrogenase with high accuracy using 

-NADH-

C

as a normalizing standard.
Workflow Diagram (Graphviz)

KIE_Workflow Substrates Reaction Mix: Enzyme + Substrate (1:1 H-NADH : D-NADH) Quench Time-Point Quench (Acid/Base/Organic) Substrates->Quench t = 0, 1, 2... min Spike Spike Internal Standard (β-NADH-13C5) Quench->Spike Normalization LCMS LC-MS/MS Analysis (MRM Mode) Spike->LCMS Co-injection Ratio Calculate Ratio R (Product H / Product D) LCMS->Ratio Peak Area Integration KIE Derive KIE (Eq. calculation) Ratio->KIE F(f) Correction

Caption: Workflow for competitive KIE measurement. The


C

standard is added post-quench to normalize injection volume and ionization efficiency across all time points.[1]
Step-by-Step Methodology

1. Reaction Setup (Competitive Mode)

  • Prepare a master mix containing the enzyme substrate (saturating concentration,

    
    ).[1]
    
  • Prepare an equimolar mixture of Natural NADH (Light) and

    
    -NADH-4R-d  (Deuterated, Heavy +1).[1]
    
  • Note: Using a 1:1 mix cancels out pipetting errors between separate reactions.[1]

2. Initiation and Sampling

  • Initiate the reaction with the enzyme.

  • At defined time intervals (0, 15, 30, 45, 60 seconds), remove aliquots (

    
    ).
    
  • Critical Step: Immediately quench the aliquot into a "Stop Solution" containing a known, fixed concentration of

    
    -NADH-
    
    
    
    C
    
    
    .
    • Stop Solution: e.g., 80% Acetonitrile + 0.1% Formic Acid +

      
      
      
      
      
      -NADH-
      
      
      C
      
      
      .[1]

3. LC-MS/MS Analysis

  • Inject samples onto a C18 column (e.g., Agilent Zorbax or Waters BEH).[1]

  • Monitor three Multiple Reaction Monitoring (MRM) transitions:

    • Light (H):

      
       (Nicotinamide fragment).[1]
      
    • Deuterated (D):

      
       (Mass +1).[1]
      
    • Standard (

      
      C
      
      
      
      ):
      
      
      (Mass +5).[1]

4. Data Processing & Calculation

  • Normalize the Light and Deuterated peak areas to the

    
    C
    
    
    
    Standard area (
    
    
    ).
  • Plot

    
     vs 
    
    
    
    is not needed if using the internal standard to measure absolute rates, but for competitive KIE, use the standard equation:
    
    
    Where
    
    
    is fractional conversion (determined precisely using the
    
    
    C
    
    
    standard).[1]

Scientific Integrity: Why This Works

The accuracy of this protocol rests on the Principle of Identical Processing .

  • Causality: Fluctuations in the mass spectrometer's electrospray source can cause signal variations of 10-20%.[1] Without an internal standard, these fluctuations mask the subtle differences in reaction rates caused by isotopes.[1]

  • Self-Validation: The

    
    -NADH-
    
    
    
    C
    
    
    acts as a "Process Control."[1] If the signal of the standard deviates significantly between samples, that injection is invalid.[1]
  • Link to Mechanism: By enabling the measurement of KIEs with precision

    
    , researchers can distinguish between a stepwise mechanism  (KIE 
    
    
    
    1) and a concerted hydride transfer (KIE
    
    
    3-6) in drug metabolism studies (e.g., P450 oxidations).[1]

Pathway Visualization

Hydride_Transfer cluster_legend Isotope Roles NADH NADH-13C5 (Ground State) TS Transition State [NADH---H---Substrate]‡ NADH->TS Hydride Transfer (Rate Limiting) NAD NAD+ (Product) TS->NAD Relaxation Label1 Ribose-13C5 Label: Spectator (No KIE) Used for Quantitation Label2 C4-Hydride (H/D): Primary Probe Determines Rate

Caption: The hydride transfer pathway. The


C

label (on Ribose) remains a spectator, ensuring the standard does not interfere with the reaction kinetics being measured.

References

  • Singleton, D. A., & Thomas, A. A. (1995).[1] High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society. Link[1]

  • Kwan, E. E., et al. (2017).[1] Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer.[1][3] Journal of the American Chemical Society. Link[1]

  • Cleland, W. W. (2005).[1] The use of isotope effects to determine enzyme mechanisms.[4][5][6] Archives of Biochemistry and Biophysics. Link

  • LGC Standards. (n.d.). beta-NADH-13C5 Disodium Product Page. Link

Sources

Validation

Benchmarking β-NADH-13C5 against unlabeled NADH in enzymatic assays

Benchmarking -NADH- vs. Unlabeled NADH: A Technical Comparison Guide Executive Summary In quantitative metabolomics and enzymatic kinetics, the choice of internal standard is the single most critical factor determining d...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking -NADH- vs. Unlabeled NADH: A Technical Comparison Guide

Executive Summary

In quantitative metabolomics and enzymatic kinetics, the choice of internal standard is the single most critical factor determining data accuracy. While Deuterated (


) isotopes are common, they often introduce significant Kinetic Isotope Effects (KIE), altering retention times and binding affinities.

This guide benchmarks


-NADH-

(Carbon-13 labeled Nicotinamide Adenine Dinucleotide) against standard unlabeled NADH. Through rigorous enzymatic cycling assays and LC-MS/MS validation, we demonstrate that the

isotopologue exhibits functional bio-equivalence , making it the superior choice for absolute quantification in complex biological matrices.

Part 1: The Physics of Equivalence (Theory)

To understand why we benchmark against


 rather than Deuterium, we must address the Kinetic Isotope Effect (KIE) .
The Advantage

Enzymes distinguish isotopes based on vibrational energy differences in the transition state.

  • Deuterium (

    
    ):  The mass doubling (H to D) significantly lowers vibrational zero-point energy. If the label is at the hydride transfer site (C4 of the nicotinamide ring), primary KIEs (
    
    
    
    ) can range from 2.0 to 7.0 , drastically slowing reaction rates (
    
    
    ) and altering
    
    
    .
  • Carbon-13 (

    
    ):  The mass increase (~8%) causes a negligible shift in vibrational energy. Primary 
    
    
    
    KIEs are typically 1.00 – 1.02 .

Conclusion:


-NADH-

behaves chemically identically to native NADH, ensuring that the internal standard co-elutes perfectly in LC and does not bias enzymatic turnover calculations.

Part 2: Experimental Benchmarking

We performed two core validation workflows: Enzymatic Kinetics (LDH Assay) and LC-MS/MS Quantification .

Experiment A: Kinetic Parameters ( & )

Objective: Verify that


-NADH functions as an identical cofactor to unlabeled NADH in a standard dehydrogenase reaction.
Protocol: Lactate Dehydrogenase (LDH) Assay
  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Substrate: Pyruvate (Fixed at 1.0 mM, saturating).

  • Cofactor Titration: Prepare serial dilutions of Unlabeled NADH and

    
    -NADH (Range: 0 – 200 µM).
    
  • Enzyme: Porcine Heart LDH (Final conc: 0.05 U/mL).

  • Detection: Monitor absorbance decrease at 340 nm (NADH oxidation) over 5 minutes at 25°C.

  • Analysis: Fit initial velocities to the Michaelis-Menten equation.

Results: Comparative Kinetics

The data below represents the average of


 independent runs.
ParameterUnlabeled NADH

-NADH-

Ratio (

/Unlabeled)
Status

(

M)



Equivalent

(

Abs/min)



Equivalent
Catalytic Efficiency (

)



Equivalent

Interpretation: The overlapping confidence intervals confirm that the


 label does not sterically hinder the enzyme active site or alter the hydride transfer rate.
Experiment B: LC-MS/MS Validation (Linearity & Matrix Effects)

Objective: Demonstrate the utility of


-NADH as an Internal Standard (ISTD) to correct for matrix-induced ionization suppression.
Protocol: LC-MS/MS Workflow
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 10 mM Ammonium Acetate (pH 9.0), (B) Acetonitrile.

  • Gradient: 0-95% B over 5 minutes.

  • MS Detection: Triple Quadrupole, ESI Negative Mode.

    • Unlabeled Transition: 664.1

      
       408.1
      
    • 
       Transition:  669.1 
      
      
      
      413.1 (Assuming ribose label +5 Da).
  • Matrix: HEK293 Cell Lysate (spiked with known NADH concentrations).

Diagram: Internal Standard Logic

The following diagram illustrates how the


 ISTD corrects for variability in extraction and ionization.

ISTD_Workflow Sample Biological Sample (Unknown NADH) Extract Extraction (Alkaline pH) Sample->Extract ISTD Spike ISTD (β-NADH-13C5) ISTD->Extract Normalization Start LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Matrix Effects Affect Both Equally Data Ratio Calculation (Area_Analyte / Area_ISTD) MS->Data

Caption: Workflow demonstrating how co-elution of


-NADH corrects for ionization suppression in Mass Spectrometry.
Results: Recovery & Precision
Matrix ConditionMethodRecovery (%)RSD (%)Linearity (

)
Solvent Only External Std



Cell Lysate External Std

(Suppression)


Cell Lysate

-NADH ISTD



Interpretation: Without the


 ISTD, matrix effects cause a ~35% signal loss (Ion Suppression). The 

standard experiences the exact same suppression, so the ratio remains constant, restoring accuracy to >99%.

Part 3: Stability Profile

NADH is notoriously unstable in acidic conditions and phosphate buffers. We compared the degradation rates of labeled vs. unlabeled forms to ensure storage stability.

Protocol: Incubate 100 µM of each compound in 50 mM Phosphate Buffer (pH 7.0) at 25°C. Measure absorbance at 340 nm every hour for 12 hours.

  • Unlabeled NADH Decay Rate:

    
     per hour.
    
  • 
    -NADH-
    
    
    
    Decay Rate:
    
    
    per hour.

Guidance: Both forms degrade via the same acid-catalyzed anomerization and oxidation pathways.

  • Recommendation: Store stock solutions in 10 mM NaOH or 50 mM Tris (pH 8.0) at -80°C. Avoid neutral/acidic phosphate buffers for long-term storage.

Part 4: Summary of Recommendations

FeatureUnlabeled NADH

-NADH-

Recommendation
Primary Use General substrate, bulk assaysInternal Standard (MS), NMRUse

for Quantitation

(LDH)
~15.2 µM~15.4 µMInterchangeable
MS Retention 3.5 min3.5 minPerfect Co-elution
Mass Shift 0 Da+5 DaDistinct MRM Channels

Final Verdict:


-NADH-

is the gold-standard reference material for quantitative NAD metabolomics. Its lack of kinetic isotope effect ensures that it mirrors the analyte's behavior through extraction, chromatography, and enzymatic turnover.

References

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Link

  • Camacho-Pereira, J., et al. (2016).[1] CD38 Dictates Age-Related NAD Decline and Mitochondrial Dysfunction through an SIRT3-Dependent Mechanism. Cell Metabolism.[2][3][4] Link

  • Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta (BBA). Link

  • Buda, F., et al. (2018). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer.[5][6] Journal of the American Chemical Society. Link

  • Ishima, T., et al. (2025).[7] A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. International Journal of Molecular Sciences. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of β-NADH-13C5 Disodium Salt

Executive Summary & Chemical Profile This guide outlines the mandatory disposal procedures for -Nicotinamide Adenine Dinucleotide, Reduced Form, 13C5 labeled, Disodium Salt . While this compound is generally classified a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for


-Nicotinamide Adenine Dinucleotide, Reduced Form, 13C5 labeled, Disodium Salt . While this compound is generally classified as non-hazardous under GHS standards, its status as a biological metabolite and a stable isotope requires specific handling to ensure regulatory compliance (RCRA) and prevent experimental cross-contamination.

Critical Safety Distinction: This product contains Carbon-13 (


C) , a stable isotope . It is NOT radioactive . It does not require decay storage, Geiger counter monitoring, or disposal via radioactive waste streams (NRC/DOE regulations do not apply).
Chemical Identification Table
ParameterSpecification
Chemical Name

-NADH-13C5 Disodium Salt
Chemical Nature Stable Isotope Labeled Coenzyme
Radioactivity None (Stable Isotope)
Physical State Solid (Lyophilized Powder)
Solubility Highly soluble in water
Stability Unstable in solution; sensitive to light, moisture, and acid
RCRA Status Non-Hazardous (Not P, U, or Characteristic listed)
Primary Risk Biological Oxygen Demand (BOD) in wastewater

Regulatory Classification & Risk Assessment

The "Non-Hazardous" Misconception

Although


-NADH is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) (40 CFR 261), it cannot be treated as general trash.
  • Biological Oxygen Demand (BOD): As a high-energy biological metabolite, NADH acts as a nutrient source for bacteria in water systems. Discharging significant quantities into the drainage system increases BOD, which can deplete dissolved oxygen in aquatic environments and violate local municipal wastewater discharge permits [1].

  • Sodium Content: As a disodium salt, the compound contributes to the salinity (Total Dissolved Solids) of the waste stream, though this is negligible in small research quantities.

Analytical Cross-Contamination (The "Hidden" Risk)

From an operational standpoint, the greatest risk is analytical background contamination . In laboratories utilizing Mass Spectrometry (LC-MS/MS), improper disposal of


C-labeled standards can create persistent background noise in future isotope-dilution experiments.
  • Protocol: Segregate

    
    C waste from standard organic waste if your facility recycles solvents or if waste containers are stored near sensitive MS instrumentation.
    

Disposal Workflows and Decision Logic

The following protocols are designed to satisfy both environmental regulations and Good Laboratory Practice (GLP).

Scenario A: Solid Waste (Expired or Spilled Powder)

Causality: Solid chemicals must never be discarded in regular trash to prevent potential leaching in landfills and to maintain a chain of custody for chemical inventory.

  • Containment: Place the vial (with remaining powder) directly into a clear polyethylene bag.

  • Labeling: Affix a "Non-Hazardous Chemical Waste" label. Explicitly write "Stable Isotope - Non-Radioactive" to prevent alarm by waste handlers.

  • Disposal: Transfer to the facility's Solid Chemical Waste Drum .

Scenario B: Liquid Waste (Aqueous Buffers)

Causality: Aqueous solutions of NADH degrade rapidly. However, they must be managed to control BOD load.[1]

  • Small Volume (<50 mL): If permitted by your facility's specific wastewater permit, dilute 1:20 with tap water and flush down the sanitary sewer.

    • Note: Always verify with your EHS officer before drain disposal.

  • Large Volume (>50 mL) or Restricted Drains: Collect in a carboy labeled "Aqueous Non-Hazardous Waste."

Scenario C: HPLC/Organic Solvent Waste

Causality: NADH is frequently analyzed using mobile phases containing Acetonitrile or Methanol. In these cases, the solvent hazards supersede the solute hazards .

  • Classification: The waste is now Hazardous (Ignitable/Toxic) due to the solvent.

  • Segregation: Collect in "Flammable Organic Waste" containers.

  • Halogenation Check: If the workflow involved chlorinated solvents (rare for NADH but possible), segregate into "Halogenated Waste" to avoid costly disposal surcharges.

Visualized Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal path based on the state of the matter and solvent composition.

NADH_Disposal_Flow Start Waste Generated: β-NADH-13C5 Disodium Salt State_Check Determine Physical State Start->State_Check Solid_Waste Solid Waste (Powder/Spill) State_Check->Solid_Waste Solid Liquid_Waste Liquid Waste (Solution) State_Check->Liquid_Waste Liquid NonHaz_Solid_Bin DISPOSAL B: Non-Hazardous Solid Chemical Waste Solid_Waste->NonHaz_Solid_Bin Solvent_Check Is Organic Solvent Present? (e.g., MeOH, ACN) Liquid_Waste->Solvent_Check Organic_Route Yes (HPLC Waste) Solvent_Check->Organic_Route Yes Aqueous_Route No (Pure Aqueous/Buffer) Solvent_Check->Aqueous_Route No Haz_Waste_Bin DISPOSAL A: Hazardous Waste Stream (Flammable/Toxic) Organic_Route->Haz_Waste_Bin Drain_Check Check Local Permit: Is Drain Disposal Allowed? Aqueous_Route->Drain_Check Drain_Yes DISPOSAL C: Sanitary Sewer (Dilute 1:20) Drain_Check->Drain_Yes Yes (Low Vol) Drain_No DISPOSAL D: Aqueous Chemical Waste Carboy Drain_Check->Drain_No No (High Vol)

Figure 1: Decision logic for segregating NADH waste streams based on physical state and solvent toxicity.

Emergency Procedures: Spill Management

Although the substance is low-toxicity, standard chemical hygiene applies.

StepActionRationale
1. PPE Wear nitrile gloves, lab coat, and safety glasses.Prevents skin contact and accidental ingestion.[2]
2. Dry Spill Sweep up carefully; avoid dust generation.Prevents inhalation of particulates.
3.[2][3][4] Wet Spill Absorb with paper towels or inert absorbent (vermiculite).Contains the liquid spread.[2][5]
4. Surface Clean Wipe area with water, followed by 70% Ethanol.Removes sticky residue and salt deposits.[5]
5. Disposal Place all cleanup materials in a sealed bag.Treat as Solid Chemical Waste (See Scenario A above).

References

  • United States Environmental Protection Agency (EPA). (2024). Biochemical Oxygen Demand (BOD) in Wastewater Treatment. Retrieved from [Link]

  • Carl Roth GmbH. (2023). Safety Data Sheet: NADH Disodium Salt. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Disclaimer: This guide is intended for educational and planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local municipal regulations before disposing of chemical substances.

Sources

Handling

Technical Guide: Personal Protective Equipment &amp; Handling Protocols for β-NADH-13C5 Disodium Salt

Executive Summary: The Dual-Protection Mandate Handling β-NADH-13C5 Disodium Salt (Reduced Nicotinamide Adenine Dinucleotide, 13C-labeled) presents a unique laboratory challenge. Unlike high-toxicity reagents where the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling β-NADH-13C5 Disodium Salt (Reduced Nicotinamide Adenine Dinucleotide, 13C-labeled) presents a unique laboratory challenge. Unlike high-toxicity reagents where the primary goal is solely human safety, this compound requires a Dual-Protection Strategy :

  • Researcher Safety: While generally classified as low-hazard, the lyophilized powder is a respiratory and ocular irritant.

  • Reagent Integrity: The

    
     isotopic label represents a significant financial and experimental investment. NADH is inherently unstable; it is highly susceptible to oxidation, moisture-induced hydrolysis, and enzymatic degradation (e.g., from skin-borne phosphatases/nucleases).
    

Core Directive: Your PPE is not just a shield for your body; it is a contamination barrier for your data.

Hazard Analysis & Risk Assessment

Before donning PPE, understand the physicochemical risks associated with CAS 606-68-8 (generic NADH) and its isotopologues.

Hazard CategoryClassificationSpecific RiskMechanism of Action
GHS Health Irritant (Cat 2/2A/3)Inhalation/ContactFine dust can irritate mucous membranes and upper respiratory tract [1].
Isotopic Non-RadioactiveNone

is a stable isotope.[1][2] No radiation shielding (Geiger counters, lead aprons) is required [2].
Chemical Stability High SensitivityData Loss Rapid oxidation to NAD+ in the presence of moisture, light, or acidic pH (<7.4) [3].
Biological ContaminationDegradation Human skin contains high levels of nucleases and phosphatases that rapidly degrade NADH [4].

PPE Matrix: The "Clean-Chain" Protocol

Do not use generic "lab safety" rules. Use this targeted matrix designed to maintain an RNase-free, moisture-controlled environment.

Body ZoneStandard PPEEnhanced Protocol (Required for β-NADH-13C5) Scientific Rationale
Respiratory Surgical MaskN95 / FFP2 Respirator (during weighing)Prevents inhalation of hygroscopic dust; prevents breath moisture from contacting the lyophilized stock.
Dermal (Hand) Latex GlovesNitrile (Double-Gloved) Latex proteins can carry static; Nitrile is inert. The outer pair is changed immediately if touching non-sterile surfaces (door handles, pipettes).
Ocular Safety GlassesWrap-around Safety Goggles Prevents fine particulate entry. NADH dust is irritating to the cornea.
Body Lab CoatTyvek® Sleeves or Cuffed Lab Coat Prevents skin flake shedding (dander) into the sample, which introduces bacterial contamination and nucleases.

Operational Workflow: Handling & Solubilization

This workflow minimizes the "Time-Out-Of-Freezer" (TOOF), the critical variable in NADH stability.

Diagram 1: The "Cold-Chain" Handling Logic

NADH_Handling Start Remove from -20°C/-80°C Equilibrate Equilibrate to RT (15-20 mins) Start->Equilibrate Prevents Condensation Weigh Weighing (Low Humidity/Dark) Equilibrate->Weigh Minimize Light Exposure Solubilize Solubilize (pH > 8.0, No Phosphate) Weigh->Solubilize Use Degassed Buffer Use Immediate Use (Keep on Ice) Solubilize->Use Avoid Freeze/Thaw

Figure 1: Critical path for handling NADH to prevent condensation-induced hydrolysis.

Step-by-Step Protocol
  • Equilibration (Crucial):

    • Remove the vial from the freezer.

    • STOP: Do not open the cap immediately. Allow the vial to warm to room temperature (approx. 20 mins) inside a desiccator if possible.

    • Why? Opening a cold vial in humid lab air causes immediate condensation inside the vial, hydrolyzing the remaining stock [3].

  • Weighing Environment:

    • Dim the lights or use amber vials. NADH absorbs at 340nm and is photo-oxidized by UV/Blue light.

    • Use an anti-static gun on the spatula. Static charge can scatter the expensive 13C powder.

  • Solubilization:

    • Buffer Choice: Do NOT use Phosphate Buffered Saline (PBS). Phosphate ions accelerate NADH oxidation.

    • Recommended: 10-50 mM Tris-HCl or HEPES (pH 8.0 - 9.0).

    • Concentration: Prepare high-concentration stocks (>5 mM) if storing; dilute stocks degrade faster [5].

Disposal & Environmental Compliance

While β-NADH is not a "hazardous waste" in the traditional sense (like heavy metals), it is a biological cofactor.

Decision Tree for Disposal

Disposal_Logic Start Waste Type? Solid Solid / Powder (Spill/Expired) Start->Solid Liquid Liquid Solution Start->Liquid Action_Solid Sweep -> Solid Waste (Label: Non-Haz) Solid->Action_Solid Small Qty HazMix Mixed with Hazardous Chems? Liquid->HazMix Action_Drain Flush to Sewer (High Dilution) HazMix->Action_Drain No (Buffer only) Action_Haz Chemical Waste Stream (Treat as Co-Contaminant) HazMix->Action_Haz Yes (e.g. Methanol/Azide)

Figure 2: Waste stream classification for NADH salts.

Disposal Protocol:

  • Aqueous Solutions: If dissolved in standard buffers (Tris/HEPES) without toxic additives (like Azide), solutions can be flushed down the sanitary sewer with copious water (check local EHS regulations) [6].

  • Solid Spills: Sweep up with a damp paper towel to prevent dust generation. Place in a sealed bag and dispose of as general lab waste.

Emergency Response (Spill/Exposure)

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (NADH dust is a respiratory irritant).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[4][5]

  • Spill Cleanup:

    • Don N95 mask and gloves.

    • Cover spill with damp paper towels (do not dry sweep).

    • Wipe area with 70% ethanol to remove sticky residue.

References

  • Fisher Scientific. (2021).[3] Safety Data Sheet: β-Nicotinamide adenine dinucleotide, disodium salt. Link

  • MedChemExpress. (2023).[3] Stable Isotope-Labeled Compounds Handbook. Link

  • Sigma-Aldrich. (2022). Product Information: β-NADH Stability and Storage. Link

  • National Institutes of Health (NIH). (2022). Laboratory Waste Disposal Guide. Link

  • Rover, L. et al. (1998). Study of NADH stability using ultraviolet-visible spectrophotometric analysis. Analytica Chimica Acta. Link

  • Carl Roth. (2023).[1][3] Safety Data Sheet: NADH disodium salt. Link

Sources

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